Leukadherin-1
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-72-4 | |
| Record name | GB-1275 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GB-1275 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Leukadherin-1: A Technical Guide to its Mechanism of Action on Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukadherin-1 (LA1) is a novel small-molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on neutrophils and other leukocytes.[1][2][3] Counterintuitively, by activating this integrin, this compound enhances neutrophil adhesion to the vascular endothelium, which in turn reduces transendothelial migration and subsequent tissue infiltration, thereby exerting a potent anti-inflammatory effect.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound on neutrophils, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling pathways.
Introduction
Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. This process is tightly regulated by a multi-step adhesion cascade involving selectin-mediated rolling, chemokine-induced activation, and firm adhesion to the vascular endothelium, followed by transmigration into the inflamed tissue. The β2 integrin CD11b/CD18 plays a pivotal role in the firm adhesion and migration of neutrophils.[3] While traditional anti-inflammatory strategies have focused on blocking integrin function, this compound represents an alternative therapeutic approach by activating CD11b/CD18 to modulate neutrophil trafficking.[2]
Mechanism of Action
This compound is an allosteric agonist that binds to a site on the CD11b αA domain distinct from the ligand-binding site.[4][5] This binding induces a conformational change in the CD11b/CD18 heterodimer, shifting it to a high-affinity state for its ligands, which include Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and fibrinogen.[2][3][4][6]
Enhanced Adhesion and Reduced Migration
The primary effect of this compound on neutrophils is the potentiation of their adhesion to endothelial ligands.[3][4][6] This enhanced adhesion paradoxically leads to a reduction in neutrophil motility and transendothelial migration.[2] By strengthening the bond between neutrophils and the blood vessel wall, this compound effectively "traps" them, preventing their extravasation into surrounding tissues.[4] This mechanism has been demonstrated to decrease leukocyte recruitment in various in vivo models of inflammation.[2]
Biophysical Insights: Membrane Tethers vs. Cytoskeletal Anchors
Studies using single-molecule force spectroscopy have revealed that this compound-mediated adhesion is qualitatively different from that induced by other integrin activators like Mn²⁺. This compound primarily promotes the formation of long, flexible membrane tethers between the neutrophil and the ICAM-1 substrate.[7] In contrast, Mn²⁺ activation leads to the formation of more rigid, cytoskeleton-anchored bonds.[7] This difference in adhesion mechanics may contribute to the observed decrease in cell migration, as the elongated tethers may delay the detachment of the neutrophil's trailing edge (uropod).[5]
Signaling Pathways
This compound's activation of CD11b/CD18 initiates "outside-in" signaling cascades that modulate various neutrophil functions.
Suppression of Inflammatory Signaling
Activation of CD11b/CD18 by this compound has been shown to suppress innate inflammatory signaling pathways. For instance, this compound pretreatment can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from monocytes stimulated with Toll-like receptor (TLR) agonists.[1][3][6][8] In macrophages, LA1-mediated activation of CD11b can inhibit the LPS-induced TLR4 signaling pathway, potentially through the endocytosis of TLR4.[9]
Modulation of Cytokine and Chemokine Release
This compound has been demonstrated to modulate the release of various cytokines and chemokines from immune cells. In monokine-stimulated natural killer (NK) cells, this compound pretreatment reduces the secretion of IFN-γ, TNF, and macrophage inflammatory protein (MIP)-1β.[1][3][6][8] This modulation of the inflammatory milieu further contributes to its anti-inflammatory effects.
Quantitative Data
The following table summarizes key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Type/System | Ligand | Reference |
| EC50 (Adhesion) | 4 µM | K562 cells expressing CD11b/CD18, human and mouse neutrophils | Fibrinogen | [3][6] |
| In vivo dosage (mouse model of lung injury) | 1 mg/kg (i.p. twice daily) | Newborn Sprague Dawley rat pups | - | [3][6] |
| In vitro concentration for migration studies | 15 µM | Human neutrophils | ICAM-1 |
Visualizations
Signaling Pathway of this compound on Neutrophils
Caption: this compound allosterically activates CD11b/CD18, leading to enhanced adhesion and downstream signaling.
Experimental Workflow for Neutrophil Adhesion Assay
Caption: Workflow for a static neutrophil adhesion assay to evaluate the effect of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on neutrophils.
Neutrophil Isolation from Human Blood
Objective: To obtain a pure population of neutrophils from peripheral blood.
Materials:
-
Whole blood collected in tubes with anticoagulant (e.g., EDTA)
-
Dextran solution
-
Ficoll-Paque or similar density gradient medium
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Protocol:
-
Perform dextran sedimentation to separate erythrocytes from leukocytes.
-
Carefully layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte/erythrocyte pellet.
-
Lyse contaminating red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS.
-
Resuspend the purified neutrophils in an appropriate buffer for downstream applications.
-
Assess purity and viability using a hemocytometer and Trypan Blue exclusion.
Static Neutrophil Adhesion Assay
Objective: To quantify the adhesion of neutrophils to a ligand-coated surface in the presence of this compound.
Materials:
-
96-well black, clear-bottom microplates
-
Recombinant human ICAM-1
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell dye
-
Isolated human neutrophils
-
This compound
-
Plate reader with fluorescence detection
Protocol:
-
Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C.
-
Wash the wells with PBS and block with a BSA solution to prevent non-specific binding.
-
Label isolated neutrophils with Calcein-AM.
-
Pre-treat the labeled neutrophils with various concentrations of this compound or a vehicle control.
-
Add the treated neutrophils to the ICAM-1 coated wells and incubate at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adherent cells for each condition.
Neutrophil Chemotaxis Assay (Transwell)
Objective: To assess the effect of this compound on the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Transwell inserts with a 3-5 µm pore size
-
24-well companion plates
-
Chemoattractant (e.g., fMLP)
-
Isolated human neutrophils
-
This compound
-
Fluorescent dye for cell labeling (optional) or cell counting method
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add a solution containing the chemoattractant (e.g., fMLP) to the lower chamber.
-
Pre-treat isolated neutrophils with this compound or a vehicle control.
-
Add the treated neutrophils to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator to allow for migration.
-
After the incubation period, remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, flow cytometry, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
Conclusion
This compound represents a paradigm-shifting approach to anti-inflammatory therapy. By activating, rather than inhibiting, the neutrophil integrin CD11b/CD18, it promotes strong adhesion to the vascular endothelium, thereby limiting their infiltration into inflamed tissues. This unique mechanism of action, supported by a growing body of biophysical and immunological data, makes this compound a compelling candidate for further investigation and development as a therapeutic for a range of inflammatory disorders. This guide provides a foundational understanding of its core principles of operation for researchers and drug developers in the field.
References
- 1. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
The Allosteric Binding Site of Leukadherin-1 on the Integrin CD11b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukadherin-1 (LA1) is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which plays a critical role in leukocyte adhesion, migration, and immune functions.[1][2] Unlike orthosteric ligands that bind to the primary active site, this compound is an allosteric modulator that binds to a site topographically distinct from the ligand-binding site.[3][4][5] This allosteric activation of CD11b enhances cell adhesion, thereby reducing leukocyte migration and subsequent inflammation, making it a promising therapeutic strategy for inflammatory diseases.[1][2][4] This technical guide provides an in-depth overview of the binding site of this compound on CD11b, supported by quantitative data, detailed experimental protocols, and visualizations of the key interactions and pathways.
The this compound Binding Site on the CD11b αA-Domain
This compound binds to an allosteric pocket within the ligand-binding αA-domain (also known as the αI-domain) of the CD11b subunit.[1][3][4] This binding event stabilizes the αA-domain in a high-affinity conformation, promoting its interaction with endogenous ligands such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.[3][4][6]
Computational modeling, based on the crystal structure of the CD11b αA-domain, has been instrumental in elucidating the putative binding site.[3] This allosteric pocket has been referred to as the "Socket for Isoleucine (SILEN)".[4] The binding of this compound to this site is predicted to be in an activation-sensitive region of the CD11b A domain.[1]
While the precise crystal structure of the this compound-CD11b complex is not publicly available, computational models and mutagenesis studies provide significant insights into the key interacting residues. The model suggests that this compound settles into a hydrophobic pocket, with its activity being sensitive to substitutions of chemical residues in its central core.[1]
Quantitative Data
The interaction between this compound and CD11b/CD18 has been quantified primarily through cell-based adhesion assays. The key quantitative parameter reported is the half-maximal effective concentration (EC50) for inducing cell adhesion.
| Compound | Assay | Ligand | EC50 (μM) | Reference |
| This compound | K562 cell adhesion | Fibrinogen | 4 | [1][6][7] |
| Leukadherin-2 | K562 cell adhesion | Fibrinogen | 12 | [1] |
| Leukadherin-3 | K562 cell adhesion | Fibrinogen | 14 | [1] |
Experimental Methodologies
The characterization of the this compound binding site and its effects on CD11b function has relied on a combination of computational modeling, cell-based adhesion assays, and site-directed mutagenesis.
Computational Modeling
-
Objective: To predict the binding mode of this compound within the CD11b αA-domain.
-
Protocol:
-
A homology model of the human CD11b αA-domain is typically generated using the crystal structure of the mouse CD11b I-domain (PDB ID: 6RHV) or other available integrin I-domain structures as a template.
-
The three-dimensional structure of this compound is generated and optimized using computational chemistry software.
-
Molecular docking simulations are performed to predict the most favorable binding pose of this compound within the αA-domain. These simulations often employ algorithms that explore various conformations of the ligand within the potential binding sites of the protein.
-
The resulting docked complexes are scored and ranked based on their predicted binding energies. The most stable and sterically favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Molecular dynamics simulations may be further employed to assess the stability of the predicted this compound-CD11b complex over time.
-
K562 Cell Adhesion Assay
-
Objective: To quantify the effect of this compound on CD11b/CD18-dependent cell adhesion.
-
Protocol:
-
Plate Coating: 384-well microtiter plates are coated with a CD11b/CD18 ligand, such as fibrinogen (e.g., 15 µg/mL) or ICAM-1 (e.g., 0.35 µg/mL), in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.[3]
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking agent like 1% non-fat milk or 1% gelatin in an appropriate buffer (e.g., Tris-buffered saline, TBS) for 1 hour at room temperature.[3]
-
Cell Preparation: K562 cells stably transfected with plasmids encoding wild-type CD11b and CD18 are maintained in appropriate culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS and G418).[3]
-
Adhesion Incubation:
-
Cells are washed and resuspended in an assay buffer (e.g., TBS with 1 mM Ca²⁺ and 1 mM Mg²⁺).
-
A defined number of cells (e.g., 30,000 cells/well) are added to the ligand-coated wells.[3]
-
This compound, dissolved in DMSO, is added to the wells at various concentrations. The final DMSO concentration is kept constant across all wells (typically ~1%).[3]
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.[3]
-
-
Washing: Non-adherent cells are removed by gently inverting the plate for a defined period (e.g., 30 minutes) at room temperature.[3]
-
Quantification: The remaining adherent cells are fixed with 4% formaldehyde and quantified using imaging microscopy.[3] The number of adherent cells is expressed as a percentage of the total number of input cells.
-
Site-Directed Mutagenesis
-
Objective: To identify key amino acid residues in the CD11b αA-domain that are critical for this compound binding and allosteric activation.
-
Protocol:
-
Mutant Generation: Plasmids encoding CD11b with specific point mutations in the putative allosteric binding site are generated using standard site-directed mutagenesis kits.
-
Transfection and Expression: The mutant CD11b plasmids are co-transfected with wild-type CD18 plasmids into a suitable cell line, such as K562 cells. Stable cell lines expressing the mutant CD11b/CD18 are then selected.
-
Functional Analysis: The transfected cells are then used in cell adhesion assays as described above to assess the effect of the mutations on the ability of this compound to enhance cell adhesion. A loss or significant reduction in this compound-mediated adhesion for a particular mutant would indicate that the mutated residue is important for its function.
-
Confirmation of Expression: The surface expression levels of the mutant CD11b/CD18 are confirmed by flow cytometry to ensure that any observed functional changes are not due to altered protein expression or trafficking.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with CD11b initiates a cascade of events that leads to enhanced cell adhesion and reduced migration. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on CD11b/CD18.
Caption: Workflow for identifying the this compound binding site.
Conclusion
This compound represents a novel class of anti-inflammatory agents that function by allosterically activating the integrin CD11b/CD18. Its binding to a specific pocket, termed SILEN, within the CD11b αA-domain induces a conformational change that enhances ligand binding and cell adhesion, ultimately leading to reduced leukocyte migration. The combination of computational modeling and experimental validation through cell-based assays and site-directed mutagenesis has been pivotal in defining this unique mechanism of action. Further high-resolution structural studies of the this compound-CD11b complex will be invaluable for the rational design of next-generation allosteric modulators of integrin function.
References
- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated activation of the integrin CD11b/CD18 reduces inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
Leukadherin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukadherin-1 (LA-1) is a novel small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1 or CR3). Its discovery marked a significant shift in the strategy for developing anti-inflammatory therapeutics, moving from integrin antagonists to agonists. By binding to the αM subunit (CD11b), this compound stabilizes the integrin in a high-affinity conformation, thereby enhancing leukocyte adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. This increased adhesiveness paradoxically leads to a potent anti-inflammatory effect by reducing leukocyte transendothelial migration into tissues. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative parameters.
Discovery and Mechanism of Action
This compound was identified through a high-throughput screening for small molecules that could modulate the function of the CD11b/CD18 integrin.[1] The primary discovery was reported by Maiguel, Faridi, Wei, et al. in their 2011 publication in Science Signaling.[1] The researchers sought to find compounds that could activate the integrin, a counterintuitive approach to anti-inflammatory therapy which traditionally focused on blocking integrin function.
The core mechanism of this compound is its function as an allosteric agonist.[2] It binds to a site on the αA-domain of the CD11b subunit, distinct from the ligand-binding site.[2] This binding event induces a conformational change in the integrin, stabilizing it in a high-affinity state. This leads to increased adhesion of leukocytes (such as neutrophils and monocytes) to the vascular endothelium.[3] The enhanced, firm adhesion reduces leukocyte rolling and subsequent migration across the endothelial barrier into inflamed tissues, thereby mitigating the inflammatory response.[2][3]
Furthermore, this compound has been shown to suppress innate inflammatory signaling. Pre-treatment with this compound reduces the secretion of pro-inflammatory cytokines such as interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by natural killer (NK) cells. It also curtails the secretion of IL-1β, IL-6, and TNF from stimulated monocytes.
Signaling Pathway
The signaling pathway initiated by this compound binding to CD11b/CD18 ultimately strengthens the adhesive function of the leukocyte. This process prevents the leukocyte from detaching and migrating across the blood vessel wall.
References
A Technical Guide to the Downstream Signaling Pathways Activated by Leukadherin-1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukadherin-1 (LA1) is a small molecule allosteric agonist of the integrin receptor CD11b/CD18 (also known as Macrophage-1 antigen, Mac-1, or Complement Receptor 3, CR3).[1][2] Unlike traditional integrin antagonists that block leukocyte function, this compound functions through a counterintuitive mechanism: it enhances and stabilizes leukocyte adhesion to the endothelium.[3][4] This heightened adhesion effectively reduces leukocyte migration, transmigration, and recruitment to sites of inflammation, resulting in potent anti-inflammatory effects.[1][4] This document provides a detailed technical overview of the known and putative downstream signaling pathways activated by this compound, summarizes key quantitative data, and presents representative experimental protocols for studying its activity.
Core Mechanism of Action
This compound binds to an allosteric pocket on the αM (CD11b) subunit of the CD11b/CD18 heterodimer.[5] This binding stabilizes the integrin in an active, high-affinity conformation, promoting its binding to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][6] The primary consequence of this activation is a significant increase in leukocyte adhesion, which paradoxically inhibits the overall inflammatory cascade by preventing leukocytes from migrating into tissues.[4][7] This modulation of cell adhesion is the nexus for two major downstream signaling branches: the regulation of cytoskeletal dynamics and the suppression of pro-inflammatory signaling cascades.
Downstream Signaling Pathways
This compound initiates signaling cascades that impact both the physical machinery of cell adhesion and the intracellular pathways governing inflammation.
Putative Pathway for Cytoskeletal Rearrangement and Adhesion
While direct experimental evidence detailing the entire cascade initiated by this compound is still emerging, a putative pathway can be constructed based on the canonical signaling of β2 integrins. Activation of CD11b/CD18 is known to trigger "outside-in" signaling that leads to the reorganization of the actin cytoskeleton, which is essential for firm adhesion.
-
Src Family Kinase (SFK) Activation: The cytoplasmic tails of integrin β subunits are known interaction hubs. Upon this compound-induced activation and clustering of CD11b/CD18, Src family kinases (SFKs) are recruited to the β2 cytoplasmic domain, leading to their activation.[8]
-
Vav1 Recruitment and Activation: Activated SFKs phosphorylate downstream adaptors and enzymes. Vav1, a guanine nucleotide exchange factor (GEF) specific to hematopoietic cells, is a key player in integrin signaling.[9][10] It is recruited to the membrane and activated following integrin engagement.
-
Rac1 Activation: Activated Vav1 catalyzes the exchange of GDP for GTP on the small GTPase Rac1, converting it to its active state.[9]
-
Actin Cytoskeleton Reorganization: Active Rac1 is a master regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are structures critical for cell spreading and strengthening adhesion.
This cascade provides the mechanical link between this compound binding to the extracellular domain of CD11b/CD18 and the subsequent physical changes in the cell that lead to firm adhesion and reduced motility.
Anti-Inflammatory Signaling Pathways
Beyond enhancing physical adhesion, this compound-mediated activation of CD11b/CD18 actively suppresses pro-inflammatory signaling from other immune receptors, notably Toll-like Receptors (TLRs) and cytokine receptors.
-
Inhibition of TLR Signaling: this compound activation of CD11b has been shown to negatively regulate TLR signaling pathways.[2][11] One proposed mechanism is that active CD11b promotes the endocytosis of TLR4, thereby blocking its interaction with lipopolysaccharide (LPS).[11] This prevents the downstream activation of MAPK and NF-κB signaling pathways, leading to a significant reduction in the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[11][12]
-
Suppression of JAK/STAT Signaling: In Natural Killer (NK) cells, this compound pretreatment has been demonstrated to reduce the phosphorylation of STAT5 (pSTAT5) following stimulation with IL-12 and IL-15.[13][14] This indicates that CD11b/CD18 activation interferes with the JAK/STAT pathway, a critical signaling axis for many cytokines, thereby suppressing the secretion of effector cytokines such as IFN-γ and TNF.[13][14]
Quantitative Data Presentation
The functional consequences of this compound activation have been quantified across various experimental systems.
Table 1: Key Molecular Activation and Adhesion Data
| Parameter | Value | Cell System | Ligand | Citation |
|---|
| EC50 (Adhesion) | 4 µM | K562 cells expressing CD11b/CD18 | Fibrinogen |[1][15] |
Table 2: Summary of this compound Effects on Inflammatory Mediators
| Target Molecule | Effect | Cell Type / Model | Stimulus | Citation |
|---|---|---|---|---|
| IFN-γ | Reduced Secretion | NK Cells | Monokines (IL-12+IL-15/18) | [1][13][14] |
| TNF | Reduced Secretion | NK Cells, Monocytes | Monokines, TLR-2/7/8 Agonists | [1][13][14] |
| MIP-1β | Reduced Secretion | NK Cells | Monokines | [1][13] |
| IL-1β | Reduced Secretion / mRNA | Monocytes, Macrophages (in vivo) | TLR-2/7/8 Agonists, LPS | [1][12][14] |
| IL-6 | Reduced Secretion / mRNA | Monocytes, Macrophages (in vivo) | TLR-2/7/8 Agonists, LPS | [1][12][14] |
| IL-12 | Reduced Secretion / mRNA | Macrophages (in vivo) | LPS | [11][12] |
| pSTAT5 | Reduced Levels | NK Cells | IL-12 + IL-15 | [13][14] |
| IL-10 | Increased Secretion | NK Cells | IL-12 + IL-18 | [13][14] |
| CD86 & CD40 | Reduced Expression | Macrophages, Dendritic Cells | LPS + IFN-γ | [11] |
| CD45+ Leukocytes | Reduced Infiltration | EAE Animal Model | EAE Induction |[7] |
Experimental Protocols
Detailed protocols for assessing this compound activity are critical for reproducible research. Below are representative methodologies for key assays.
Representative Protocol: Static Cell Adhesion Assay
This protocol outlines a method for quantifying the effect of this compound on leukocyte adhesion to an immobilized ligand.
-
Plate Coating:
-
Coat wells of a 384-well plate with a solution of fibrinogen (e.g., 10 µg/mL in PBS) or another relevant ligand.
-
Incubate overnight at 4°C.
-
Wash wells three times with sterile PBS to remove unbound ligand.
-
Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C. Wash again with PBS.
-
-
Cell Preparation:
-
Culture leukocytes (e.g., primary neutrophils or a cell line like K562 expressing CD11b/CD18) under standard conditions.
-
Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol for easy quantification.
-
Resuspend the labeled cells in serum-free medium (e.g., DMEM) at a concentration of 1x106 cells/mL.[16]
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound and vehicle control (e.g., DMSO) in serum-free medium. The final DMSO concentration should be kept low (~1%).[16]
-
Add 25 µL of the compound dilutions to the coated wells.
-
Add 25 µL of the cell suspension to each well.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for adhesion.[16]
-
-
Quantification:
-
Gently wash the plate by inverting and submerging in a beaker of PBS to remove non-adherent cells. Repeat 2-3 times.
-
After the final wash, remove excess liquid and add 100 µL of PBS to each well.
-
Read the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of adherent cells for each condition relative to a "total cells" control (wells with cells, no washing).
-
Representative Protocol: Cytokine Quantification by ELISA
This protocol describes the measurement of secreted cytokines from cell culture supernatants following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary human monocytes or NK cells) in a 96-well culture plate at an appropriate density.
-
Pre-treat cells with this compound (e.g., 7.5 µM) or vehicle control for 30-45 minutes.[15]
-
Add the inflammatory stimulus (e.g., LPS for monocytes, or IL-12 + IL-18 for NK cells).[15]
-
Incubate for a specified time (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.[15]
-
-
ELISA Procedure (using a commercial kit):
-
Follow the manufacturer's protocol. A typical workflow is as follows:
-
Add capture antibody to a 96-well ELISA plate and incubate.
-
Wash and block the plate.
-
Add standards, controls, and collected cell supernatants to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add stop solution to halt the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.
-
Compare cytokine concentrations between this compound-treated and control groups.
-
Disclaimer: This document is intended for informational purposes for a scientific audience. It is a synthesis of publicly available research and is not a substitute for primary literature review. All experimental work should be conducted following appropriate laboratory safety guidelines and institutional review.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrin alpha M - Wikipedia [en.wikipedia.org]
- 3. Cytoskeletal protein radixin activates integrin alpha(M)beta(2) by binding to its cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Src kinase activation by direct interaction with the integrin beta cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vav1 and PU.1 are recruited to the CD11b promoter in APL-derived promyelocytes: role of Vav1 in modulating PU.1-containing complexes during ATRA-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
- 12. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Leukadherin-1: A Specific Agonist for Integrin CD11b/CD18 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukadherin-1 (LA1) is a small molecule agonist that specifically targets the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on the surface of leukocytes. By binding to an allosteric site on the CD11b αA-domain, this compound stabilizes the integrin in a high-affinity conformation, thereby enhancing leukocyte adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][2] This enhanced adhesion paradoxically leads to a reduction in leukocyte transendothelial migration and infiltration into tissues, positioning this compound as a promising anti-inflammatory agent.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways.
Introduction to this compound and Integrin CD11b/CD18
Integrin CD11b/CD18 is a heterodimeric protein expressed on myeloid and Natural Killer (NK) cells that plays a crucial role in the innate immune response.[6] It mediates leukocyte adhesion, migration, and phagocytosis through its interaction with a variety of ligands.[7] this compound is a member of a class of small molecules, termed leukadherins, that act as allosteric agonists of CD11b/CD18.[1] Unlike traditional anti-inflammatory strategies that often involve blocking integrin function, this compound leverages a counterintuitive mechanism of action: by increasing the avidity of CD11b/CD18 for its ligands, it promotes firm adhesion of leukocytes to the vascular endothelium, thereby preventing their subsequent extravasation into inflamed tissues.[4][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters associated with the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Ligand | Reference |
| EC50 for Adhesion | 4 µM | K562 cells expressing CD11b/CD18 | Fibrinogen | [3][8][9][10][11] |
| Concentration for Neutrophil Motility Inhibition | 15 µM | Human Neutrophils on HUVEC monolayers | ICAM-1 | [5] |
Table 2: Effects of this compound on Neutrophil Migration Dynamics
| Parameter | Control (fMLP-stimulated) | This compound (15 µM) Treated | Units | Reference |
| Speed | 0.25 ± 0.01 | 0.06 ± 0.01 | µm/s | [12] |
| Path Length | 199.5 ± 14.3 | 42.1 ± 13.0 | µm | [12] |
| Displacement | 65.2 ± 4.7 | 10.4 ± 1.3 | µm | [12] |
Mechanism of Action
This compound binds to an allosteric pocket within the ligand-binding αA-domain (also known as the αI-domain) of the CD11b subunit.[1][13] This binding event stabilizes the αA-domain in a high-affinity conformation, leading to an overall increase in the avidity of the CD11b/CD18 integrin for its ligands. Biophysical studies using single-molecule force spectroscopy have revealed that this compound primarily enhances the formation of long membrane tethers between the leukocyte and an ICAM-1 coated surface, in contrast to activators like Mn2+, which also promote cytoskeleton-anchored bonds.[1][2]
Signaling Pathways
Activation of CD11b/CD18 by this compound has been shown to suppress innate inflammatory signaling.[3][9] In Natural Killer (NK) cells, this compound pretreatment reduces the secretion of pro-inflammatory cytokines such as IFN-γ, TNF, and MIP-1β.[3][6] In monocytes, it curtails the release of IL-1β, IL-6, and TNF in response to Toll-like receptor (TLR) stimulation.[3][10] Furthermore, this compound-mediated activation of CD11b can inhibit the pro-inflammatory response in macrophages induced by lipopolysaccharide (LPS) by blocking the LPS-TLR4 interaction.[14]
Caption: this compound signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Cell Adhesion Assay
This assay quantifies the ability of this compound to promote cell adhesion to a specific ligand.
-
Materials:
-
96-well microplates
-
Ligand solution (e.g., 10 µg/mL Fibrinogen in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
K562 cells stably expressing CD11b/CD18
-
Calcein-AM fluorescent dye
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
-
Procedure:
-
Coat the wells of a 96-well plate with the ligand solution overnight at 4°C.
-
Wash the wells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Label the K562-CD11b/CD18 cells with Calcein-AM.
-
Resuspend the labeled cells in assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the cell suspension and this compound dilutions to the coated wells.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
Caption: Cell adhesion assay workflow.
Neutrophil Migration Assay (Zigmond Chamber)
This assay assesses the effect of this compound on the chemotactic migration of neutrophils.
-
Materials:
-
Zigmond chamber
-
Glass coverslips
-
ICAM-1 solution
-
Murine or human neutrophils
-
Chemoattractant (e.g., fMLP)
-
This compound
-
Time-lapse video microscopy setup
-
-
Procedure:
-
Coat glass coverslips with ICAM-1.
-
Assemble the Zigmond chamber with the coated coverslip.
-
Isolate neutrophils from whole blood or bone marrow.
-
Pre-incubate neutrophils with this compound or vehicle control (DMSO).
-
Load the neutrophil suspension into one well of the Zigmond chamber.
-
Load the chemoattractant into the other well to establish a gradient.
-
Mount the chamber on a microscope stage equipped with a 37°C environmental chamber.
-
Record time-lapse videos of neutrophil migration.
-
Analyze the videos to track individual cell paths, speed, and displacement.
-
Single-Molecule Force Spectroscopy (SMFS)
SMFS is used to probe the biophysical interactions between this compound-activated CD11b/CD18 and its ligand ICAM-1 at the single-molecule level.
-
Materials:
-
Atomic Force Microscope (AFM)
-
AFM tips functionalized with ICAM-1
-
K562 cells expressing CD11b/CD18 or primary neutrophils
-
This compound
-
-
Procedure:
-
Immobilize K562-CD11b/CD18 cells or neutrophils on a substrate.
-
Functionalize AFM tips with recombinant ICAM-1.
-
Treat the cells with this compound or a control substance (e.g., Mn2+).
-
Bring the ICAM-1-coated AFM tip into contact with a cell to allow for bond formation.
-
Retract the tip at a constant velocity while measuring the force.
-
Analyze the force-distance curves to determine detachment forces, distances, and times, distinguishing between cytoskeleton-anchored bonds and membrane tethers.
-
In Vivo Studies and Therapeutic Potential
In vivo studies in animal models have demonstrated the therapeutic potential of this compound. For instance, in a mouse model of acute peritonitis, this compound significantly reduced neutrophil accumulation.[11] In a model of neonatal lung injury, administration of this compound was shown to be beneficial.[3] Furthermore, in a mouse model of kidney transplantation, this compound treatment reduced leukocyte infiltration and prolonged graft survival.[8] These findings underscore the potential of this compound as a novel anti-inflammatory therapeutic.
Conclusion
This compound represents a novel class of anti-inflammatory agents that function by activating, rather than inhibiting, the integrin CD11b/CD18. Its unique mechanism of enhancing leukocyte adhesion to prevent tissue infiltration has shown promise in various preclinical models of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and other integrin agonists.
Caption: Logical flow of this compound's action.
References
- 1. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The I domain is a major recognition site on the leukocyte integrin Mac- 1 (CD11b/CD18) for four distinct adhesion ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leukadherin-1 in Modulating Leukocyte Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukadherin-1 (LA1) is a small-molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on the surface of leukocytes.[1][2] By binding to an allosteric site on the CD11b subunit, this compound stabilizes the high-affinity conformation of the integrin, thereby enhancing leukocyte adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[3][4] This enhanced adhesion paradoxically leads to a reduction in leukocyte transendothelial migration and infiltration into inflamed tissues, making this compound a promising therapeutic candidate for inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
Leukocyte recruitment to sites of inflammation is a critical process in the immune response, but its dysregulation can contribute to the pathogenesis of numerous inflammatory and autoimmune diseases.[1] The β2 integrin CD11b/CD18 plays a pivotal role in this process by mediating the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent extravasation.[1] While therapeutic strategies have traditionally focused on blocking integrin function, an alternative approach involves the pharmacological activation of CD11b/CD18 to modulate leukocyte adhesion and migration. This compound is a first-in-class small molecule that exemplifies this novel strategy.[1] It acts as an allosteric agonist, binding to the αA domain of CD11b and promoting a conformational change that increases its ligand-binding affinity.[1][2][3] This leads to a state of heightened leukocyte adhesion, which paradoxically inhibits their ability to migrate across the endothelial barrier.[1]
Quantitative Data on this compound Activity
The activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data on its effects on leukocyte adhesion and inflammatory responses.
Table 1: In Vitro Efficacy of Leukadherins on CD11b/CD18-Dependent Adhesion to Fibrinogen [1]
| Compound | EC50 (μM) |
| This compound (LA1) | 4 |
| Leukadherin-2 (LA2) | 12 |
| Leukadherin-3 (LA3) | 14 |
Table 2: Effect of this compound on Neutrophil Migration Dynamics on Endothelial Monolayers
| Treatment | Speed (μm/s) | Path Length (μm) | Displacement (μm) |
| Control (fMLP-stimulated) | 0.25 ± 0.01 | 199.5 ± 14.3 | 65.2 ± 4.7 |
| This compound (15 μM) | 0.06 ± 0.01 | 42.1 ± 13.0 | 10.4 ± 1.3 |
Table 3: In Vivo Effect of this compound on Leukocyte Rolling and Adhesion in TNF-α-stimulated Cremaster Muscle Venules [1]
| Parameter | Control (DMSO) | This compound |
| Median Rolling Velocity (μm/s) | ~40 | ~20 |
| Number of Adherent Neutrophils | ~10 | ~20 |
Table 4: Effect of this compound on Cytokine Secretion
| Cell Type | Stimulus | Cytokine | Effect of this compound Pre-treatment |
| NK Cells | Monokines | IFN-γ, TNF, MIP-1β | Reduced Secretion[5] |
| Monocytes | TLR-2 and TLR-7/8 agonists | IL-1β, IL-6, TNF | Reduced Secretion[5] |
| Macrophages | LPS/IFN-γ | IL-6, TNF-α, IL-12, IL-1β | Reduced Secretion[6] |
Signaling Pathways Modulated by this compound
This compound, by activating CD11b/CD18, triggers intracellular signaling cascades that ultimately lead to the observed cellular responses. The binding of LA1 to the allosteric site on the CD11b αA domain induces a conformational change that mimics the "inside-out" signaling-mediated activation of the integrin. This leads to enhanced ligand binding and subsequent "outside-in" signaling.
Inhibition of Pro-inflammatory Signaling
This compound-mediated activation of CD11b has been shown to suppress pro-inflammatory signaling pathways in leukocytes. In macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound treatment inhibits the phosphorylation of key components of the MAP kinase (p38, ERK1/2, JNK) and NF-κB (p65) pathways.[6] This inhibition of canonical pro-inflammatory signaling pathways likely contributes to the observed reduction in the secretion of inflammatory cytokines.
References
- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A furanyl thiazolidinone compound that binds CD11b αA/αI domain in a reversible manner and stabilizes αA in a high-affinity binding conformation toward known CD11b/CD18 (αMβ2; CR3; Mac-1) ligands, fibrinogen, ICAM-1, and iC3B. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Leukadherin-1 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Structure-Activity Relationship, Mechanism of Action, and Experimental Protocols for the CD11b/CD18 Agonist, Leukadherin-1.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a small molecule agonist of the integrin CD11b/CD18, also known as Mac-1 or Complement Receptor 3 (CR3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating leukocyte adhesion and inflammation. We will delve into the quantitative data of this compound and its analogs, detail the experimental protocols for assessing their activity, and visualize the key signaling pathways involved in their mechanism of action.
Core Structure and Structure-Activity Relationship (SAR)
This compound belongs to a class of compounds characterized by a core furanyl thiazolidinone chemical motif.[1] Structure-activity relationship studies have been initiated to explore the impact of various substitutions on this central scaffold. The initial discovery and optimization efforts led to the identification of several key compounds with varying potencies in enhancing CD11b/CD18-dependent cell adhesion to its physiological ligand, fibrinogen.
Chemical Structures of Key Leukadherin Analogs
The foundational SAR studies revolved around modifications at the periphery of the furanyl thiazolidinone core. Below are the chemical structures of this compound (LA1), two of its analogs (Leukadherin-2 and -3), and a structurally related inactive control compound (Leukadherin-control, LA-C).
-
This compound (LA1): 4-(5-((3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid[2][3]
-
Leukadherin-2 (LA2): Structure features modifications to the benzyl and benzoic acid moieties of LA1.
-
Leukadherin-3 (LA3): Structure features modifications to the benzyl and benzoic acid moieties of LA1.
-
Leukadherin-control (LA-C): A structurally similar compound that lacks the specific structural features required for agonistic activity.
Quantitative SAR Data
The primary measure of activity for the Leukadherin series is their ability to increase the adhesion of cells expressing CD11b/CD18 to fibrinogen. The half-maximal effective concentration (EC50) is a key parameter in quantifying this activity. The table below summarizes the EC50 values for the key leukadherin compounds identified.
| Compound | Chemical Structure | EC50 (µM) for CD11b/CD18-dependent adhesion to fibrinogen |
| This compound (LA1) | 4-(5-((3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | 4[1] |
| Leukadherin-2 (LA2) | [Structure not explicitly detailed in provided results] | 12[1] |
| Leukadherin-3 (LA3) | [Structure not explicitly detailed in provided results] | 14[1] |
| Leukadherin-control (LA-C) | [Structure not explicitly detailed in provided results] | No effect[1] |
SAR Insights:
The data, though limited to a few compounds, suggests that the specific substitutions on the benzyl and benzoic acid rings of the core structure are critical for potent agonistic activity. The significantly lower potency of Leukadherin-2 and -3 compared to this compound, and the complete lack of activity of LA-C, underscore the stringent structural requirements for effective binding to the allosteric site on CD11b and inducing the conformational changes necessary for integrin activation. Further studies with a broader range of analogs are necessary to delineate a more detailed SAR model.
Mechanism of Action and Signaling Pathways
This compound acts as an allosteric agonist of CD11b/CD18.[4] It binds to a site on the CD11b αA-domain (also known as the αI-domain), which is distinct from the ligand-binding site.[5] This binding event stabilizes a high-affinity conformation of the integrin, thereby enhancing its adhesion to ligands such as fibrinogen and Intercellular Adhesion Molecule-1 (ICAM-1).[2][6] This enhanced adhesion of leukocytes to the vascular endothelium paradoxically leads to a reduction in their transendothelial migration and infiltration into inflamed tissues.[7]
The downstream signaling events following this compound-mediated activation of CD11b/CD18 are complex and lead to an overall anti-inflammatory response. Key modulated pathways include the inhibition of Toll-like receptor (TLR) signaling and the suppression of cytokine-induced signaling cascades.
Inhibition of TLR Signaling via MyD88 Degradation
This compound has been shown to negatively regulate TLR signaling pathways.[8] One of the key mechanisms is the degradation of the adaptor protein MyD88, which is crucial for the signaling of most TLRs.[9] This leads to the inhibition of downstream pro-inflammatory signaling cascades, including the NF-κB pathway.
Caption: this compound inhibits TLR signaling by promoting MyD88 degradation.
Suppression of STAT5 Phosphorylation
In natural killer (NK) cells and other immune cells, cytokine signaling through the JAK-STAT pathway is crucial for their activation and function. This compound pretreatment has been shown to reduce the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) following stimulation with cytokines like IL-12 and IL-15.[10][11] This leads to a decrease in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α.[7]
Caption: this compound suppresses cytokine signaling via inhibition of STAT5 phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Cell Adhesion Assay
This assay quantifies the ability of compounds to enhance the adhesion of cells expressing CD11b/CD18 to a fibrinogen-coated surface.
Workflow Diagram:
Caption: Workflow for the K562-CD11b/CD18 cell adhesion assay.
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Cell Preparation: Culture K562 cells stably transfected with CD11b/CD18 in appropriate media. Harvest the cells and resuspend them in a serum-free assay buffer (e.g., Tris-buffered saline with 1 mM Ca²⁺/Mg²⁺).
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer. Add the compound solutions to the designated wells of the fibrinogen-coated plate.
-
Cell Seeding: Add the K562-CD11b/CD18 cell suspension to the wells (e.g., 50,000 cells/well).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with the assay buffer to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method. A common approach is the use of a luminescent cell viability assay such as CellTiter-Glo®, which measures ATP content.
-
Data Analysis: Calculate the percentage of cell adhesion relative to a positive control (e.g., Mn²⁺, a known integrin activator) and plot the data against the compound concentration to determine the EC50 value.
Neutrophil Transendothelial Migration Assay
This assay assesses the ability of compounds to inhibit the migration of primary neutrophils across a monolayer of endothelial cells.
Workflow Diagram:
Caption: Workflow for the in vitro neutrophil transendothelial migration assay.
Detailed Protocol:
-
Endothelial Cell Monolayer Formation: Seed human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line onto the porous membrane of a transwell insert (e.g., 3.0 µm pore size) and culture until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
-
Neutrophil Isolation: Isolate primary neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Assay Setup: Place the transwell inserts containing the endothelial monolayer into a multi-well plate. Add a chemoattractant (e.g., fMLP, IL-8) to the lower chamber.
-
Treatment and Seeding: Pre-incubate the isolated neutrophils with the test compounds (e.g., this compound) or vehicle control. Add the treated neutrophil suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for neutrophil migration (e.g., 1-3 hours).
-
Quantification of Migrated Cells: Collect the medium from the lower chamber and count the number of migrated neutrophils using a hemocytometer, flow cytometry, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Data Analysis: Calculate the percentage of neutrophil migration in the presence of the test compound relative to the vehicle control.
Conclusion
This compound represents a promising class of small molecule agonists of the integrin CD11b/CD18 with potent anti-inflammatory properties. The structure-activity relationship studies, though in their early stages, highlight the importance of the furanyl thiazolidinone core and specific peripheral substitutions for activity. The mechanism of action involves an allosteric activation of the integrin, leading to enhanced leukocyte adhesion and subsequent inhibition of transendothelial migration. Furthermore, this compound modulates key inflammatory signaling pathways by inducing the degradation of MyD88 and inhibiting the phosphorylation of STAT5. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of this compound and its analogs in various inflammatory and autoimmune diseases. Future research should focus on expanding the SAR knowledge base with a wider array of analogs and further elucidating the intricate downstream signaling events to optimize the development of this novel class of anti-inflammatory agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. dovepress.com [dovepress.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukadherin 1, a CR3 Mimetic, Negatively Regulates Toll Like Receptor (TLR) Dependent Inflammatory Responses via Degradation of an Adaptor Protein - ACR Meeting Abstracts [acrabstracts.org]
- 10. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Effect of Leukadherin-1 on Cytokine Secretion in Monocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leukadherin-1 (LA1) is a small molecule agonist of the leukocyte integrin CD11b/CD18, also known as Macrophage-1 antigen (Mac-1) or Complement Receptor 3 (CR3).[1][2] This integrin is predominantly expressed on myeloid cells, including monocytes, and natural killer (NK) cells.[3] While initially identified for its ability to enhance leukocyte adhesion to vascular endothelium, thereby reducing transendothelial migration and influx to injury sites, a significant body of research has illuminated its potent anti-inflammatory properties.[2][4] this compound suppresses innate inflammatory signaling by modulating cytokine secretion in monocytes.[1][4] This document provides an in-depth overview of the mechanism of action of this compound, its specific effects on monocyte cytokine profiles, detailed experimental protocols for studying these effects, and a visualization of the key signaling pathways involved.
Mechanism of Action: Mac-1 Agonism and Anti-Inflammatory Signaling
This compound functions as an allosteric agonist, activating the Mac-1 receptor by binding to a site on the CD11b subunit distant from the primary ligand-binding site.[5] This activation does not block but rather modulates the receptor's function, leading to a down-regulation of inflammatory responses, particularly those initiated by Toll-like receptors (TLRs).[6]
The primary anti-inflammatory mechanism in monocytes involves the negative regulation of TLR signaling pathways.[1][6] Activation of CD11b by this compound has been shown to physically block the interaction between lipopolysaccharide (LPS) and TLR4.[7] This interference disrupts the downstream signaling cascade, inhibiting the activation of critical transcription factors like NF-κB and the phosphorylation of MAP kinases (MAPKs), which are essential for the transcription of pro-inflammatory cytokine genes.[7] Studies also indicate that LA1 can inhibit TLR-7/8-induced TNF secretion in a manner dependent on the adaptor protein MyD88.[6]
Signaling Pathway Diagram
Caption: this compound signaling cascade in monocytes.
Quantitative Effects on Cytokine Secretion
This compound pretreatment has been demonstrated to significantly reduce the secretion of key pro-inflammatory cytokines from monocytes following stimulation with various inflammatory triggers.[1] Specifically, upon activation of TLR-2 and TLR-7/8, this compound leads to a marked decrease in the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[6][8] This suppressive effect is statistically significant (P < 0.01 for all).[1][6] In studies using mouse bone marrow-derived macrophages, LA1 also inhibited the production of IL-6, TNF-α, IL-12, and IL-1β induced by LPS and Interferon-gamma (IFN-γ).[7]
| Cytokine | Stimulus | Cell Type | Effect of this compound | Reference |
| TNF-α | TLR-7/8 Agonist (R848) | Human Monocytes | Significant Reduction (P = 0.009) | [6][8] |
| TNF-α | TLR-2 Agonist (Pam3csk4) | Human Monocytes | Significant Reduction | [8] |
| TNF-α | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |
| IL-6 | TLR-7/8 Agonist (R848) | Human Monocytes | Significant Reduction (P = 0.008) | [6][8] |
| IL-6 | TLR-2 Agonist (Pam3csk4) | Human Monocytes | Significant Reduction | [8] |
| IL-6 | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |
| IL-1β | TLR-7/8 Agonist (R848) | Human Monocytes | Significant Reduction (P < 0.001) | [6][8] |
| IL-1β | TLR-2 Agonist (Pam3csk4) | Human Monocytes | Significant Reduction | [8] |
| IL-1β | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |
| IL-12 | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |
Key Experimental Protocols
The following section details generalized protocols for investigating the impact of this compound on monocyte cytokine secretion.
Monocyte Isolation and Culture
Objective: To obtain a pure population of primary monocytes for in vitro experimentation.
Methodology (Human Peripheral Blood Mononuclear Cells - PBMCs):
-
Blood Collection: Draw whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., Heparin or EDTA).
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adhesion (culturing PBMCs for 1-2 hours and washing away non-adherent cells) or negative selection with magnetic beads to deplete other cell types.
-
Culture: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
This compound Treatment and Cell Stimulation
Objective: To treat monocytes with this compound prior to inflammatory stimulation.
Methodology:
-
Plating: Seed isolated monocytes in 96-well tissue culture plates at a desired density (e.g., 2 x 10⁵ cells/well).[7]
-
Pretreatment: Prepare a stock solution of this compound in a suitable solvent like Dimethyl sulfoxide (DMSO). Dilute to final working concentrations (e.g., 5-20 µM) in cell culture medium.[7] A vehicle control (DMSO alone) must be run in parallel.
-
Incubation: Pre-incubate the cells with this compound or vehicle control for 1 to 2 hours at 37°C.[7]
-
Stimulation: Following pretreatment, add the inflammatory stimulus directly to the wells. Examples include:
-
Final Incubation: Incubate the stimulated cells for a defined period, typically between 6 to 24 hours, to allow for cytokine production and secretion.[7][8]
Cytokine Quantification by ELISA
Objective: To measure the concentration of specific cytokines in the cell culture supernatant.
Methodology (General ELISA Protocol):
-
Supernatant Collection: After the final incubation, centrifuge the culture plates and carefully collect the supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the plate and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Signal Generation: Add an enzyme conjugate (e.g., Streptavidin-HRP), followed by a chromogenic substrate (e.g., TMB). The enzyme converts the substrate, producing a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]
-
Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing LA1 effects.
Conclusion and Implications
This compound represents a promising therapeutic candidate for inflammatory diseases due to its targeted mechanism of action. By activating the Mac-1/CR3 integrin on monocytes, it effectively suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This action is mediated through the inhibition of TLR-dependent signaling pathways. The data strongly support the anti-inflammatory potential of this compound, warranting further investigation and development for its application in autoimmune and inflammatory disorders. The protocols and pathways detailed in this guide provide a framework for researchers to further explore and validate the therapeutic utility of this compound.
References
- 1. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Methodological & Application
Application Notes and Protocols for Leukadherin-1 in In Vitro Cell Adhesion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, and natural killer (NK) cells.[1][2][3] Unlike traditional approaches that block integrin function, this compound enhances CD11b/CD18-dependent cell adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[2][4] This unique mechanism of action makes this compound a valuable tool for studying leukocyte adhesion and its role in inflammatory responses. By promoting strong adhesion, this compound can paradoxically reduce leukocyte transendothelial migration and infiltration into tissues, presenting a novel therapeutic strategy for inflammatory diseases.[2][5]
These application notes provide a detailed protocol for an in vitro static cell adhesion assay using this compound to quantify its effects on leukocyte adhesion.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in promoting cell adhesion.
| Parameter | Value | Cell Type(s) | Ligand | Source(s) |
| EC50 | 4 µM | Leukocytes | Fibrinogen | [1][2] |
| Effective Concentration | 7.5 µM | NK cells | Not specified | [1] |
| Observation at 7.5 µM | Induces ~82% of maximum response with negligible off-target effects. | NK cells | Not specified | [1] |
| Effective Concentration | 15 µM | Neutrophils | ICAM-1 |
Experimental Protocols
This section details the methodology for a static in vitro cell adhesion assay to assess the effect of this compound.
Protocol: Static Cell Adhesion Assay
1. Materials
-
This compound (stock solution in DMSO)
-
Cells expressing CD11b/CD18 (e.g., human neutrophils, monocytes, or K562 cells transfected with CD11b/CD18)
-
96-well flat-bottom tissue culture plates
-
Ligand: Human ICAM-1 or fibrinogen
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBS
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Calcein-AM (or other fluorescent cell stain)
-
DMSO (vehicle control)
-
Fluorescence plate reader
2. Plate Coating
-
Dilute the ligand (ICAM-1 or fibrinogen) to the desired concentration (e.g., 10 µg/mL for fibrinogen) in Coating Buffer.
-
Add 50 µL of the diluted ligand solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, aspirate the coating solution and wash the wells twice with 150 µL of Wash Buffer per well.
-
Add 150 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Aspirate the Blocking Buffer and wash the wells twice with 150 µL of Wash Buffer per well. The plate is now ready for the assay.
3. Cell Preparation
-
Isolate or culture the desired cells (e.g., neutrophils, monocytes).
-
If using a fluorescent quantification method, label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Resuspend the cells in serum-free cell culture medium to a final concentration of 1 x 106 cells/mL.
4. Adhesion Assay
-
Prepare serial dilutions of this compound in serum-free cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the cell suspension (5 x 104 cells) to each well of the coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well should be 100 µL.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, gently wash the wells 2-3 times with 150 µL of pre-warmed Wash Buffer to remove non-adherent cells. This can be done by inverting the plate and gently tapping it on a paper towel, followed by the addition of the wash buffer.
-
After the final wash, add 100 µL of PBS or cell culture medium to each well.
5. Quantification of Adherent Cells
-
Fluorescence-based quantification:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
-
Crystal Violet Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells with water and stain with 0.5% crystal violet solution for 10 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
6. Data Analysis
-
Subtract the background fluorescence or absorbance (from wells with no cells) from all readings.
-
Express the data as a percentage of the control (vehicle-treated) or as a fold change in adhesion.
-
Generate a dose-response curve by plotting the percentage of cell adhesion against the concentration of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cell adhesion assay.
Signaling Pathway
Caption: this compound signaling for enhanced cell adhesion.
References
- 1. ‘Outside-in' signalling mechanisms underlying CD11b/CD18-mediated NADPH oxidase activation in human adherent blood eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD11b/CD18 (Mac-1) Is a Novel Surface Receptor for Extracellular Double-stranded RNA to Mediate Cellular Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Optimal Concentration of Leukadherin-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Leukadherin-1 in cell culture experiments. This compound is a specific small-molecule agonist of the leukocyte surface integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] It functions by allosterically activating this receptor, leading to enhanced cell adhesion and subsequent modulation of inflammatory responses.[3][4] Understanding the optimal concentration of this compound is critical for achieving desired experimental outcomes, from promoting cell adhesion to suppressing inflammatory signaling.
Mechanism of Action
This compound enhances the adhesion of leukocytes to various ligands, including Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][5][6] This increased adhesion reduces leukocyte transendothelial migration and influx to sites of injury.[1] Furthermore, this compound has been shown to suppress innate inflammatory signaling by reducing the secretion of pro-inflammatory cytokines from natural killer (NK) cells and monocytes.[1][7]
Quantitative Data Summary
The optimal concentration of this compound varies depending on the cell type and the specific application. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Type/Assay | Source |
| EC50 (for increased adhesion to fibrinogen) | 4 µM | CD11b/CD18-expressing cells | [1][2][5][8][9][10] |
| Effective Concentration (for cytokine secretion modulation) | 7.5 µM | NK cells | [5] |
| Effective Concentration (for cell migration assays) | 15 µM | Neutrophils | [4] |
| In Vivo Administration (for preventing hyperoxia-induced lung injury) | 1 mg/kg (i.p., twice daily) | Neonatal rats | [1][10] |
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay
This protocol details a method to quantify the effect of this compound on the adhesion of leukocytes to a protein-coated surface.
Materials:
-
This compound (stock solution in DMSO)
-
Leukocyte cell line (e.g., THP-1, K562 cells expressing CD11b/CD18, or isolated primary leukocytes)
-
96-well microplate
-
Fibrinogen or ICAM-1
-
Phosphate Buffered Saline (PBS) with Ca2+ and Mg2+
-
Bovine Serum Albumin (BSA)
-
Cell tracker dye (e.g., CellTracker™ Green CMFDA)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with fibrinogen (15 mg/ml) or ICAM-1 (0.35 µg/mL) in PBS overnight at 4°C.[3][4]
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Labeling: Label the leukocyte suspension with a fluorescent cell tracker dye according to the manufacturer's instructions.
-
Cell Treatment: Resuspend the labeled cells in assay buffer and pre-incubate with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) for 10-30 minutes at 37°C.[4][5] Include a vehicle control (DMSO).
-
Adhesion: Add the treated cell suspension to the coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a microplate reader. The fluorescence intensity is proportional to the number of adherent cells.
Experimental workflow for the in vitro cell adhesion assay.
Protocol 2: Transendothelial Migration (TEM) Assay
This protocol describes a method to assess the effect of this compound on the migration of leukocytes across an endothelial cell monolayer.
Materials:
-
This compound
-
Leukocytes (e.g., primary neutrophils or monocytes)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (with a suitable pore size, e.g., 3 or 5 µm)
-
Cell culture medium
-
Chemoattractant (e.g., fMLP, LTB4)
-
TNF-α
-
Calcein-AM or similar fluorescent dye
Procedure:
-
Endothelial Monolayer: Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.
-
Activation: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4 hours to upregulate adhesion molecules.[11]
-
Leukocyte Labeling and Treatment: Label the leukocytes with a fluorescent dye and pre-treat with this compound at desired concentrations for 10 minutes.
-
Chemoattractant Gradient: Add a chemoattractant to the lower chamber of the Transwell plate.
-
Migration: Add the treated leukocytes to the upper chamber containing the HUVEC monolayer.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for migration.
-
Quantification: Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.
Workflow for the transendothelial migration assay.
Signaling Pathways
This compound, by activating CD11b/CD18, triggers intracellular signaling cascades that ultimately lead to the observed cellular responses. Activation of CD11b/CD18 by this compound has been shown to inhibit the pro-inflammatory response in macrophages induced by lipopolysaccharide (LPS).[12][13] This is achieved by blocking the interaction between LPS and Toll-like receptor 4 (TLR4) and inhibiting the downstream MAPKs and NF-κB signaling pathways.[12][13] In NK cells, this compound pretreatment is associated with a reduction in phosphorylated STAT5 following stimulation with IL-12 and IL-15.[7]
Simplified signaling pathway of this compound action.
Concluding Remarks
The provided notes and protocols offer a comprehensive guide for utilizing this compound in cell culture experiments. The optimal concentration is application-dependent, and it is recommended to perform a dose-response curve for each specific experimental setup. The unique mechanism of action of this compound, which enhances leukocyte adhesion to reduce migration and inflammation, makes it a valuable tool for research in immunology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound (LA1) | CD11b agonist | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leukadherin-1 Administration for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (Mac-1, CR3), a key adhesion receptor expressed on the surface of leukocytes, including neutrophils, macrophages, and natural killer (NK) cells[1][2]. By allosterically activating CD11b/CD18, this compound enhances the adhesion of these immune cells to their ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen[3][4]. This increased adhesion paradoxically leads to a reduction in leukocyte transendothelial migration and recruitment to sites of inflammation[1][5]. Consequently, this compound exhibits potent anti-inflammatory effects and has shown therapeutic potential in various preclinical models of inflammatory diseases, autoimmune disorders, and even cancer[6][7][8]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models.
Mechanism of Action
This compound functions by binding to the CD11b αA/αI domain, stabilizing it in a high-affinity conformation for its ligands[5]. This enhanced binding strengthens leukocyte adhesion to the vascular endothelium, which in turn reduces their ability to extravasate into surrounding tissues[1][9]. This mechanism effectively dampens the inflammatory response by limiting the infiltration of immune cells to the site of injury or inflammation.
The downstream effects of this compound mediated CD11b/CD18 activation include the suppression of innate inflammatory signaling pathways. In macrophages, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced pro-inflammatory response by downregulating the MAPK and NF-κB signaling pathways[7][10]. In NK cells, it has been associated with a reduction in the phosphorylation of STAT-5, a key transcription factor in cytokine signaling[6][11]. This modulation of intracellular signaling pathways leads to a decreased secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ[1][10][11].
In Vivo Applications and Data Presentation
This compound has been evaluated in a variety of in vivo mouse models, demonstrating its broad therapeutic potential. The administration protocols, including dosages and routes, vary depending on the specific disease model. Below is a summary of quantitative data from key studies.
| Mouse Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Endotoxic Shock | 10, 20, 40 µg/g | Intraperitoneal (i.p.) | Single dose 2 hours prior to LPS | Reduced mortality and pathological injury. | [10] |
| Acute Peritonitis | 10 nmol/mouse (~0.2 mg/kg) | Intravenous (i.v.) | Single dose 30 minutes prior to thioglycolate | Significantly reduced neutrophil accumulation. | [9] |
| Autoimmune Nephritis | 25 nmol/mouse (~0.5 mg/kg) | Intraperitoneal (i.p.) | Not specified | Preserved kidney function. | [12] |
| Kidney Transplantation | 1 mg/kg or 2.5 mg/kg | Not specified | Not specified | Prolonged allograft survival. | [12] |
| Hyperoxia-induced Lung Injury (Rat Model) | 1 mg/kg | Intraperitoneal (i.p.) | Twice daily for 14 days | Prevented lung inflammatory response and improved alveolarization. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Cremophor EL (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
This compound is soluble in DMSO[1][13]. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a 1 mg aliquot of this compound (MW: 421.49 g/mol ), add 237.3 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs[1].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stock solutions are reported to be stable for up to 6 months at -20°C.
Protocol for Working Solution for Injection: Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.
Option 1: Saline/PEG300 Formulation[1]
-
Prepare a 50% PEG300 in saline solution.
-
Dilute the this compound DMSO stock solution with the 50% PEG300/saline vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, dilute the 10 mM stock appropriately.
-
Ultrasonicate the final solution if a suspension forms to ensure homogeneity[1].
Option 2: Saline/Cremophor EL Formulation[1]
-
Prepare a 15% Cremophor EL in saline solution.
-
Dilute the this compound DMSO stock solution with the 15% Cremophor EL/saline vehicle to the desired final concentration.
-
Ultrasonicate the final solution if a suspension forms[1].
Option 3: Simple Saline Dilution (for lower concentrations)
-
For intravenous or intraperitoneal injections where a lower concentration is required, the DMSO stock can be diluted directly in sterile saline.
-
Ensure the final DMSO concentration is well below 5% to minimize vehicle-induced inflammation or toxicity.
Administration Protocol
The choice of administration route depends on the experimental model and desired pharmacokinetic profile.
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and allow the hind legs to hang.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly. The typical injection volume for a mouse is 100-200 µL.
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
-
Inject the this compound solution slowly, observing for any swelling that would indicate a subcutaneous injection. The typical injection volume is 50-100 µL.
Important Considerations
-
Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the solvent (e.g., DMSO, PEG300, Cremophor EL).
-
Toxicity: While this compound has been shown to be well-tolerated in preclinical models, it is essential to monitor animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur[8][9].
-
Compound Stability: Follow the manufacturer's instructions for storage and handling to ensure the stability and activity of this compound. Avoid repeated freeze-thaw cycles of the stock solution[1].
-
Model-Specific Optimization: The dosages and administration schedules provided here are based on published studies. It is crucial to optimize these parameters for your specific mouse model and experimental question.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of CD11b/CD18 in various physiological and pathological processes in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Utilizing Leukadherin-1 in Transendothelial Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte transendothelial migration (TEM) is a critical process in the inflammatory response, where leukocytes exit the bloodstream to reach sites of inflammation or injury. The integrin CD11b/CD18, also known as Mac-1 or Complement Receptor 3 (CR3), plays a pivotal role in the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for successful transmigration. Leukadherin-1 is a small molecule agonist of CD11b/CD18.[1][2][3] Counterintuitively, by enhancing the adhesive function of this integrin, this compound effectively reduces leukocyte migration across the endothelial barrier.[1][2][3][4] This unique mechanism of action makes this compound a valuable tool for studying the molecular intricacies of leukocyte trafficking and a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for employing this compound in a transendothelial migration assay, methods for data quantification, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound is an allosteric agonist of the CD11b/CD18 integrin receptor on leukocytes.[5] It binds to a site distinct from the ligand-binding domain, inducing a conformational change in the integrin that increases its affinity for its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells.[6][7][8] This enhanced binding strengthens the adhesion of leukocytes to the endothelium. The increased adhesion force is thought to physically impede the leukocyte's ability to complete the diapedesis step of transmigration.[5] Studies have shown that this compound-mediated adhesion involves the formation of long membrane tethers, which may contribute to the reduced motility of the leukocytes.[5][6][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on neutrophil migration dynamics as observed in a transendothelial migration assay.
Table 1: Effect of this compound on Neutrophil Transendothelial Migration
| Treatment | Fold Change in Transmigrated Neutrophils (vs. Control) |
| Control (fMLP stimulated) | 1.0 |
| This compound (15 µM) + fMLP | 0.4 |
Data adapted from a study on neutrophils from healthy donors stimulated with the chemoattractant fMLP.
Table 2: this compound Reduces Neutrophil Motility on Endothelial Monolayers
| Parameter | Control (fMLP stimulated) | This compound (15 µM) + fMLP |
| Speed (µm/s) | 0.25 ± 0.01 | 0.06 ± 0.01[2][9] |
| Path Length (µm) | 199.5 ± 14.3 | 42.1 ± 13.0[2][9] |
| Displacement (µm) | 65.2 ± 4.7 | 10.4 ± 1.3[2][9] |
Values are presented as mean ± SEM. Data is based on tracking of fMLP-stimulated neutrophils crawling on an endothelial monolayer.[2][9]
Experimental Protocols
Protocol 1: In Vitro Transendothelial Migration Assay (Boyden Chamber Assay)
This protocol describes a classic method for quantifying leukocyte migration across an endothelial monolayer towards a chemoattractant.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., human neutrophils, monocytes, or a relevant leukocyte cell line)
-
Endothelial Cell Growth Medium
-
Leukocyte Culture Medium
-
Fetal Bovine Serum (FBS)
-
Fibronectin
-
Transwell inserts (e.g., 24-well format, 3.0 µm pore size)
-
Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes)
-
This compound (and a vehicle control, e.g., DMSO)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Methodology:
-
Endothelial Monolayer Preparation: a. Coat the upper surface of the Transwell inserts with fibronectin (e.g., 50 µg/mL in PBS) for 1 hour at 37°C. b. Aspirate the fibronectin solution and seed HUVECs onto the inserts at a density that will form a confluent monolayer within 48-72 hours (e.g., 1 x 10^5 cells/insert). c. Culture the HUVECs until a confluent monolayer is formed. The integrity of the monolayer can be visually inspected by microscopy. d. (Optional) Activate the endothelial monolayer with an inflammatory stimulus like TNF-α (e.g., 20 ng/mL) for 4-18 hours prior to the assay to upregulate adhesion molecule expression.
-
Leukocyte Preparation: a. Isolate leukocytes from whole blood or culture a leukocyte cell line. b. Resuspend the leukocytes in serum-free medium containing 0.5% BSA. c. Pre-treat the leukocytes with this compound at the desired concentration (e.g., 15 µM) or vehicle control for 30 minutes at 37°C.[9] d. (Optional) For visualization and quantification, label the leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Transmigration Assay: a. Carefully remove the culture medium from the Transwell inserts without disturbing the endothelial monolayer. b. In the lower chamber of the 24-well plate, add medium containing the chemoattractant (e.g., 10 nM fMLP). c. Add the pre-treated leukocyte suspension to the upper chamber of the inserts (e.g., 2 x 10^5 cells/insert). d. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantification of Migration: a. After incubation, carefully remove the inserts from the plate. b. To quantify the migrated cells in the lower chamber, if fluorescently labeled, read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths. c. Alternatively, the migrated cells can be detached from the bottom of the well and counted using a hemocytometer or an automated cell counter.
Protocol 2: Live-Cell Imaging of Leukocyte Motility on Endothelial Monolayers
This protocol allows for the direct observation and quantification of leukocyte crawling behavior on an endothelial surface.
Materials:
-
HUVECs and leukocytes
-
Culture media as in Protocol 1
-
This compound and vehicle control
-
Chemoattractant (e.g., fMLP)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with a tracking plugin)
Methodology:
-
Cell Preparation: a. Grow a confluent monolayer of HUVECs in a tissue culture dish or plate suitable for microscopy. b. (Optional) Activate the HUVEC monolayer with TNF-α as described previously. c. Prepare and pre-treat leukocytes with this compound or vehicle control as in Protocol 1.
-
Live-Cell Imaging: a. Replace the medium in the HUVEC culture dish with fresh, pre-warmed medium containing the chemoattractant. b. Add the pre-treated leukocytes to the HUVEC monolayer. c. Immediately place the dish on the microscope stage within the environmental chamber. d. Acquire time-lapse images (e.g., one frame every 30 seconds) for a duration of 30-60 minutes using phase-contrast or DIC microscopy.
-
Data Analysis: a. Use image analysis software to manually or automatically track the movement of individual leukocytes over time. b. From the tracking data, calculate parameters such as cell speed (total distance traveled/time), path length (total distance traveled), and displacement (net distance from the starting point).
Mandatory Visualizations
Signaling Pathway
References
- 1. Quantification of transendothelial migration using three-dimensional confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | In vitro Studies of Transendothelial Migration for Biological and Drug Discovery [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Transendothelial Migration Using Three-Dimensional Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. sartorius.hr [sartorius.hr]
- 8. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
Leukadherin-1: Application Notes and Protocols for Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leukadherin-1 is a small molecule agonist of the CD11b/CD18 (Mac-1, CR3) integrin, a key receptor in leukocyte adhesion and migration. By allosterically activating CD11b/CD18, this compound enhances leukocyte adhesion to endothelial ligands such as ICAM-1 and fibrinogen. This heightened adhesion paradoxically leads to a reduction in transendothelial migration and leukocyte influx to sites of inflammation, thereby exerting an anti-inflammatory effect. These application notes provide detailed protocols for the preparation of this compound in DMSO, its application in key in vitro and in vivo experiments, and a summary of its biophysical and cellular effects.
Solubility and Preparation of this compound in DMSO
This compound is a crystalline solid that is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is crucial to prepare stock solutions correctly to ensure reproducibility.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 1 mg/mL to 10 mM | Gentle warming or sonication can aid dissolution.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| DMF | 1 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 421.49 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 4.215 mg of this compound per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile, amber microcentrifuge tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be applied.
-
Once completely dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For shorter periods, storage at 4°C is also acceptable.[3]
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric activator of the CD11b/CD18 integrin on leukocytes. This activation stabilizes a high-affinity conformation of the integrin, leading to enhanced binding to its ligands. The downstream consequences of this enhanced adhesion are a reduction in leukocyte motility and extravasation, ultimately dampening the inflammatory response.
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro: Leukocyte Adhesion Assay
This protocol describes a static adhesion assay to measure the effect of this compound on the adhesion of leukocytes to a protein-coated surface.
Materials:
-
Leukocytes (e.g., human neutrophils, K562 cells expressing CD11b/CD18)
-
96-well black, clear-bottom microplate
-
Fibrinogen or ICAM-1
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., RPMI 1640 with 1% FBS)
-
Calcein-AM (fluorescent dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with fibrinogen (e.g., 10 µg/mL in PBS) or ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label the leukocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
Add 50 µL of the this compound dilutions or vehicle control to the coated wells.
-
Add 50 µL of the labeled cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The EC50 value, the concentration at which this compound induces 50% of its maximal effect, can be calculated from the dose-response curve.[2][4][5]
-
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Ligand | Reference |
| EC50 (Adhesion) | 4 µM | K562-CD11b/CD18 | Fibrinogen | [1][2][3][4][5][6][7] |
In Vivo: Murine Model of Peritonitis
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound in a thioglycollate-induced model of peritonitis in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Thioglycollate broth (4%)
-
This compound
-
Vehicle solution (e.g., 5% DMSO in saline)
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G)
Procedure:
-
Animal Dosing:
-
Induction of Peritonitis:
-
Thirty minutes after dosing, induce peritonitis by i.p. injection of 1 mL of 4% thioglycollate broth.
-
-
Leukocyte Recruitment Analysis:
-
At a predetermined time point (e.g., 4 hours) after thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against leukocyte markers (e.g., CD45 for total leukocytes, Ly6G for neutrophils).
-
Analyze the cell populations by flow cytometry to quantify the number of recruited leukocytes.
-
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Effect | Reference |
| Murine Peritonitis | 1 mg/kg, i.p. | ~40% reduction in neutrophil accumulation | [7] |
| Murine Model of Anti-Glomerular Basement Membrane Nephritis | Not specified | Reduced inflammatory disease | [1] |
| Rat Model of Hyperoxia-Induced Neonatal Lung Injury | 1 mg/kg, i.p., twice daily for 14 days | Beneficial in preventing lung injury | [4][5][6] |
| Rat Model of Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Decreased leukocyte infiltration and oxidative stress | [8] |
| Murine Model of Endotoxic Shock | Not specified | Reduced mortalities and pathological injury | [9] |
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
This compound is a valuable tool for studying the role of CD11b/CD18 in leukocyte biology and for the preclinical investigation of novel anti-inflammatory therapies. Its ability to be readily dissolved and prepared in DMSO allows for straightforward use in a variety of experimental settings. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal concentrations and conditions for specific applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. apexbt.com [apexbt.com]
- 8. dovepress.com [dovepress.com]
- 9. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Activation with Leukadherin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in response to infection and inflammation, characterized by a cascade of events including changes in cell surface marker expression, adhesion, and migration. The integrin CD11b/CD18 (also known as Mac-1 or CR3) is a key receptor on the surface of neutrophils that mediates their adhesion to the endothelium and subsequent transmigration into tissues.[1][2]
Leukadherin-1 (LA-1) is a small molecule agonist of the CD11b/CD18 integrin.[3][4] Unlike traditional anti-inflammatory approaches that aim to block integrin function, this compound works by allosterically activating CD11b/CD18, which enhances neutrophil adhesion to the endothelium.[1][5] This heightened adhesion paradoxically reduces neutrophil transmigration into inflamed tissues, thereby mitigating the inflammatory response.[6][7]
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on neutrophil activation. The detailed protocols and data presentation will enable researchers to quantify the modulation of key neutrophil activation markers and elucidate the impact of this compound on the inflammatory cascade.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human neutrophils treated with this compound. This data is illustrative and serves to demonstrate the expected outcomes of the described protocols.
Table 1: Effect of this compound on the Expression of Neutrophil Activation Markers
| Treatment | Concentration (µM) | CD11b MFI | % CD11b High | CD62L MFI | % CD62L Low (Shedding) | CD66b MFI |
| Vehicle Control (DMSO) | - | 1500 ± 120 | 5 ± 1.5 | 8500 ± 450 | 4 ± 1.2 | 2500 ± 200 |
| This compound | 1 | 2500 ± 180 | 20 ± 2.5 | 7800 ± 350 | 15 ± 2.0 | 3000 ± 250 |
| This compound | 5 | 4500 ± 300 | 45 ± 4.0 | 6500 ± 300 | 35 ± 3.5 | 4000 ± 300 |
| This compound | 10 | 6800 ± 450 | 75 ± 5.0 | 4500 ± 250 | 60 ± 4.5 | 5500 ± 400 |
| This compound | 20 | 7200 ± 500 | 80 ± 5.5 | 4200 ± 200 | 65 ± 5.0 | 5800 ± 420 |
| fMLP (Positive Control) | 1 | 8500 ± 600 | 95 ± 2.0 | 2500 ± 200 | 85 ± 3.0 | 7000 ± 500 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Comparative Analysis of this compound and fMLP on Neutrophil Adhesion and Chemotaxis
| Treatment | Concentration (µM) | Adhesion to Fibrinogen (% of control) | Chemotaxis towards fMLP (Normalized Migration Distance) |
| Vehicle Control (DMSO) | - | 100 ± 8 | 1.0 ± 0.1 |
| This compound | 10 | 250 ± 20 | 0.4 ± 0.05 |
| fMLP | 1 | 180 ± 15 | Not Applicable (Chemoattractant) |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neutrophils
This compound acts as an allosteric agonist of the CD11b/CD18 integrin on neutrophils. Upon binding, it induces a conformational change in the extracellular domain of CD11b, shifting it to a high-affinity state for its ligands, such as ICAM-1 on endothelial cells. This "inside-out" signaling is initiated without the need for intracellular signaling cascades that are typically required for integrin activation. The high-affinity state of CD11b/CD18 leads to firm adhesion of the neutrophil to the endothelium. The subsequent "outside-in" signaling cascade involves the recruitment of cytoskeletal proteins like talin and kindlin-3 to the cytoplasmic tail of CD18. This engagement can lead to the activation of downstream signaling molecules such as Src family kinases, which can influence cell spreading and adhesion strength. This enhanced adhesion effectively reduces the neutrophil's ability to perform transendothelial migration.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for analyzing neutrophil activation with this compound using flow cytometry.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium, sterile
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
3% Dextran in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/RBC pellet and transfer it to a new 50 mL conical tube.
-
Add 3% dextran solution to the pellet at a 1:1 volume ratio to the original blood volume. Mix gently by inverting the tube.
-
Allow the RBCs to sediment by gravity for 20-30 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of cold RBC Lysis Buffer. Incubate for 5-10 minutes on ice to lyse any remaining RBCs.
-
Add 10 mL of cold HBSS to the tube and centrifuge at 250 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with 10 mL of cold HBSS.
-
Resuspend the final neutrophil pellet in RPMI 1640 supplemented with 10% FBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Protocol 2: Flow Cytometry Analysis of Neutrophil Activation
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (stock solution in DMSO)
-
fMLP (N-formylmethionyl-leucyl-phenylalanine) as a positive control
-
DMSO (vehicle control)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., FITC or PE)
-
Anti-human CD62L (e.g., PE-Cy7 or APC)
-
Anti-human CD66b (e.g., APC or PerCP)
-
Isotype control antibodies
-
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well V-bottom plate or flow cytometry tubes
-
Flow cytometer
Procedure:
-
Adjust the concentration of isolated neutrophils to 1 x 10^6 cells/mL in RPMI 1640 with 10% FBS.
-
Add 100 µL of the cell suspension to each well of a 96-well plate or to each flow cytometry tube.
-
Prepare serial dilutions of this compound in RPMI 1640. Add the desired final concentrations (e.g., 1, 5, 10, 20 µM) to the appropriate wells.
-
Add vehicle control (DMSO) to the negative control wells.
-
For the positive control, add fMLP to a final concentration of 1 µM.
-
Incubate the plate/tubes for 30 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, stop the reaction by placing the plate/tubes on ice.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellets in 50 µL of cold FACS buffer containing the pre-titrated amounts of the fluorochrome-conjugated antibodies (anti-CD11b, anti-CD62L, anti-CD66b) and isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect at least 10,000-20,000 events in the neutrophil gate.
Data Analysis:
-
Gate on the neutrophil population based on their forward scatter (FSC) and side scatter (SSC) characteristics.
-
For each sample, determine the Mean Fluorescence Intensity (MFI) for CD11b, CD62L, and CD66b.
-
Determine the percentage of cells that are "CD11b high" and "CD62L low" based on the unstimulated control population.
Conclusion
This compound presents a novel approach to modulating neutrophil-mediated inflammation by enhancing their adhesion to the endothelium, thereby limiting their infiltration into tissues. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound on neutrophil activation using flow cytometry. The ability to quantify changes in key activation markers will be invaluable for preclinical studies and the development of new anti-inflammatory therapies.
Disclaimer: These protocols and illustrative data are intended for research purposes only. Researchers should optimize experimental conditions based on their specific reagents and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of neutrophil function by selective targeting of glycan epitopes expressed on the integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leukadherin-1 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Leukadherin-1 is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is crucial for leukocyte adhesion, migration, and immune function.[1][2] By activating CD11b/CD18, this compound enhances leukocyte adhesion to the endothelium, thereby reducing their transendothelial migration and infiltration into sites of inflammation.[1][3][4] This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, including detailed protocols and data presentation.
Mechanism of Action
This compound acts as an allosteric activator of the CD11b/CD18 integrin.[5] This activation enhances the adhesion of leukocytes, such as neutrophils and macrophages, to ligands like Intercellular Adhesion Molecule-1 (ICAM-1) on vascular endothelial cells.[3][6][7] The increased adhesion effectively reduces leukocyte motility and their ability to migrate across the endothelium into inflamed tissues.[4][5] This targeted modulation of leukocyte trafficking helps to suppress the inflammatory cascade characteristic of autoimmune diseases.
Signaling Pathway
The binding of this compound to CD11b/CD18 initiates a signaling cascade that negatively regulates pro-inflammatory pathways. In macrophages, this compound-induced activation of CD11b has been shown to inhibit the lipopolysaccharide (LPS)-induced pro-inflammatory response by suppressing the MAPKs and NF-κB signaling pathways.[8] Furthermore, activation of CD11b can lead to the endocytosis of Toll-like receptor 4 (TLR4), thereby blocking the binding of LPS to its receptor and mitigating the downstream inflammatory signaling.[8]
Applications in Autoimmune Disease Models
This compound has demonstrated therapeutic potential in various preclinical models of autoimmune diseases, including Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and models of Systemic Lupus Erythematosus (SLE).
Experimental Autoimmune Encephalomyelitis (EAE)
In a rat model of targeted EAE, this compound treatment has been shown to significantly improve clinical scores and behavioral outcomes.[9] The therapeutic effects are associated with reduced demyelination, decreased infiltration of CD45+ leukocytes, and diminished activation of Iba1+ microglia in the spinal cord.[9] Furthermore, this compound treatment lowered the levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), as well as the expression of P47phox, a subunit of the ROS-producing enzyme NADPH oxidase.[9]
Quantitative Data from EAE Model:
| Parameter | EAE Control Group | This compound Treated Group | P-value |
| CD45+ Leukocyte Infiltration (%) | 37.00 ± 7.79 | 20.33 ± 7.79 | p = 0.001 |
| Iba1+ Microglial Activation (%) | 28.06 ± 3.70 | 16.22 ± 3.70 | p < 0.001 |
Data adapted from a study in a rat model of targeted EAE.[9]
Systemic Lupus Erythematosus (SLE)
This compound has shown promise in modulating innate immune responses relevant to SLE.[10][11] Pretreatment with this compound reduces the secretion of pro-inflammatory cytokines such as IFN-γ, TNF, and MIP-1β by monokine-stimulated Natural Killer (NK) cells.[10][11] It also curtails the secretion of IL-1β, IL-6, and TNF by Toll-like receptor (TLR)-2 and TLR-7/8-stimulated monocytes.[10] Importantly, the anti-inflammatory effects of this compound appear to be independent of the SLE-risk genotype of CD11b (R77H).[10][11]
Quantitative Data from In Vitro SLE-Related Models:
| Cytokine | Stimulus | Control (DMSO) | This compound Pretreatment | P-value |
| IFN-γ (pg/ml) | IL-12 + IL-15 | ~2500 | ~1000 | p < 0.001 |
| TNF (pg/ml) | IL-12 + IL-15 | ~1500 | ~500 | p < 0.001 |
| MIP-1β (pg/ml) | IL-12 + IL-15 | ~4000 | ~2000 | p < 0.001 |
| IL-1β (pg/ml) | TLR-2 agonist | Significant Secretion | Reduced Secretion | p < 0.01 |
| IL-6 (pg/ml) | TLR-2 agonist | Significant Secretion | Reduced Secretion | p < 0.01 |
| TNF (pg/ml) | TLR-7/8 agonist | Significant Secretion | Reduced Secretion | p < 0.01 |
Data represents approximate values from published graphs and findings.[11][12]
Experimental Protocols
In Vivo EAE Model Protocol
This protocol describes the use of this compound in a targeted rat EAE model.
Experimental Workflow:
Materials:
-
Lewis rats
-
Myelin Oligodendrocyte Glycoprotein (MOG) 1–125
-
Complete Freund's Adjuvant (CFA)
-
Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα)
-
This compound
-
Vehicle for this compound (e.g., DMSO and saline)
-
Stereotaxic apparatus
-
Standard laboratory equipment for injections, tissue processing, and analysis.
Procedure:
-
EAE Induction:
-
On day 0, immunize Lewis rats with 15µg of MOG 1–125 emulsified in CFA.
-
On day 20, perform a stereotaxic injection of IFNγ and TNFα into the T8 region of the spinal cord to induce targeted EAE.[9]
-
-
This compound Administration:
-
Monitoring and Assessment:
-
Monitor the clinical signs of EAE daily using a standardized scoring system.
-
Perform behavioral tests such as open-field locomotion and grid-walking to assess motor function.[9]
-
-
Tissue Analysis:
-
On day 5 post-injection (day 25 of the experiment), euthanize a subset of animals and extract the spinal cord tissue from the T8 region.[9]
-
Process the tissue for various analyses:
-
Biochemical assays: Measure levels of NO, MDA, and TNFα.
-
Gene expression: Perform real-time PCR to quantify P47phox mRNA levels.
-
Immunohistochemistry: Prepare spinal cord sections for staining with antibodies against CD45 (for leukocytes) and Iba1 (for microglia).[9]
-
-
In Vitro Cytokine Secretion Assay
This protocol outlines a method to assess the effect of this compound on cytokine secretion from immune cells.
Materials:
-
Primary human or mouse immune cells (e.g., NK cells, monocytes)
-
This compound
-
Cell culture medium and supplements
-
Stimulants (e.g., IL-12, IL-15, IL-18, TLR agonists)
-
ELISA kits for cytokines of interest (e.g., IFN-γ, TNF, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate primary immune cells from whole blood or spleen using standard density gradient centrifugation and/or magnetic bead separation techniques.
-
-
This compound Pretreatment:
-
Cell Stimulation:
-
Incubation:
-
Incubate the plates for a suitable duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the supernatant.
-
Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound represents a novel therapeutic strategy for autoimmune diseases by modulating leukocyte adhesion and migration. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. cellagentech.com [cellagentech.com]
- 6. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Leukadherin1 in a Rat Model of Targeted Experimental Autoimmune Encephalomyelitis (EAE): Possible Role of P47phox and MDA Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Leukadherin-1 on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is highly expressed on myeloid cells such as macrophages.[1][2] Initially developed as an immunomodulatory agent to reduce inflammatory cell trafficking, recent studies have revealed its nuanced effects on macrophage polarization and function.[3][4][5] These notes provide a comprehensive overview of LA1's impact on macrophage biology, detailed experimental protocols for its investigation, and a summary of key quantitative findings.
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[6][7] The polarization state of macrophages is critical in various physiological and pathological processes, including host defense, wound healing, and inflammatory diseases.[2][4] LA1, by activating CD11b/CD18, influences macrophage polarization through mechanotransduction pathways, mimicking the effects of a stiff extracellular matrix.[3][4] Understanding the modulatory effects of LA1 on macrophage polarization is crucial for its potential therapeutic applications in inflammatory diseases and cancer.[3][8]
Mechanism of Action
This compound acts as an allosteric activator of the CD11b/CD18 integrin, enhancing its adhesive properties.[9][10] This activation leads to increased leukocyte adhesion to endothelial ligands like ICAM-1, thereby reducing their migration to sites of inflammation.[5][9] In macrophages, LA1-mediated activation of CD11b/CD18 triggers intracellular signaling cascades that modulate gene expression and cytokine production, ultimately influencing their polarization state.[3][6] Notably, LA1 has been shown to suppress pro-inflammatory responses induced by lipopolysaccharide (LPS) by inhibiting the MAPK and NF-κB signaling pathways.[6][11] Furthermore, LA1 can induce the endocytosis of Toll-like receptor 4 (TLR4), providing a mechanism for its anti-inflammatory effects.[6]
Key Effects of this compound on Macrophage Polarization
This compound exerts a complex and context-dependent influence on macrophage polarization, often dampening pro-inflammatory M1 characteristics while promoting certain anti-inflammatory responses.
Modulation of Surface Marker Expression
LA1 treatment alters the expression of key surface markers associated with both M1 and M2 macrophage phenotypes.
| Surface Marker | Change with LA1 Treatment | Associated Phenotype | Reference |
| CD86 | Mildly Reduced (LPS+IFNγ stimulation) | M1 | [2][3] |
| CD40 | Reduced (LPS+IFNγ stimulation) | M1 | [2][3] |
| CD74 | Significant Opposite Effect to Stiff Substrate | M1 | [2][3] |
| CD206 (Mannose Receptor) | Significant Opposite Effect to Stiff Substrate | M2 | [2][3][6] |
| CD36 | Similar Effect to Stiff Substrate | M2 | [2][3] |
| CD209a | Similar Effect to Stiff Substrate | M2 | [2][3] |
| CD31 | Similar Effect to Stiff Substrate | - | [2][3] |
| MHC class II | Not Significantly Impacted | M1 | [2][3] |
| ICAM-1 | Not Significantly Impacted | - | [2][3] |
Regulation of Cytokine Production
LA1 has a notable impact on the production of inflammatory cytokines by macrophages.
| Cytokine | Change with LA1 Treatment | Stimulus | Reference |
| IL-1β | Reduced | LPS + ATP/Nigericin | [2][3][4] |
| IL-6 | Reduced | LPS + ATP | [2][3][4] |
| TNF-α | No Significant Effect | LPS + ATP | [2][3] |
| IL-12 | Reduced | LPS + IFNγ | [6][7] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Macrophages
Caption: this compound signaling cascade in macrophages.
Experimental Workflow for Macrophage Polarization Assay
Caption: Workflow for macrophage polarization and analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from established methods for generating macrophages from murine bone marrow.[12][13]
Materials:
-
6-12 week old mice
-
70% Ethanol
-
Sterile PBS
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (DMEM+)
-
Recombinant murine M-CSF
-
ACK lysis buffer
-
70 µm cell strainer
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with cold DMEM+ using a syringe.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes to lyse red blood cells.
-
Wash the cells with DMEM+ and centrifuge again.
-
Resuspend the cells in DMEM+ containing 20 ng/mL of M-CSF.
-
Plate the cells in non-tissue culture treated dishes and incubate at 37°C with 5% CO2.
-
After 3 days, add fresh DMEM+ with M-CSF.
-
On day 7, the differentiated macrophages (BMDMs) are ready for experiments.
Protocol 2: In Vitro Macrophage Polarization and this compound Treatment
This protocol describes the polarization of BMDMs into M1 or M2 phenotypes and subsequent treatment with LA1.[12][14]
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFNγ)
-
Interleukin-4 (IL-4)
-
This compound (LA1)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates
Procedure:
-
Seed the BMDMs into appropriate cell culture plates at the desired density.
-
Allow the cells to adhere overnight.
-
To polarize towards the M1 phenotype, treat the cells with 100 ng/mL LPS and 20 ng/mL IFNγ.
-
To polarize towards the M2 phenotype, treat the cells with 20 ng/mL IL-4.
-
Concurrently with the polarizing stimuli, add this compound at the desired concentration (e.g., 2-10 µg/mL) or the vehicle control to the respective wells.[3]
-
Incubate the cells for the desired time period (e.g., 24 hours for gene expression and surface marker analysis, or as specified for cytokine analysis).
Protocol 3: Analysis of Macrophage Polarization Markers
A. Flow Cytometry for Surface Marker Expression
Materials:
-
Treated macrophages from Protocol 2
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD86, anti-CD206, anti-F4/80, anti-CD11b)
-
Fc block (anti-CD16/32)
Procedure:
-
Harvest the cells by gentle scraping.
-
Wash the cells with FACS buffer.
-
Block non-specific antibody binding by incubating with Fc block.
-
Stain the cells with the desired antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software.
B. ELISA for Cytokine Quantification
Materials:
-
Supernatants from treated macrophages (from Protocol 2)
-
ELISA kits for the cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IL-12)
Procedure:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
C. qRT-PCR for Gene Expression Analysis
Materials:
-
Treated macrophages from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for genes of interest (e.g., Nos2, Arg1, Il6, Tnf) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable tool for investigating the role of CD11b/CD18 in regulating macrophage function. Its ability to modulate macrophage polarization, particularly by suppressing pro-inflammatory responses, highlights its therapeutic potential. The protocols and data presented here provide a framework for researchers to further explore the intricate effects of LA1 on macrophage biology and its implications for various disease models. Careful consideration of the experimental context, including the specific stimuli and timing of treatment, is crucial for interpreting the multifaceted actions of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanosensitivity of macrophage polarization: comparing small molecule this compound to substrate stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanosensitivity of macrophage polarization: comparing small molecule this compound to substrate stiffness [frontiersin.org]
- 4. Mechanosensitivity of macrophage polarization: comparing small molecule this compound to substrate stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
- 8. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellagentech.com [cellagentech.com]
- 11. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Application Notes and Protocols: Leukadherin-1 Treatment in a Murine Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukadherin-1 is a small molecule agonist of the CD11b/CD18 (Mac-1, CR3) integrin, a key receptor involved in leukocyte adhesion and migration.[1][2] By activating CD11b/CD18, this compound enhances leukocyte adhesion to the vascular endothelium, thereby reducing transendothelial migration and subsequent infiltration into inflamed tissues.[2] This mechanism presents a novel therapeutic strategy for inflammatory conditions characterized by excessive leukocyte recruitment, such as peritonitis. These application notes provide a comprehensive overview of the use of this compound in a murine model of thioglycollate-induced peritonitis, including detailed experimental protocols, quantitative data on its efficacy, and insights into its mechanism of action.
Mechanism of Action
This compound allosterically activates the CD11b/CD18 integrin on leukocytes, increasing its affinity for ligands like Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[3] This enhanced adhesion strengthens the bond between leukocytes and the blood vessel wall, effectively reducing their ability to extravasate into surrounding tissues. In the context of peritonitis, this leads to a significant decrease in the accumulation of inflammatory cells, primarily neutrophils, in the peritoneal cavity.
Furthermore, this compound has been shown to suppress innate inflammatory signaling. It can inhibit the production of pro-inflammatory cytokines by immune cells.[2][4] Specifically, this compound-mediated activation of CD11b can negatively regulate the lipopolysaccharide (LPS)-induced pro-inflammatory response in macrophages by inhibiting the activation of MAPK and NF-κB signaling pathways.[5][6]
Data Presentation
Table 1: Effect of this compound on Neutrophil Accumulation in Thioglycollate-Induced Peritonitis
| Treatment Group | Neutrophil Count in Peritoneal Lavage (x 10^6 cells/mouse) | Percentage Reduction Compared to Vehicle | Reference |
| Saline Control | Substantial accumulation (baseline) | N/A | [1] |
| Vehicle + Thioglycollate | (Specific count not provided, used as control) | 0% | [1] |
| This compound + Thioglycollate | (Specific count not provided) | 40% | [1] |
Data derived from a study utilizing a thioglycollate-induced peritonitis model in mice. This compound was administered 30 minutes prior to thioglycollate injection.
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia Model
| Cytokine | Vehicle + LPS | This compound + LPS | Percentage Reduction | Reference |
| IL-6 | Significantly elevated | Significantly reduced | (Quantitative data not specified) | [5][7] |
| TNF-α | Significantly elevated | Significantly reduced | (Quantitative data not specified) | [5][7] |
| IL-12 | Significantly elevated | Significantly reduced | (Quantitative data not specified) | [5][7] |
| IL-1β | Significantly elevated | Significantly reduced | (Quantitative data not specified) | [5][7] |
This data is from a murine model of LPS-induced endotoxic shock, which shares inflammatory pathways with peritonitis. This compound was administered prior to LPS challenge.
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This protocol describes the induction of peritonitis in mice using thioglycollate to study the effects of this compound on leukocyte migration.
Materials:
-
8- to 10-week-old male BABL/c mice[8]
-
Sterile 3% or 4% (w/v) thioglycollate medium in sterile saline[8][9]
-
This compound
-
Vehicle control (e.g., DMSO in sterile phosphate-buffered saline)[3]
-
Sterile syringes and needles (23-30G)[9]
-
Hank's Balanced Salt Solution (HBSS)
-
CO2 for euthanasia
-
Hematology analyzer or microscope with hemocytometer for cell counting
Procedure:
-
Preparation of Thioglycollate: Prepare a 3% or 4% (w/v) solution of thioglycollate medium in sterile saline and autoclave. Allow the solution to age at room temperature, protected from light, for several weeks until it turns brown. This aging process is critical for its inflammatory properties.[9][10]
-
Animal Acclimatization: House mice in a temperature-controlled, light-cycled facility for at least one week before the experiment.[8]
-
This compound Administration: Administer this compound (dosage to be optimized, e.g., 0.4 mg/kg per day intraperitoneally) or vehicle control to the mice 30 minutes to 4 hours before the induction of peritonitis.[1][3][8]
-
Induction of Peritonitis: Inject 1 mL of the aged 4% sterile thioglycollate solution intraperitoneally into each mouse.[8]
-
Peritoneal Lavage and Cell Collection: At a specified time point after thioglycollate injection (e.g., 4, 24, or 48 hours), euthanize the mice by CO2 asphyxiation.[8][11]
-
Inject 5 mL of cold HBSS into the peritoneal cavity.[8]
-
Gently massage the abdomen and then aspirate the peritoneal fluid containing the inflammatory cells.[8]
-
Cell Counting: Determine the total and differential leukocyte counts in the peritoneal lavage fluid using a hematology analyzer or by manual counting with a hemocytometer and Wright-Giemsa staining.[8]
Protocol 2: Analysis of Cytokine Levels
This protocol outlines the measurement of pro-inflammatory cytokines in serum or peritoneal lavage fluid.
Materials:
-
Blood collection tubes (for serum)
-
Peritoneal lavage fluid (from Protocol 1)
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-12, IL-1β)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Serum: Collect blood via cardiac puncture or tail vein bleeding into appropriate tubes. Allow the blood to clot and then centrifuge to separate the serum.
-
Peritoneal Lavage Fluid: Use the fluid collected in Protocol 1. Centrifuge to pellet the cells and collect the supernatant.
-
-
Sample Storage: Store serum and peritoneal lavage supernatant at -80°C until analysis.
-
Cytokine Measurement: Use commercially available ELISA kits to quantify the concentrations of IL-6, TNF-α, IL-12, and IL-1β in the samples according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Study.
References
- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
- 8. Mouse model of peritonitis [bio-protocol.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 11. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Biophysical Landscape of Cell Adhesion: An Application Note on Leukadherin-1 and Atomic Force Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukadherin-1 (LA1) is a small molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor mediating leukocyte migration and immune functions.[1] By enhancing the adhesive properties of this integrin, this compound presents a compelling therapeutic strategy for modulating inflammatory responses. This application note provides a detailed overview and experimental protocols for utilizing atomic force microscopy (AFM) to elucidate the biophysical effects of this compound on cell adhesion. Understanding these mechanisms at a single-molecule level is crucial for the development of novel anti-inflammatory therapeutics.
This compound enhances CD11b/CD18-dependent cell adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1).[1][2] This enhanced adhesion is counterintuitive as it leads to a reduction in leukocyte transendothelial migration and influx to injury sites, thereby suppressing innate inflammatory signaling.[3] This document outlines the principles, protocols, and data analysis for quantifying the changes in adhesion forces, detachment distances, and cellular mechanics induced by this compound.
Biophysical Effects of this compound
This compound modulates the adhesive interactions between leukocytes and the vascular endothelium. Atomic force microscopy studies have revealed that LA1 enhances the binding of CD11b/CD18 to ICAM-1 primarily through the formation of long membrane tethers.[1] This is in contrast to other integrin activators like Mn2+, which also increases cytoskeleton-anchored bonds.[1] The formation of these membrane tethers results in a longer time and distance required for detachment, although the detachment force itself may be lower compared to cytoskeleton-anchored bonds.[1]
Quantitative Data Summary
The following tables summarize the quantitative biophysical data obtained from AFM-based single-cell force spectroscopy experiments investigating the effects of this compound on the interaction between CD11b/CD18-expressing cells and ICAM-1.
| Treatment Condition | Mean Detachment Force (pN) | Mean Detachment Distance (µm) | Mean Detachment Time (s) | Reference |
| Control (Basal) | Data Not Explicitly Provided | ~1.5 | ~0.2 | [1] |
| This compound (LA1) | Significantly Lower than Mn2+ | ~2.5 | ~0.4 | [1] |
| Manganese (Mn2+) | Significantly Higher than LA1 | ~1.5 | ~0.2 | [1] |
Table 1: Comparison of Detachment Biophysics for CD11b/CD18-ICAM-1 Interactions. Data is approximated from graphical representations in the cited literature.
Signaling Pathways Influenced by this compound
This compound, by activating CD11b/CD18, exerts a significant influence on intracellular signaling cascades, leading to an overall anti-inflammatory effect. Activation of CD11b/CD18 by LA1 has been shown to inhibit pro-inflammatory responses in macrophages induced by lipopolysaccharide (LPS).[4][5] This is achieved by blocking the interaction between LPS and Toll-like receptor 4 (TLR4) and inhibiting downstream signaling pathways such as MAPKs and NF-κB.[4][5] Furthermore, this compound pretreatment has been demonstrated to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in monocytes and IFN-γ and TNF in NK cells.[4][6]
Caption: this compound Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of AFM Cantilevers and Substrates
This protocol describes the functionalization of AFM cantilevers with ICAM-1 and the preparation of cell culture substrates.
Materials:
-
AFM cantilevers (e.g., silicon nitride)
-
Recombinant human ICAM-1
-
Linker molecules (e.g., Concanavalin A)
-
Cell culture dishes
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Cantilever Functionalization:
-
Clean AFM cantilevers by UV-ozone treatment for 15-20 minutes.
-
Incubate the cantilevers in a solution of a suitable linker molecule (e.g., 0.5 mg/mL Concanavalin A in PBS) for 2 hours at room temperature.[7]
-
Rinse the cantilevers thoroughly with PBS.
-
Incubate the functionalized cantilevers in a solution of ICAM-1 (concentration to be optimized, e.g., 10 µg/mL in PBS) for 2 hours at room temperature.
-
Gently rinse the cantilevers with PBS to remove unbound ICAM-1.
-
To prevent non-specific adhesion, block any remaining active sites by incubating with 1% BSA in PBS for 30 minutes.
-
-
Substrate Preparation:
-
Coat cell culture dishes with a suitable extracellular matrix protein if required for the specific cell type, following manufacturer's instructions. For suspension cells, uncoated dishes can be used.
-
Caption: AFM Experimental Workflow.
Protocol 2: Single-Cell Force Spectroscopy
This protocol details the procedure for measuring the adhesion forces between a single cell and an ICAM-1-coated AFM cantilever.
Materials:
-
CD11b/CD18-expressing cells (e.g., K562 cells, neutrophils)
-
Cell culture medium
-
This compound (LA1)
-
Manganese chloride (MnCl2) as a positive control for integrin activation
-
AFM system equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For experiments, seed cells at a low density on the prepared substrates to allow for the isolation of single cells.
-
Pre-treat the cells with this compound (e.g., 10 µM for 30 minutes), Mn2+ (e.g., 1 mM for 10 minutes), or vehicle control in the cell culture medium.
-
-
AFM Measurement:
-
Mount the cell culture dish onto the AFM stage and allow the temperature to equilibrate to 37°C.
-
Calibrate the spring constant of the ICAM-1 functionalized cantilever using the thermal noise method.
-
Position the AFM tip over a single, isolated cell.
-
Approach the cantilever towards the cell at a defined speed (e.g., 1 µm/s) until a preset contact force is reached (e.g., 500 pN).
-
Maintain the contact for a defined duration (e.g., 1-5 seconds) to allow for bond formation.
-
Retract the cantilever at a constant speed (e.g., 1 µm/s) until the cantilever is fully detached from the cell.
-
Record the force-distance curve during the entire approach-retraction cycle.
-
Repeat the measurement on multiple different cells and at various locations on each cell to ensure statistical significance.
-
-
Data Analysis:
-
From the retraction part of the force-distance curve, determine the maximum adhesion force (the lowest point on the curve before final detachment).
-
Measure the detachment distance, which is the distance the cantilever travels from the point of initial force increase during retraction to the point of final detachment.
-
Calculate the detachment time from the retraction velocity and the detachment distance.
-
Analyze the data statistically to compare the effects of this compound with the control and positive control groups.
-
Conclusion
Atomic force microscopy is a powerful tool for dissecting the biophysical mechanisms underlying the action of pharmacological agents like this compound. The protocols and data presented in this application note provide a framework for researchers to quantitatively assess the impact of this compound on cell adhesion at the single-molecule level. These insights are invaluable for the continued development and optimization of novel therapeutics targeting integrin-mediated inflammatory processes.
References
- 1. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying cellular adhesion to extracellular matrix components by single-cell force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Leukadherin-1 insolubility in aqueous solutions
Welcome to the technical support center for Leukadherin-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule allosteric activator of the leukocyte surface integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2][3][4] It functions by binding to the CD11b subunit and stabilizing it in a high-affinity conformation for its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[5][6] This enhanced binding increases leukocyte adhesion to the vascular endothelium, which in turn reduces leukocyte migration into tissues.[1][3][4] This mechanism gives this compound its anti-inflammatory properties.[2][7]
Q2: What are the primary challenges when working with this compound in the lab?
A2: The most significant challenge is its poor solubility in aqueous solutions. This can lead to precipitation of the compound during the preparation of working solutions, especially in physiological buffers required for cell-based assays or in vivo studies. This insolubility can result in inconsistent experimental results and reduced bioavailability.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3][5][8][9][10] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q4: How should I store this compound and its stock solutions?
A4: Solid this compound should be stored at 2-8°C.[5] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to two years.[1][5]
Q5: Is there a more water-soluble version of this compound available?
A5: Yes, a choline salt of this compound, known as ADH-503, has been developed and is reported to be an orally active form of the compound, suggesting improved solubility and bioavailability.[11]
Troubleshooting Guide: this compound Insolubility
This guide provides solutions to common problems encountered when preparing and using this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. Be mindful of the DMSO tolerance of your experimental system (e.g., cell line). Most cell lines can tolerate up to 0.5% DMSO. 3. Use a gentle warming step (e.g., 37°C) and/or sonication to aid dissolution.[1] 4. Prepare an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution in the aqueous buffer. |
| Cloudy or hazy appearance of the final solution. | Formation of a fine precipitate or suspension of this compound. | 1. Centrifuge the solution to pellet the precipitate and use the supernatant, though the actual concentration will be lower than intended. 2. Consider using a different buffer system or adjusting the pH. The solubility of compounds with acidic or basic functional groups can be pH-dependent. 3. Incorporate a surfactant or co-solvent in your formulation. (See Experimental Protocols section). |
| Inconsistent results in cell-based assays. | Inconsistent dosing due to precipitation of this compound in the culture medium. | 1. Prepare fresh dilutions of this compound for each experiment from a DMSO stock. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. 3. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Difficulty in preparing a formulation for in vivo studies. | The inherent low aqueous solubility of this compound makes it challenging to prepare a solution suitable for injection. | 1. Prepare a suspension. For some routes of administration (e.g., intraperitoneal), a suspension may be acceptable. Protocols using 50% PEG300 in saline or 15% Cremophor EL in saline have been reported to create suspensions, which require sonication before use.[1] 2. Explore the use of cyclodextrins. These can form inclusion complexes with poorly soluble drugs to enhance their solubility.[12][13] 3. Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[12][13] |
Solubility Data for this compound
| Solvent | Concentration | Observations | Reference |
| DMSO | 10 mM | Soluble | [1][8] |
| DMSO | 5 mg/mL | Soluble (results in a yellow solution) | [3][5] |
| DMSO | 1 mg/mL | Soluble | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Soluble | [2] |
| 50% PEG300 / 50% Saline | 10 mg/mL | Suspended solution, requires sonication | [1] |
| 15% Cremophor EL / 85% Saline | 10 mg/mL | Suspended solution, requires sonication | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer
This protocol outlines a general workflow for diluting the DMSO stock solution into an aqueous buffer for in vitro experiments.
Caption: Workflow for preparing a working solution of this compound.
Signaling Pathway
Simplified Signaling Pathway of this compound Action
The following diagram illustrates the simplified signaling pathway initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound A furanyl thiazolidinone compound that binds CD11b αA/αI domain in a reversible manner and stabilizes αA in a high-affinity binding conformation toward known CD11b/CD18 (αMβ2; CR3; Mac-1) ligands, fibrinogen, ICAM-1, and iC3B. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (LA1) | CD11b agonist | Probechem Biochemicals [probechem.com]
- 9. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. hilarispublisher.com [hilarispublisher.com]
Determining the effective concentration (EC50) of Leukadherin-1 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the effective concentration (EC50) of Leukadherin-1 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the leukocyte surface integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] It functions as an allosteric activator, binding to a site on the integrin that is distinct from the ligand-binding site.[3] This activation increases the adhesion of leukocytes to their ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[2][3] By enhancing leukocyte adhesion to the vascular endothelium, this compound reduces their transendothelial migration to sites of inflammation.[2]
Q2: What is the reported in vitro EC50 of this compound?
A2: The reported EC50 of this compound for increasing CD11b/CD18-dependent cell adhesion to fibrinogen is approximately 4 µM.[2] However, this value can vary depending on the specific experimental conditions, including the cell type, ligand, and assay format used.
Q3: What cell types are suitable for determining the EC50 of this compound?
A3: Cell lines that express the CD11b/CD18 integrin are suitable for these assays. Commonly used cell types include K562 cells stably transfected to express CD11b/CD18, as well as primary leukocytes such as neutrophils and macrophages.[3][4]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound-mediated activation of CD11b/CD18 has been shown to suppress innate inflammatory signaling.[2] Specifically, it can inhibit the lipopolysaccharide (LPS)-induced pro-inflammatory response in macrophages by downregulating the MAPKs and NF-κB signaling pathways.[5][6] Furthermore, activation of CD11b by this compound can lead to the endocytosis of Toll-like receptor 4 (TLR4), thereby blocking the interaction of LPS with TLR4.[5][7][8]
Experimental Protocols
Protocol: In Vitro Cell Adhesion Assay for EC50 Determination of this compound
This protocol describes a colorimetric cell adhesion assay to determine the EC50 of this compound using a cell line expressing CD11b/CD18 and fibrinogen as the ligand.
Materials:
-
96-well tissue culture plates
-
Fibrinogen solution (e.g., 15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
CD11b/CD18-expressing cells (e.g., transfected K562 cells)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Cell stain (e.g., Crystal Violet)
-
Extraction solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Add 50 µL of fibrinogen solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with PBS.
-
-
Blocking:
-
Add 100 µL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate the blocking buffer and wash the wells twice with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Add 50 µL of the diluted this compound solutions to the corresponding wells. Include a vehicle control (medium with DMSO).
-
-
Cell Seeding:
-
Add 50 µL of the cell suspension (5 x 10⁴ cells) to each well.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Staining and Quantification:
-
Add 100 µL of a fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Aspirate the fixative and add 100 µL of Crystal Violet solution. Incubate for 10 minutes.
-
Wash the wells with water until the water runs clear.
-
Add 100 µL of extraction solution to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Plot the absorbance values against the corresponding this compound concentrations.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | 1. Insufficient cell adhesion. 2. Low expression of CD11b/CD18 on cells. 3. Inactive this compound. 4. Suboptimal coating of the plate. | 1. Increase incubation time for cell adhesion; ensure cells are healthy and in the logarithmic growth phase. 2. Verify receptor expression using flow cytometry. 3. Check the storage and handling of the this compound stock solution. 4. Optimize the concentration of the coating ligand (e.g., fibrinogen, ICAM-1) and the coating time.[1] |
| High Background | 1. Non-specific cell binding to the plate. 2. Incomplete removal of non-adherent cells. 3. Presence of serum proteins competing for binding. | 1. Ensure proper blocking of the wells with BSA or another suitable blocking agent.[1] 2. Optimize the washing steps; increase the number of washes or the gentleness of the washing procedure. 3. Perform the assay in serum-free medium.[1] |
| Inconsistent EC50 Values | 1. Variability in cell number and health. 2. Inconsistent coating of plates. 3. Pipetting errors. 4. "Edge effect" in 96-well plates. | 1. Use cells from the same passage number and ensure consistent cell density.[9] 2. Ensure even coating of all wells and use plates from the same batch. 3. Use calibrated pipettes and ensure proper mixing of reagents. 4. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[9] |
| No Dose-Response Curve | 1. This compound concentration range is too narrow or not appropriate. 2. Assay conditions are not sensitive enough. 3. Cells are not responsive. | 1. Broaden the range of this compound concentrations used, including both lower and higher concentrations. 2. Optimize incubation times and temperatures. 3. Confirm the expression and functionality of the CD11b/CD18 receptor on the cells. |
Data Presentation
| Parameter | This compound | Reference |
| Target | CD11b/CD18 (Mac-1) | [1][2] |
| Mechanism of Action | Allosteric Agonist | [3] |
| Reported EC50 (in vitro adhesion) | 4 µM | [2] |
| Cell Types | CD11b/CD18 expressing cells (e.g., K562-CD11b/CD18, neutrophils, macrophages) | [3][4] |
| Ligands | Fibrinogen, ICAM-1 | [2][3] |
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: this compound's impact on inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
- 8. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Leukadherin-1 Technical Support Center: Troubleshooting Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Leukadherin-1 in cellular assays. The information is tailored for scientists and drug development professionals to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific agonist for the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] It functions as an allosteric activator, binding to the αA-domain of CD11b and stabilizing it in a high-affinity conformation for its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[3] This enhanced binding increases leukocyte adhesion to the endothelium, which paradoxically leads to a reduction in transendothelial migration and recruitment of leukocytes to inflammatory sites.[2][4] Consequently, this compound exhibits anti-inflammatory effects by suppressing innate inflammatory signaling.[2]
Q2: Is this compound expected to be cytotoxic?
This compound has been shown to have low to no cytotoxicity at effective concentrations in multiple studies. In vitro studies have reported no significant cytotoxicity at concentrations as high as 50 μM.[4] Similarly, in vivo studies have not observed cytotoxicity. A concentration of 7.5 μM is reported to induce approximately 82% of the maximum response with negligible off-target effects.[5] However, it is always recommended to perform a dose-response curve and a cell viability assay for your specific cell type and experimental conditions.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][3] For experimental assays, a stock solution of 2 to 10 mM in DMSO is common.[1] It is crucial to keep the final concentration of DMSO in the assay low (typically around 1%) to avoid solvent-induced artifacts.[1][3] Upon reconstitution, it is recommended to aliquot the solution and store it at -20°C for up to six months to maintain stability.[6]
Q4: What are the known downstream signaling effects of this compound?
Beyond promoting cell adhesion, this compound has been shown to modulate intracellular signaling pathways. Notably, it has been observed to reduce the phosphorylation of STAT-5 (signal transducer and activator of transcription 5) in NK cells following stimulation with IL-12 and IL-15.[7][8] This suggests that this compound interferes with signaling events upstream of or during STAT-5 phosphorylation.[7] It does not appear to modulate Syk activation in NK cells.[5] In macrophages, this compound-mediated activation of CD11b can inhibit LPS-induced pro-inflammatory responses by blocking the LPS-TLR4 interaction and inhibiting MAPK and NF-κB signaling pathways.[9]
Troubleshooting Guide
Unexpected or No Effect Observed
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No increase in cell adhesion | Cell type does not express CD11b/CD18. | - Confirm CD11b/CD18 expression on your target cells using flow cytometry or western blotting.- Use a positive control cell line known to express CD11b/CD18 (e.g., K562 cells transfected with CD11b/CD18, THP-1 cells, or primary neutrophils).[1] |
| This compound degradation or improper storage. | - Prepare a fresh stock solution of this compound.- Ensure the stock solution has been stored correctly at -20°C and protected from light.[6] | |
| Suboptimal assay conditions. | - Optimize the concentration of this compound (a typical EC50 is around 4 μM).[2]- Ensure the presence of divalent cations (Ca²⁺ and Mg²⁺) in the assay buffer, as they are required for integrin function.[4] | |
| Reduced cell adhesion or unexpected inhibitory effect | High concentration of DMSO. | - Prepare a fresh dilution of this compound, ensuring the final DMSO concentration is non-toxic to your cells (ideally ≤1%).- Include a vehicle control (DMSO alone at the same final concentration) in your experiment. |
| Off-target effects at high concentrations. | - Perform a dose-response experiment to determine the optimal concentration.- Use a structurally related but inactive control compound if available.[1] |
Investigating Potential Off-Target Effects
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Cell death observed | Cytotoxicity of this compound at high concentrations or in a specific cell line. | - Perform a cell viability assay (e.g., using MTS, trypan blue, or a live/dead stain) with a range of this compound concentrations.[10]- Compare with a vehicle control (DMSO). |
| Unexplained changes in cell signaling or gene expression | Potential off-target activity of this compound. | - Use CD11b-deficient (CD11b⁻/⁻) cells as a negative control. The effects of this compound should be absent or significantly reduced in these cells.[1]- Use a blocking antibody against CD11b or CD18 to see if the observed effect is reversed.[1] |
| This compound is not a ligand mimic and should not induce outside-in signaling on its own. | - Test for integrin clustering and outside-in signaling in the absence of a ligand to confirm the compound is acting as an allosteric agonist.[1] |
Experimental Protocols
Cell Adhesion Assay
This protocol is adapted from previously described methods.[1][4]
-
Plate Coating:
-
Cell Preparation:
-
Harvest cells (e.g., K562-CD11b/CD18, neutrophils) and resuspend them in an appropriate assay buffer (e.g., TBS with 1 mM Ca²⁺ and Mg²⁺).
-
-
Treatment and Incubation:
-
Add cells to the coated wells.
-
Add this compound at various concentrations (final DMSO concentration ≤1%). Include a vehicle control (DMSO) and a positive control (e.g., 0.1 mM Mn²⁺).
-
Incubate for 10-30 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash away non-adherent cells.
-
Quantify the remaining adherent cells using a suitable method, such as an MTS assay or by imaging microscopy.
-
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired experimental duration (e.g., 24 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Workflow for this compound Assays.
Caption: this compound Downstream Signaling in NK Cells.
References
- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - NL [thermofisher.com]
Negative control experiments for Leukadherin-1 treatment
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Leukadherin-1. It focuses on the critical aspect of implementing appropriate negative controls to ensure data validity and interpretability.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why are negative controls so important?
This compound is a small molecule agonist that enhances the activation of the β2 integrin receptor Mac-1 (also known as CR3, CD11b/CD18, or αMβ2). It functions by binding to an allosteric site on the CD11b I-domain, stabilizing the high-affinity conformation of the receptor and thereby promoting cell adhesion to its ligands, such as iC3b and ICAM-1.
Negative controls are crucial in this compound experiments to ensure that the observed effects are specifically due to the modulation of Mac-1 and not a result of off-target effects, solvent artifacts, or other experimental variables. Without proper controls, it is impossible to confidently attribute changes in cell adhesion or downstream signaling to the specific action of this compound.
Q2: What are the essential negative controls to include in a this compound experiment?
At a minimum, every experiment should include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This control accounts for any effects the solvent itself may have on the cells.
-
Untreated/Basal Control: Cells that are not treated with either this compound or its vehicle. This group establishes the baseline level of the measured response (e.g., basal cell adhesion).
-
Inactive Compound Control (Optional but Recommended): An ideal control is a structurally similar analog of this compound that is known to be inactive against Mac-1. This helps to rule out non-specific effects related to the chemical scaffold of the compound. If an inactive analog is not available, a compound with a completely different and unrelated mechanism of action can be used to assess general cellular health and assay integrity.
Q3: What is an appropriate concentration of vehicle (e.g., DMSO) to use for my controls?
The final concentration of the vehicle should be kept as low as possible, typically well below 0.5% (v/v), and must be consistent across all experimental conditions, including the this compound treated group. High concentrations of solvents like DMSO can be toxic to cells and can independently affect cell membrane properties and signaling pathways, confounding the results.
Troubleshooting Guide
Issue 1: The vehicle control shows a significant effect compared to the untreated/basal control.
-
Possible Cause 1: Solvent Concentration is Too High.
-
Troubleshooting Step: Verify the final concentration of the solvent (e.g., DMSO) in your assay. If it exceeds 0.1-0.5%, it may be causing cellular stress or other artifacts.
-
Solution: Reduce the final solvent concentration by preparing a more concentrated stock of this compound. Perform a dose-response curve with the vehicle alone to determine the maximum non-interfering concentration for your specific cell type and assay.
-
-
Possible Cause 2: Solvent Purity/Quality Issues.
-
Troubleshooting Step: Ensure you are using a high-purity, sterile, cell-culture grade solvent.
-
Solution: Purchase a new, high-quality stock of the solvent.
-
-
Possible Cause 3: Extended Incubation Times.
-
Troubleshooting Step: Review your experimental timeline. Long exposure to even low concentrations of some solvents can be detrimental to cells.
-
Solution: Optimize the incubation time to the minimum required to observe the this compound effect.
-
Issue 2: this compound treatment does not show a significant effect compared to the negative controls.
-
Possible Cause 1: Low or Absent Target Receptor Expression.
-
Troubleshooting Step: Confirm that your cell type expresses sufficient levels of the Mac-1 (CD11b/CD18) receptor on the cell surface.
-
Solution: Use flow cytometry or western blotting with antibodies against CD11b and CD18 to quantify receptor expression levels. Compare expression to a known positive control cell line (e.g., human neutrophils or U937 cells).
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Troubleshooting Step: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 50 µM) to determine the optimal effective concentration (EC50) for your specific assay and cell type.
-
-
Possible Cause 3: Inactive Compound.
-
Troubleshooting Step: The this compound compound may have degraded due to improper storage or handling.
-
Solution: Purchase a fresh stock of this compound and store it according to the manufacturer's instructions (typically desiccated at -20°C or below). Test the new stock in a validated assay.
-
-
Possible Cause 4: Assay Conditions are Not Optimized.
-
Troubleshooting Step: The assay may not be sensitive enough to detect changes in Mac-1 activation. For adhesion assays, the ligand coating density or incubation time might be suboptimal.
-
Solution: Re-optimize your assay parameters. For example, in a cell adhesion assay, vary the concentration of the coated ligand (e.g., ICAM-1 or iC3b) and the duration of the adhesion step.
-
Expected Quantitative Outcomes for Controls
The following table summarizes the expected results from a typical cell adhesion assay designed to measure the effect of this compound. Values are represented as a percentage of the maximum possible adhesion.
| Experimental Condition | Treatment | Expected Outcome (e.g., % Adhesion) | Rationale |
| Basal/Untreated | No treatment | Low (e.g., 5-15%) | Establishes the baseline level of cell adhesion in the absence of any stimulus. |
| Vehicle Control | Vehicle (e.g., 0.1% DMSO) | Low, similar to Basal (e.g., 5-15%) | Confirms that the solvent used to dissolve this compound does not independently affect cell adhesion. |
| Positive Control | Chemical (e.g., PMA) or Physiological (e.g., C5a) Stimulus | High (e.g., 60-90%) | Confirms that the cells are capable of Mac-1 activation and adhesion upon a known strong stimulus. |
| This compound | Effective dose of this compound | Intermediate to High (e.g., 40-70%) | Demonstrates the specific agonist effect of this compound on Mac-1-mediated adhesion. |
| Inactive Analog | Inactive compound at the same dose | Low, similar to Basal/Vehicle | Rules out non-specific effects related to the chemical structure of the agonist. |
Experimental Protocols
Protocol: Negative Control for a Static Cell Adhesion Assay
This protocol details the steps for conducting a static cell adhesion assay, including the necessary negative controls.
1. Plate Preparation: a. Coat a 96-well microplate with a Mac-1 ligand (e.g., 10 µg/mL ICAM-1 or fibrinogen) overnight at 4°C. b. The next day, wash the plate three times with sterile Phosphate-Buffered Saline (PBS) to remove any unbound ligand. c. Block non-specific binding sites by incubating each well with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C. d. Wash the plate three times with PBS.
2. Cell Preparation: a. Harvest cells expressing Mac-1 (e.g., U937 cells or primary neutrophils). b. Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. c. Resuspend the labeled cells in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺/Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
3. Treatment and Seeding: a. Prepare the following treatment conditions in separate tubes:
- Vehicle Control: Add vehicle (e.g., DMSO) to the cell suspension for a final concentration matching the this compound condition (e.g., 0.1%).
- This compound: Add this compound to the cell suspension to the desired final concentration (e.g., 10 µM).
- Untreated Control: Add an equivalent volume of assay buffer to the cell suspension. b. Incubate the cell suspensions with their respective treatments for 15-30 minutes at 37°C. c. Add 100 µL of each cell suspension to the corresponding wells of the pre-prepared 96-well plate. Include a set of wells for a "Total Fluorescence" reading by adding cells directly without a wash step.
4. Adhesion and Quantification: a. Centrifuge the plate briefly at a low speed (e.g., 100 x g for 1 minute) to gently settle the cells onto the bottom of the wells. b. Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion. c. Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells. d. After the final wash, add 100 µL of assay buffer to each well. e. Read the fluorescence of each well using a plate reader with the appropriate excitation/emission wavelengths for your dye.
5. Data Analysis: a. Calculate the percentage of adherent cells for each condition using the following formula: % Adhesion = (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Total - Fluorescence_Blank) * 100 b. Compare the % Adhesion of the this compound treated group to the Vehicle Control and Untreated Control groups. A statistically significant increase in adhesion should be observed for the this compound condition relative to the controls.
Visualizations
Caption: Mechanism of action for this compound enhancing Mac-1 mediated cell adhesion.
Caption: Experimental workflow for a cell adhesion assay with necessary negative controls.
Technical Support Center: Optimizing Leukadherin-1 Dosage for Prolonged In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting prolonged in vivo studies using Leukadherin-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] It functions as an allosteric activator, binding to the CD11b αM subunit and stabilizing it in a high-affinity conformation for its ligands, such as ICAM-1 and fibrinogen.[3][4] This enhanced binding increases leukocyte adhesion to the endothelium, which in turn reduces leukocyte migration, transmigration, and recruitment to sites of inflammation.[1][2][5]
Q2: What are the downstream signaling effects of this compound?
A2: this compound-mediated activation of CD11b has been shown to suppress pro-inflammatory signaling pathways. In macrophages, it inhibits the LPS-induced activation of MAPK and NF-κB signaling pathways.[6] Additionally, it can modulate the TLR4 signaling pathway by promoting the endocytosis of TLR4, thereby blocking the interaction of lipopolysaccharide (LPS) with its receptor.[6] In some contexts, CD11b activation has also been linked to the activation of STING and STAT1 signaling pathways in tumor-associated macrophages.
Q3: What is a recommended starting dose for a prolonged in vivo study with this compound?
A3: The optimal dose for a prolonged study depends on the animal model, the disease context, and the desired therapeutic outcome. Based on published studies, a dose of 1 mg/kg administered intraperitoneally (i.p.) twice daily has been used successfully in a 14-day study in neonatal rats to prevent hyperoxia-induced lung injury.[5][7] In a 60-day study in a mouse model of kidney transplantation, doses of 1 mg/kg and 2.5 mg/kg were shown to be effective.[8] For acute models, such as endotoxic shock, higher doses of up to 40 µg/g (40 mg/kg) have been used. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental endpoint.
Q4: Are there any known side effects or toxicity associated with long-term this compound administration?
A4: The available short-term in vivo studies have not reported obvious cytotoxicity or side effects.[2][8] However, comprehensive long-term toxicology studies for this compound are not publicly available. When planning prolonged studies, it is essential to include a thorough monitoring plan for potential adverse effects. Chronic activation of integrins could theoretically lead to unforeseen consequences, and it is a critical aspect to evaluate in any long-term study.
Q5: What are the considerations for potential receptor desensitization with chronic this compound administration?
A5: Chronic exposure to agonists can sometimes lead to receptor desensitization or downregulation.[9] While this has not been specifically reported for this compound, it is a potential concern for any prolonged study involving a receptor agonist. To mitigate this, consider incorporating intermittent dosing schedules or "drug holidays" into your study design. Pharmacodynamic studies that measure target engagement over time can help to assess whether receptor desensitization is occurring.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in a prolonged study.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Conduct a dose-response study to determine the minimal effective dose for your specific model and endpoint. It is recommended to test at least three dose levels.
-
-
Possible Cause 2: Poor Bioavailability or Rapid Clearance.
-
Solution: Although specific pharmacokinetic data for this compound is limited, if efficacy is not sustained, consider increasing the dosing frequency (e.g., from once to twice daily) or exploring a different route of administration. A pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound would be highly beneficial.
-
-
Possible Cause 3: Receptor Desensitization.
-
Solution: As mentioned in the FAQs, consider intermittent dosing strategies. Measure target engagement at different time points throughout the study to assess for changes in receptor responsiveness.
-
Issue 2: Observed Toxicity or Adverse Events.
-
Possible Cause 1: Dose is too high.
-
Solution: The first step is to perform a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your animal model.[10] If toxicity is observed in your efficacy study, reduce the dose.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.[10]
-
-
Possible Cause 3: Off-target effects.
-
Solution: If toxicity persists at a dose that is not pharmacologically excessive, consider the possibility of off-target effects. In vitro screening against a panel of receptors and enzymes can help to identify potential off-target activities.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Disease/Condition | Dosage | Route of Administration | Study Duration | Reference |
| Neonatal Rats | Hyperoxia-induced lung injury | 1 mg/kg, twice daily | Intraperitoneal (i.p.) | 14 days | [5][7] |
| Mice | Kidney Transplantation | 1 mg/kg and 2.5 mg/kg | Not specified | 60 days | [8] |
| Mice | Endotoxic Shock | 10, 20, and 40 µg/g (10, 20, 40 mg/kg) | Not specified | Acute | [6] |
| Rats | Arterial Injury | Not specified | Not specified | Acute | [2][11] |
| Mice | Experimental Nephritis | Not specified | Not specified | Not specified | [2][11] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
This protocol is a general guideline based on common practices for administering small molecules to rodents.
-
Preparation of Dosing Solution:
-
A recommended vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline.[8]
-
For a 1 mg/mL solution:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mg/mL).
-
Take the required volume of the stock solution and add it to a solution of PEG300 (e.g., 40% of the final volume).
-
Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline.
-
-
It is crucial to prepare the dosing solution fresh for each administration.
-
-
Administration:
-
For intraperitoneal (i.p.) injection, use a sterile 25-27 gauge needle.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Ensure proper restraint of the animal to avoid injury.
-
-
Monitoring:
-
After administration, monitor the animals closely for any signs of distress or adverse reactions.
-
For prolonged studies, regular monitoring of body weight, food and water intake, and overall health status is essential.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Integrin CD11b activation drives anti-tumor innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. This compound A furanyl thiazolidinone compound that binds CD11b αA/αI domain in a reversible manner and stabilizes αA in a high-affinity binding conformation toward known CD11b/CD18 (αMβ2; CR3; Mac-1) ligands, fibrinogen, ICAM-1, and iC3B. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Imaging Agonist-Induced D2/D3 Receptor Desensitization and Internalization In Vivo with PET/fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Small molecule-mediated activation of the integrin CD11b/CD18 reduces inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Leukadherin-1 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Leukadherin-1 in cell culture media. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (LA1) is a small molecule agonist for the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2][3] It functions as an allosteric activator, meaning it binds to a site on the integrin that is distinct from the primary ligand-binding site.[2][4] This activation enhances the adhesion of leukocytes (like neutrophils and monocytes) to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][2][5] By increasing leukocyte adhesion to the vascular endothelium, this compound can reduce their transendothelial migration into tissues, thereby suppressing inflammatory responses.[1][2][3] It has been shown to reduce the secretion of pro-inflammatory cytokines from NK cells and monocytes.[1][6][7]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically supplied as a solid powder.[8][9] For stock solutions, it is recommended to dissolve it in a non-aqueous, aprotic solvent like dimethyl sulfoxide (DMSO).[6][8][10] A stock concentration of 5-10 mM in DMSO is common.[6][9] To ensure stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][10] Under these conditions, stock solutions in DMSO are reported to be stable for up to one year at -80°C and for shorter periods (e.g., 1-6 months) at -20°C.[1][6][8] Before opening the powdered compound, it is good practice to centrifuge the vial to collect all the powder at the bottom and allow it to warm to room temperature to prevent condensation.[10]
Q3: I am observing a reduced or inconsistent effect of this compound in my multi-day cell culture experiment. What could be the cause? A3: A diminished effect of this compound in long-term experiments can stem from several factors:
-
Chemical Degradation: The compound may be unstable in the aqueous, near-neutral pH environment of the cell culture medium at 37°C.[11][12] Potential degradation pathways include hydrolysis, oxidation, or photolysis.[11]
-
Cellular Metabolism: The cells in your culture may be actively metabolizing this compound, converting it into an inactive form. The rate of metabolism can increase with cell density.[12]
-
Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of culture plates, flasks, and pipette tips, reducing the effective concentration in the media.[11]
-
Precipitation: The compound's solubility may be limited in the aqueous culture media, especially if the final DMSO concentration is too high or if the media contains components that reduce solubility. This can cause the compound to precipitate out of solution over time.[11]
Q4: What are the general signs of compound degradation in a cell culture experiment? A4: Signs of degradation include a progressive loss of the expected biological effect over time, a need for higher concentrations to achieve the same outcome (a decrease in potency), and inconsistent results between replicate experiments.[12] The appearance of unexpected cell toxicity could also indicate the formation of toxic degradation byproducts.[12]
Troubleshooting Guide: Loss of this compound Activity
If you suspect this compound is degrading in your cell culture medium, use the following guide to troubleshoot the issue.
Issue: Decreased or inconsistent biological activity of this compound.
Potential Cause 1: Chemical Instability in Media The aqueous, warm (37°C), and oxygen-rich environment of a cell culture incubator can promote the chemical degradation of small molecules.
-
Troubleshooting Steps:
-
Assess Stability: Directly measure the concentration of this compound in your cell culture medium over the time course of your experiment (e.g., at 0, 8, 24, 48 hours). This can be done using analytical methods like HPLC or LC-MS/MS.[11] Refer to the Experimental Protocol section below for a detailed method.
-
Replenish Compound: If instability is confirmed, consider replenishing the compound with partial media changes during the experiment. For example, replace 50% of the media with fresh media containing this compound every 24 hours.[10]
-
Protect from Light: this compound is a colored compound, which suggests potential light sensitivity.[8] Store stock solutions in amber vials or wrap them in foil.[10] During experiments, minimize the exposure of your culture plates to direct light.
-
Potential Cause 2: Solvent-Related Issues The solvent used for the stock solution can impact compound stability and cellular health.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.[11] High concentrations of DMSO can cause cellular stress or death.
-
Use Fresh, High-Quality Solvent: Use anhydrous, high-quality DMSO for preparing stock solutions, as moisture can promote the degradation of susceptible compounds.[6][10] Prepare fresh working dilutions in culture media for each experiment.[10]
-
Potential Cause 3: Cellular Metabolism Cells can enzymatically modify and inactivate small molecules.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound in your complete cell culture medium without cells under the same experimental conditions. If the compound is stable in the cell-free medium but degrades in the presence of cells, cellular metabolism is a likely cause.
-
Maintain Consistent Cell Density: High cell confluency can accelerate the rate of compound metabolism.[12] Standardize your cell seeding density across experiments to ensure consistent results.
-
Data Presentation: this compound Stability Study
Use the following table structure to log and analyze data from your stability experiments. This allows for a clear comparison of this compound concentration over time under different conditions.
| Time Point (Hours) | Condition | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Average (% Remaining) | Standard Deviation |
| 0 | Complete Media + Cells | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 8 | Complete Media + Cells | 91.5 | 93.2 | 92.1 | 92.3 | 0.85 |
| 24 | Complete Media + Cells | 75.3 | 78.0 | 76.5 | 76.6 | 1.35 |
| 48 | Complete Media + Cells | 51.2 | 55.8 | 53.4 | 53.5 | 2.31 |
| 0 | Cell-Free Media | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 8 | Cell-Free Media | 99.1 | 98.5 | 99.5 | 99.0 | 0.50 |
| 24 | Cell-Free Media | 97.6 | 98.1 | 97.2 | 97.6 | 0.45 |
| 48 | Cell-Free Media | 95.4 | 96.3 | 95.9 | 95.9 | 0.45 |
Table 1: Example data from a hypothetical this compound stability study comparing its concentration in complete media with cells versus cell-free media over 48 hours at 37°C.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Objective: To determine the degradation rate of this compound in cell culture media over a defined time course.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell line
-
Complete cell culture medium (including serum, if used)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
Methodology:
-
Prepare this compound Solution: Prepare a concentrated working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental setup (e.g., <0.5%).
-
Aliquot Samples: Dispense the solution into multiple sterile, low-protein-binding microcentrifuge tubes (e.g., 500 µL per tube). Prepare enough tubes for each time point and condition, in triplicate.
-
Set Up Conditions:
-
Condition A (Test): Seed your cells in a culture plate. After cells have adhered, replace the medium with the this compound-containing medium prepared in Step 1.
-
Condition B (Cell-Free Control): Use a culture plate with no cells, containing only the this compound medium.
-
-
Incubation: Place all plates in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot of the culture supernatant from each condition.
-
For the 0-hour time point, collect the sample immediately after adding the compound.
-
For each sample, transfer the medium to a fresh microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the collected samples to pellet any cells or debris.
-
Transfer the supernatant to a new tube.
-
To precipitate proteins (from serum in the media), add 2-3 volumes of cold acetonitrile. For example, add 600 µL of cold ACN to 200 µL of supernatant.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube for analysis.
-
-
Analytical Quantification: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for testing this compound stability in media.
Caption: Troubleshooting decision tree for this compound activity loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Leukadherin 1, a CR3 Mimetic, Negatively Regulates Toll Like Receptor (TLR) Dependent Inflammatory Responses via Degradation of an Adaptor Protein - ACR Meeting Abstracts [acrabstracts.org]
- 5. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound (LA1) | CD11b agonist | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Interpreting unexpected results in Leukadherin-1 adhesion assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Leukadherin-1 in cell adhesion assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell adhesion?
A1: this compound is a small molecule agonist for the integrin receptor CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3).[1][2][3][4][5] It functions by enhancing the adhesion of leukocytes to various ligands, including Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][2][3] Paradoxically, while it increases the strength of cell adhesion, its overall effect in a biological system can be anti-inflammatory, as it can reduce leukocyte transendothelial migration and influx to injury sites.[3][4]
Q2: What is the expected outcome of a this compound adhesion assay?
A2: In a typical in vitro adhesion assay, treatment with this compound is expected to increase the number of cells adhering to a substrate coated with a CD11b/CD18 ligand, such as ICAM-1 or fibrinogen.[3][4] The magnitude of this increase can be dependent on the cell type, ligand concentration, and specific assay conditions.
Q3: On which cell types is this compound effective?
A3: this compound is effective on cells expressing the CD11b/CD18 integrin. This includes various leukocytes such as neutrophils, monocytes, and natural killer (NK) cells.[6][7][8] Its effects have also been demonstrated in cell lines transfected to express this receptor, like K562 cells.[1][2]
Q4: How does this compound's mechanism of action differ from other agonists like Mn2+?
A4: this compound enhances CD11b/CD18-dependent adhesion primarily by promoting the formation of long membrane tethers.[1][2] This contrasts with agonists like manganese (Mn2+), which can induce cytoskeleton-anchored bonds in addition to tether formation.[1][2] This mechanistic difference is crucial when designing and interpreting adhesion assays.
Troubleshooting Guide for Unexpected Results
Issue 1: No Increase or a Decrease in Adhesion Observed with this compound Treatment
This is one of the most common unexpected outcomes. The following workflow can help diagnose the potential cause.
Troubleshooting Workflow: No Adhesion Increase
Caption: Troubleshooting logic for no observed increase in adhesion.
| Possible Cause | Recommended Solution |
| Cellular Factors | |
| Low or no CD11b/CD18 expression | Confirm receptor expression on your cell type using flow cytometry or western blot. Use a positive control cell line known to express the receptor. |
| Cells are in a pre-activated state | Culture cells in serum-free or low-serum media prior to the assay, as serum components can sometimes activate integrins. |
| Reagent Issues | |
| This compound degradation or incorrect concentration | Prepare fresh this compound solutions. The reported EC50 is approximately 4 µM for adhesion to fibrinogen.[3] Perform a dose-response curve to find the optimal concentration for your system. |
| Inactive substrate/ligand | Ensure the ligand (e.g., ICAM-1, fibrinogen) is properly stored and not expired. Use a new lot if necessary. |
| Improper plate coating | Confirm that the plates being used are suitable for protein coating. Optimize the coating concentration and consider overnight incubation at 4°C to ensure sufficient binding.[9] |
| Procedural Errors | |
| Harsh washing steps | The tether-like adhesions promoted by this compound may be more sensitive to shear stress.[1] Reduce the force and increase the volume of washing steps. Avoid direct streams of liquid onto the cell monolayer.[10] |
| Insufficient incubation time | Allow sufficient time for the cells to adhere. A typical incubation time is 30-60 minutes at 37°C.[10][11] |
| Solvent (e.g., DMSO) interference | Ensure the final concentration of the solvent used to dissolve this compound is low (~1% or less) and consistent across all wells, including controls.[8] |
Issue 2: High Variability Between Replicate Wells
High variability can mask the true effect of this compound.
| Possible Cause | Recommended Solution |
| Pipetting and Dispensing | |
| Inconsistent cell seeding | Ensure the cell suspension is homogenous before pipetting. Mix gently between replicates. Visually inspect wells after seeding to confirm even distribution. |
| Uneven plate washing | Use a multichannel pipette or plate washer for consistent washing. Ensure all tips are securely attached and dispensing equal volumes.[12] |
| Plate and Incubation Effects | |
| "Edge effects" | Temperature and evaporation gradients can occur in the outer wells of a plate.[13] Avoid using the outermost wells for critical experiments or fill them with sterile PBS to maintain humidity.[13] |
| Uneven temperature during incubation | Ensure the incubator has stable and uniform temperature distribution. Avoid stacking plates.[14] |
| Assay Detection | |
| Inconsistent staining or reading | If using crystal violet, ensure complete solubilization before reading absorbance. If using a fluorescent dye, ensure consistent incubation times. Read the plate promptly after adding the final reagent.[12] |
Experimental Protocols
Protocol 1: Static Adhesion Assay Using Crystal Violet
This protocol is a standard method for quantifying cell adhesion in a static (no-flow) condition.
Workflow: Static Adhesion Assay
Caption: Step-by-step workflow for a static cell adhesion assay.
Materials:
-
96-well tissue culture-treated plates[9]
-
CD11b/CD18 ligand (e.g., Fibrinogen, ICAM-1)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound
-
Cells expressing CD11b/CD18
-
Wash buffer (e.g., PBS with Ca2+/Mg2+)
-
Fixative: Cold 100% Methanol[10]
-
Stain: 0.5% Crystal Violet in 20% ethanol[10]
-
Solubilization buffer: e.g., 1% SDS in water
-
Plate reader
Methodology:
-
Plate Coating:
-
Dilute the ligand (e.g., 10 µg/mL Fibrinogen) in PBS.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution.
-
Wash wells once with 200 µL of PBS.
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Cell Preparation:
-
Harvest cells and resuspend in serum-free media to a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Pre-incubate cells with this compound for 15-30 minutes at 37°C.
-
-
Adhesion:
-
Aspirate blocking buffer from the coated plate and wash once with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing:
-
Gently remove non-adherent cells by washing 2-3 times with 200 µL of wash buffer. To minimize cell detachment, invert the plate to decant the liquid and gently add buffer to the side of the wells.[10]
-
-
Quantification:
-
Fix the adherent cells by adding 100 µL of cold methanol and incubating for 10 minutes.[10]
-
Aspirate methanol and allow plates to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes.[10]
-
Wash away excess stain by immersing the plate in a beaker of water.[10]
-
Air dry the plate completely.
-
Add 100 µL of solubilization buffer to each well to elute the dye.
-
Measure the absorbance at a wavelength between 570-590 nm.[10][15]
-
Signaling Pathway Visualization
This compound acts as an allosteric agonist of the CD11b/CD18 integrin, promoting a conformational change that increases its affinity for ligands and leads to downstream cellular events like enhanced adhesion.
This compound Signaling Pathway
Caption: Mechanism of this compound induced cell adhesion.
References
- 1. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. apexbt.com [apexbt.com]
- 6. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mybiosource.com [mybiosource.com]
- 13. youtube.com [youtube.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Adhesion Assay [bio-protocol.org]
Addressing variability in neutrophil response to Leukadherin-1
Welcome to the technical support center for Leukadherin-1 (LA-1), a selective agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3). This resource is designed for researchers, scientists, and drug development professionals to address the variability in neutrophil response to LA-1 and provide guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability researchers may encounter when using this compound in neutrophil-based assays.
Q1: We are observing significant variability in the magnitude of neutrophil adhesion in response to this compound between different experiments. What are the potential causes?
A1: Variability in neutrophil adhesion assays with LA-1 can stem from several factors:
-
Neutrophil Donor Variability: Neutrophils are primary cells and their activation state can vary significantly between donors. Factors such as underlying inflammation, medications, and overall health of the donor can impact the baseline expression and activation state of CD11b/CD18, thus altering the response to LA-1. Neutrophils from critically ill patients, for example, may already be in a primed state and show a different response compared to those from healthy donors.[1][2]
-
Neutrophil Isolation and Handling: The method of neutrophil isolation and subsequent handling is critical. Prolonged or harsh isolation procedures can lead to spontaneous activation of neutrophils, masking the specific effects of LA-1. It is crucial to use fresh cells and minimize handling time.
-
This compound Concentration: The effect of LA-1 on neutrophil adhesion is concentration-dependent. An EC50 of 4 μM has been reported for adhesion to fibrinogen.[3][4] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Assay Conditions: Variations in incubation time, temperature, and the type and concentration of the coated substrate (e.g., ICAM-1, fibrinogen) can all contribute to variability. Ensure these parameters are consistent across experiments.
Q2: Our lab is seeing a decrease in neutrophil chemotaxis with this compound, but the effect is not consistent. How can we troubleshoot this?
A2: Inconsistent effects on chemotaxis are a common challenge. Here's how to address it:
-
Counterintuitive Mechanism of Action: It's important to remember that LA-1 is an agonist that increases adhesion. This enhanced adhesion is what leads to decreased migration and chemotaxis.[5] The variability might lie in the balance between adhesion and migration.
-
Presence of Other Chemoattractants: The presence and concentration of the chemoattractant (e.g., fMLP, IL-8) are critical. The inhibitory effect of LA-1 on chemotaxis is often observed as a modulation of the response to another stimulus. The concentration of the chemoattractant should be optimized.
-
Assay System: The type of chemotaxis assay can influence the results. For transwell assays, the pore size of the membrane and the incubation time are key parameters. For 2D migration assays, the substrate coating is important.
-
Data Analysis: Ensure that the metrics used to quantify chemotaxis (e.g., chemotactic index, velocity, displacement) are appropriate for the assay and are being measured consistently.
Q3: We are not observing the expected anti-inflammatory effects of this compound on cytokine secretion. What could be wrong?
A3: The modulatory effect of LA-1 on inflammatory signaling can be subtle and context-dependent:
-
Stimulus Used: LA-1's effect on cytokine secretion is often a suppression of a response to another stimulus, such as LPS or other TLR ligands.[6][7] The type and concentration of the co-stimulus are critical.
-
Cytokine Panel: The effect of LA-1 can be specific to certain cytokines. It has been shown to reduce the secretion of IFN-γ, TNF, and MIP-1β in NK cells and IL-1β, IL-6, and TNF in monocytes.[3][4] Ensure you are measuring a relevant panel of cytokines.
-
Timing of Treatment: Pre-treatment with LA-1 before the inflammatory stimulus is often necessary to see an inhibitory effect. The pre-incubation time should be optimized.
-
Cell Type Purity: The purity of your neutrophil preparation is important. Contamination with other immune cells, like monocytes, could influence the cytokine profile.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound on neutrophil function.
| Parameter | Value | Cell Type | Ligand/Stimulus | Reference |
| EC50 (Adhesion) | 4 µM | K562-CD11b/CD18 | Fibrinogen | [3][4] |
| Neutrophil Speed | ↓ from 0.25 to 0.06 µm/s | Human Neutrophils | fMLP on Endothelium | [1][2] |
| Neutrophil Path Length | ↓ from 199.5 to 42.1 µm | Human Neutrophils | fMLP on Endothelium | [1][2] |
| Neutrophil Displacement | ↓ from 65.2 to 10.4 µm | Human Neutrophils | fMLP on Endothelium | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and neutrophils.
Neutrophil Adhesion Assay
-
Plate Coating: Coat 96-well microplates with a solution of ICAM-1 or fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend neutrophils in a suitable assay buffer (e.g., HBSS with Ca2+/Mg2+).
-
This compound Treatment: Prepare serial dilutions of this compound in the assay buffer. A final concentration range of 1-20 µM is a good starting point.
-
Adhesion: Add the neutrophil suspension to the coated and blocked wells. Add the this compound dilutions and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells. The number and force of washes should be optimized and kept consistent.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a colorimetric assay for myeloperoxidase (MPO) activity or by pre-labeling neutrophils with a fluorescent dye like Calcein-AM.
Neutrophil Chemotaxis Assay (Transwell Method)
-
Assay Setup: Use a transwell plate with a polycarbonate membrane (e.g., 3-5 µm pores).
-
Chemoattractant: Add the chemoattractant solution (e.g., 10 nM fMLP or 100 ng/mL IL-8) to the lower chamber.
-
Neutrophil Preparation: Resuspend isolated neutrophils in assay buffer. Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the transwell.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a plate reader-based method (e.g., CellTiter-Glo).
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in neutrophils.
Experimental Workflow for Neutrophil Adhesion Assay
Caption: Workflow for a neutrophil adhesion assay.
Troubleshooting Logic for Adhesion Variability
Caption: Troubleshooting adhesion variability.
References
- 1. researchgate.net [researchgate.net]
- 2. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
Leukadherin-1 Stock Solutions: A Guide to Long-Term Stability and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and troubleshooting of Leukadherin-1 stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is advisable to use fresh, high-purity DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to two years or -20°C for up to one year.[1][5] One supplier suggests that stock solutions in DMSO are stable for up to 6 months at -20°C.[2][6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots.[1][5]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[5] Ensure that the appropriate solvent concentration is used, as solubility can be limited in aqueous solutions.[4] For in vivo formulations, specific protocols involving co-solvents like PEG300, Tween-80, or Cremophor EL may be necessary to maintain solubility.[1][5][7]
Q4: Can I store this compound in its powdered form?
A4: Yes, this compound powder is stable for extended periods when stored correctly. Suppliers recommend storing the powder at -20°C for up to 3 years or at room temperature for shorter periods, with a general stability of at least 4 years when stored at -20°C.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO)- Storage temperature fluctuations- Exceeded solubility limit | - Use fresh, anhydrous DMSO for stock preparation.[1]- Ensure consistent storage at -20°C or -80°C.[1][5]- Briefly warm and sonicate the solution to redissolve the precipitate.[5] If it persists, the solution may be supersaturated. |
| Inconsistent experimental results | - Degradation of this compound due to repeated freeze-thaw cycles- Incorrect solvent or pH for the experimental buffer- Inaccurate initial concentration of the stock solution | - Prepare single-use aliquots of the stock solution.[1][5]- Verify the compatibility of the stock solution solvent with your assay buffer.- Re-evaluate the initial weighing and dissolution steps. Consider a fresh preparation. |
| Difficulty dissolving the powder | - Inappropriate solvent- Insufficient mixing | - Use DMSO as the primary solvent.[1][2][3][4] For aqueous solutions, check specific formulation protocols.[4][7]- Use vortexing, gentle heating, or sonication to aid dissolution.[3][5] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | N/A | -20°C | ≥ 4 years | [4] |
| Stock Solution | DMSO | -80°C | 2 years | [5] |
| Stock Solution | DMSO | -20°C | 1 year | [5] |
| Stock Solution | DMSO | -80°C | 1 year | [1] |
| Stock Solution | DMSO | -20°C | 1 month | [1] |
| Stock Solution | DMSO | -20°C | up to 6 months | [2][6] |
| Stock Solution | Not Specified | -80°C | 6 months | [7] |
| Stock Solution | Not Specified | -20°C | 1 month | [7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 5 mg/mL | [1][2][3] |
| DMSO | 1 mg/mL | [4] |
| DMF | 1 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
| 50% PEG300 / 50% Saline | 10 mg/mL (suspended) | [5] |
| 15% Cremophor EL / 85% Saline | 10 mg/mL (suspended) | [5] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 421.49 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 4.21 mg of this compound powder. b. Add 1 mL of anhydrous DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or sonicate in a water bath. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
-
Objective: To determine the stability of a this compound stock solution over time under different storage conditions.
-
Procedure: a. Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1. b. Establish a baseline (T=0) by diluting an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) in an appropriate mobile phase and analyze by High-Performance Liquid Chromatography (HPLC). Record the peak area and retention time. c. Store aliquots of the stock solution at different temperatures (e.g., 4°C, -20°C, and -80°C). d. At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition. e. Analyze the samples by HPLC under the same conditions as the baseline. f. Compare the peak area of the main this compound peak to the baseline to determine the percentage of degradation. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
This compound is a specific agonist of the leukocyte surface integrin CD11b/CD18 (also known as Mac-1 or CR3).[3][5][8] Its mechanism of action involves enhancing leukocyte adhesion to ligands such as ICAM-1 and fibrinogen.[5][8] This increased adhesion reduces leukocyte transendothelial migration to sites of injury, thereby suppressing innate inflammatory signaling.[5][8]
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound A furanyl thiazolidinone compound that binds CD11b αA/αI domain in a reversible manner and stabilizes αA in a high-affinity binding conformation toward known CD11b/CD18 (αMβ2; CR3; Mac-1) ligands, fibrinogen, ICAM-1, and iC3B. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound A furanyl thiazolidinone compound that binds CD11b αA/αI domain in a reversible manner and stabilizes αA in a high-affinity binding conformation toward known CD11b/CD18 (αMβ2; CR3; Mac-1) ligands, fibrinogen, ICAM-1, and iC3B. | Sigma-Aldrich [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
Mitigating potential cytotoxicity of Leukadherin-1 at high concentrations
Welcome to the technical support center for Leukadherin-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while mitigating potential challenges, such as cytotoxicity at high concentrations. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3).[1][2][3] It functions by binding to an allosteric site on the CD11b αA-domain, stabilizing the integrin in a high-affinity conformation. This enhanced activation increases the adhesion of leukocytes (like neutrophils and monocytes) to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[4][5][6] Paradoxically, this increased adhesion reduces leukocyte transendothelial migration and infiltration into sites of inflammation, thereby exerting an anti-inflammatory effect.[1][7]
Q2: At what concentrations is this compound typically effective?
A2: The effective concentration of this compound can vary depending on the cell type and experimental system. For inducing CD11b/CD18-dependent cell adhesion to fibrinogen, the reported EC50 is approximately 4 μM.[1][5][6][8][9] In vitro studies often use concentrations ranging from 7.5 μM to 15 μM to achieve a significant biological response.[5][8]
Q3: Is this compound known to be cytotoxic?
A3: Studies have shown that this compound exhibits no in vitro cytotoxicity at concentrations as high as 50 μM.[8] This suggests that within its effective therapeutic range, cytotoxicity is not a primary concern. However, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: What are the signs of potential cytotoxicity in my cell cultures when using high concentrations of this compound?
A4: While not commonly reported, signs of cytotoxicity could include a significant decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and signs of apoptosis or necrosis. These can be quantitatively assessed using various cell viability assays.
Q5: How can I differentiate between the desired anti-migratory effects of this compound and potential cytotoxicity?
A5: This is a critical experimental consideration. This compound is designed to reduce cell migration by increasing adhesion.[7][8] At effective concentrations, you should observe increased cell adhesion to the substrate with minimal impact on overall cell viability. In contrast, cytotoxicity would lead to a decrease in the total number of viable cells. Performing a cell viability assay in parallel with your migration or adhesion assay is the most effective way to distinguish these two outcomes.
Troubleshooting Guide
Issue 1: Decreased cell counts or apparent low viability after treatment with high concentrations of this compound.
| Possible Cause | Suggested Solution |
| 1. Cytotoxicity at supra-optimal concentrations: While not widely reported, your specific cell line may be sensitive to very high concentrations of this compound. | a. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) and assess cell viability using a standard assay like MTT, MTS, or a live/dead staining protocol. This will help you identify the optimal, non-toxic concentration for your experiments.b. Reduce incubation time: High concentrations may become toxic over extended periods. Determine the minimum incubation time required to achieve the desired biological effect. |
| 2. Solvent toxicity: this compound is often dissolved in DMSO.[5][8] High final concentrations of DMSO in your culture medium can be cytotoxic. | a. Check your final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.5%, but should be empirically determined).b. Run a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. |
| 3. Misinterpretation of reduced migration as cell death: The intended effect of this compound is to strongly adhere leukocytes to the substrate, thereby preventing their migration.[8] In assays like the transwell migration assay, this can result in fewer cells reaching the bottom chamber, which could be mistaken for cell death. | a. Directly assess viability: Use a viability stain (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer) on the cells remaining in the upper chamber of the transwell to confirm they are still viable.b. Perform a static adhesion assay: This will confirm that the compound is increasing adhesion as expected. |
Issue 2: Inconsistent results or lack of this compound activity.
| Possible Cause | Suggested Solution |
| 1. Sub-optimal concentration: The EC50 of 4 µM is a general guideline. The optimal concentration can vary between cell types. | a. Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| 2. Poor compound solubility: this compound may precipitate out of solution at high concentrations or in certain media. | a. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO immediately before use.[5]b. Visually inspect your media: Before adding to cells, ensure the media containing this compound is clear and free of precipitate. |
| 3. Cell type does not express sufficient CD11b/CD18: this compound is a specific agonist for the CD11b/CD18 integrin. | a. Verify target expression: Confirm that your cell line of interest expresses CD11b/CD18 using techniques like flow cytometry or western blotting. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound
| Parameter | Concentration | Cell Type/System | Observation | Reference |
| EC50 (Adhesion to Fibrinogen) | 4 µM | K562 cells expressing CD11b/CD18 | 50% increase in cell adhesion | [1][5][6][8] |
| In Vitro Cytokine Reduction | 7.5 µM | Human Natural Killer (NK) cells | Reduced secretion of IFN-γ, TNF, and MIP-1β | [5][10] |
| In Vitro Neutrophil Migration | 15 µM | Murine Neutrophils | Substantial decrease in lateral migration | [8] |
| In Vivo Anti-inflammatory Effect | 1 mg/kg | Mice (hyperoxia-induced lung injury) | Beneficial in preventing lung injury | [2] |
Table 2: Cytotoxicity Profile of this compound
| Concentration | Cell Type | Assay | Result | Reference |
| Up to 50 µM | K562 cells | Not specified | No in vitro cytotoxicity observed | [8] |
| 20 µM | Bone Marrow-Derived Macrophages | Not specified | Used for in vitro experiments without reported toxicity | [11] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound using an MTS Assay
This protocol is designed to identify the concentration range at which this compound may exhibit cytotoxicity in a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium across a range of concentrations (e.g., 2 µM to 200 µM). Also, prepare a 2X vehicle control containing the highest concentration of DMSO used.
-
Cell Treatment: Remove the old media from the cells and add an equal volume of the 2X this compound solutions or the vehicle control to the appropriate wells. This will bring the final concentration to 1X. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the this compound concentration to determine the cytotoxic threshold.
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: this compound mechanism of action signaling pathway.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (LA1) | CD11b agonist | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Leukadherin-1 and PMA on Neutrophil Activation
For Immediate Release
A Head-to-Head Comparison of Two Key Modulators of Neutrophil Function: Leukadherin-1 and Phorbol 12-Myristate 13-Acetate (PMA)
This guide provides a comprehensive comparison of the effects of this compound, a specific agonist of the β2 integrin CD11b/CD18, and Phorbol 12-Myristate 13-Acetate (PMA), a potent and widely used activator of Protein Kinase C (PKC), on neutrophil activation. This document is intended for researchers, scientists, and drug development professionals investigating inflammatory responses and neutrophil-mediated pathologies.
Executive Summary
Neutrophil activation is a critical process in the innate immune response, involving a cascade of events including adhesion, migration, degranulation, and the production of reactive oxygen species (ROS). Understanding how different compounds modulate these functions is crucial for the development of novel therapeutics for inflammatory diseases. This guide presents a side-by-side comparison of this compound and PMA, highlighting their distinct mechanisms of action and their differential effects on key neutrophil functions.
While both compounds are potent activators of neutrophils, this compound acts as a specific agonist of the CD11b/CD18 integrin, primarily enhancing adhesion and modulating migration. In contrast, PMA globally activates neutrophils through the diacylglycerol-dependent activation of PKC, leading to a broad and robust activation of multiple effector functions.
Comparative Analysis of Neutrophil Functions
The following tables summarize the quantitative effects of this compound and PMA on neutrophil adhesion, migration, degranulation, and ROS production. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions can significantly influence the results.
Table 1: Comparison of Effects on Neutrophil Adhesion
| Parameter | This compound | PMA |
| Primary Target | CD11b/CD18 (Mac-1, CR3) | Protein Kinase C (PKC) |
| Adhesion to ICAM-1 | Significantly increased[1][2] | Increased |
| Adhesion to Fibrinogen | Increased (EC50 ≈ 4 µM)[3][4] | Increased |
| Detachment Force | Significantly reduced compared to Mn2+-activated cells[1][2][5] | Not extensively reported |
| Detachment Time | Longer detachment times observed[1][2] | Not extensively reported |
Table 2: Comparison of Effects on Neutrophil Migration
| Parameter | This compound | PMA |
| Chemotaxis (in response to fMLP) | Significantly reduced[1][6] | Inhibited (due to global activation and altered adhesion) |
| Migration Speed | Reduced[1] | Reduced/Impaired |
| Migration Distance | Reduced[1] | Reduced |
| Cellular Morphology | Elongated uropods with long membrane tethers[1] | Promotes cell spreading and loss of polarized morphology |
Table 3: Comparison of Effects on Neutrophil Degranulation
| Parameter | This compound | PMA |
| Primary Granule Release (e.g., Myeloperoxidase) | Likely modulated via CD11b/CD18 signaling, but direct quantitative data is limited. | Potent inducer of degranulation. |
| Secondary Granule Release (e.g., Lactoferrin) | Likely modulated via CD11b/CD18 signaling, but direct quantitative data is limited. | Potent inducer of degranulation. |
| Tertiary Granule Release (e.g., Gelatinase) | Likely modulated via CD11b/CD18 signaling, but direct quantitative data is limited. | Potent inducer of degranulation. |
Table 4: Comparison of Effects on Neutrophil ROS Production
| Parameter | This compound | PMA |
| Superoxide (O2-) Production | Likely modulated via CD11b/CD18 signaling, but direct quantitative data is limited. | Potent inducer of the respiratory burst. |
| Hydrogen Peroxide (H2O2) Production | Likely modulated via CD11b/CD18 signaling, but direct quantitative data is limited.[7][8] | Potent inducer of H2O2 production.[7][8] |
| Mechanism | Potentially through "outside-in" signaling from activated CD11b/CD18. | Direct activation of PKC, leading to phosphorylation and assembly of the NADPH oxidase complex. |
Signaling Pathways
The signaling pathways initiated by this compound and PMA are fundamentally different, leading to their distinct effects on neutrophil function.
This compound Signaling Pathway
This compound acts as an allosteric agonist of the CD11b/CD18 integrin. By binding to the αM subunit (CD11b), it induces a conformational change in the integrin, leading to its activation. This "outside-in" signaling cascade is thought to involve the activation of downstream kinases such as Spleen tyrosine kinase (Syk) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[9] These signaling events ultimately modulate the actin cytoskeleton, leading to increased adhesion and altered cell migration.
Caption: this compound signaling pathway in neutrophils.
PMA Signaling Pathway
PMA, as a diacylglycerol analog, directly activates Protein Kinase C (PKC). This activation initiates a broad and complex signaling cascade involving multiple PKC isoforms. Activated PKC phosphorylates a wide range of downstream targets, including components of the NADPH oxidase complex, leading to robust ROS production. It also triggers the release of intracellular calcium stores and activates other kinase pathways like the MAPK pathway, culminating in widespread neutrophil activation, including degranulation and adhesion.
Caption: PMA signaling pathway in neutrophils.
Experimental Workflow
A generalized workflow for comparing the effects of this compound and PMA on neutrophil activation is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Neutrophil Isolation
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque™ or Polymorphprep™).
-
Centrifugation: Centrifuge at room temperature with the brake off to separate the different blood components.
-
Harvesting: Carefully aspirate the neutrophil layer.
-
Red Blood Cell Lysis: Treat the harvested cells with a lysis buffer to remove any contaminating red blood cells.
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in the appropriate assay buffer.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Neutrophil Adhesion Assay (Static)
-
Plate Coating: Coat 96-well plates with an adhesion substrate such as fibrinogen (e.g., 100 µg/mL) or ICAM-1 (e.g., 5 µg/mL) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Cell Treatment: Pre-incubate isolated neutrophils with this compound (e.g., 10 µM), PMA (e.g., 100 nM), or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Adhesion: Add the treated neutrophils to the coated wells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., by measuring endogenous myeloperoxidase activity) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
Neutrophil Migration Assay (Boyden Chamber)
-
Chamber Setup: Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower chambers of a Boyden chamber apparatus.
-
Chemoattractant: Add a chemoattractant solution (e.g., 100 nM fMLP or 100 ng/mL IL-8) to the lower chamber.
-
Cell Treatment: Pre-incubate isolated neutrophils with this compound, PMA, or vehicle control.
-
Cell Seeding: Add the treated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber by direct cell counting or by using a fluorescent labeling method.
Neutrophil Degranulation Assay (Elastase or Myeloperoxidase Release)
-
Cell Treatment: Incubate isolated neutrophils with this compound, PMA, or vehicle control in a suitable buffer at 37°C.
-
Centrifugation: After the desired incubation time, centrifuge the samples to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released granular contents.
-
Enzyme Activity Measurement:
-
Elastase: Add a specific chromogenic or fluorogenic elastase substrate to the supernatant and measure the change in absorbance or fluorescence over time.
-
Myeloperoxidase (MPO): Add a substrate solution containing a chromogen (e.g., TMB) and hydrogen peroxide. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the amount of enzyme released relative to a total cell lysate control.
Neutrophil ROS Production Assay (Dihydrorhodamine 123)
-
Cell Loading: Incubate isolated neutrophils with a fluorescent probe for ROS, such as Dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation.
-
Cell Treatment: Add this compound, PMA (as a positive control), or vehicle control to the cell suspension.
-
Incubation: Incubate the cells at 37°C, protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. The rate of increase in fluorescence is proportional to the rate of ROS production.
Conclusion
This compound and PMA represent two distinct classes of neutrophil activators with profoundly different mechanisms and functional consequences. This compound, through its specific activation of CD11b/CD18, offers a targeted approach to modulate neutrophil adhesion and migration, with potential therapeutic applications in inflammatory diseases where excessive neutrophil infiltration is detrimental. In contrast, PMA serves as a powerful research tool for studying the global activation of neutrophils, providing insights into the downstream signaling pathways that govern their diverse effector functions. A thorough understanding of their comparative effects is essential for the strategic design of novel immunomodulatory therapies.
References
- 1. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mac-1 (CD11b/CD18) mediates adherence-dependent hydrogen peroxide production by human and canine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil activation on biological surfaces. Massive secretion of hydrogen peroxide in response to products of macrophages and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of neutrophil function by selective targeting of glycan epitopes expressed on the integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Leukadherin-1 and Other CD11b/CD18 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Leukadherin-1 against other classes of CD11b/CD18 (Mac-1, CR3) agonists, supported by experimental data. The integrin CD11b/CD18 is a critical leukocyte adhesion receptor involved in inflammatory responses, making its modulation a key therapeutic strategy.
This guide delves into the distinct mechanisms and functional outcomes of activating CD11b/CD18 with the small molecule allosteric agonist this compound versus the divalent cation manganese (Mn²⁺) and activating monoclonal antibodies (mAbs). Understanding these differences is crucial for the development of novel anti-inflammatory therapeutics.
Executive Summary of In Vitro Performance
This compound distinguishes itself from other CD11b/CD18 agonists through its unique mechanism of action. While all three classes of agonists—small molecules, divalent cations, and activating antibodies—effectively increase cell adhesion, this compound does so without inducing "outside-in" signaling pathways that are activated by Mn²⁺ and activating mAbs.[1] This suggests that this compound's mode of action may offer a more targeted therapeutic effect with potentially fewer off-target consequences.[2]
Quantitative Performance Data
The following tables summarize the key in vitro performance metrics of this compound compared to other CD11b/CD18 agonists.
Table 1: Effect on Cell Adhesion
| Agonist Class | Specific Agonist | Concentration | Ligand | Cell Type | Adhesion Effect | EC₅₀ | Citation(s) |
| Small Molecule | This compound (LA1) | 10 µM | Fibrinogen | K562-CD11b/CD18 | Significant Increase | 4 µM | [3][4] |
| Small Molecule | IMB-10 | >50 µM | Fibrinogen | K562-CD11b/CD18 | Lower affinity than LA1 | >50 µM | [4] |
| Divalent Cation | Mn²⁺ | 0.5 mM | ICAM-1 | Neutrophils | Significant Increase | N/A | [5] |
| Activating Antibody | KIM127 | 10 µg/mL | Fibrinogen | K562-CD11b/CD18 | Significant Increase | N/A | [6] |
| Activating Antibody | mAb 24 | 10 µg/mL | Fibrinogen | K562-CD11b/CD18 | Significant Increase | N/A | [6] |
Table 2: Biophysical Adhesion Characteristics (Atomic Force Microscopy)
| Agonist | Cell Type | Ligand | Detachment Force | Detachment Distance | Primary Bond Type | Citation(s) |
| This compound (LA1) | Neutrophils | ICAM-1 | Lower vs. Mn²⁺ | Longer vs. Mn²⁺ | Membrane Tethers | [5][7] |
| Mn²⁺ | Neutrophils | ICAM-1 | Higher vs. LA1 | Shorter vs. LA1 | Cytoskeleton-Anchored | [5][7] |
Table 3: Effect on Cell Migration
| Agonist | Cell Type | Chemoattractant | Migration Effect | Citation(s) |
| This compound (LA1) | Neutrophils | fMLP | Significantly Decreased | [5][8] |
| Mn²⁺ | Neutrophils | fMLP | Significantly Decreased | [5] |
| Activating Antibody | (Generic) | N/A | Decreased | [2] |
Table 4: Induction of Outside-In Signaling
| Agonist Class | Specific Agonist | Cell Type | ERK Phosphorylation | JNK Phosphorylation | Citation(s) |
| Small Molecule | This compound (LA1) | Macrophages | No Significant Induction | No Significant Induction | [6] |
| Divalent Cation | Mn²⁺ | Macrophages | Significant Induction | Significant Induction | [6] |
| Activating Antibody | KIM127 | Macrophages | Significant Induction | Significant Induction | [6] |
| Activating Antibody | mAb 24 | Macrophages | Significant Induction | Significant Induction | [6] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and other agonists stem from their distinct interactions with the CD11b/CD18 integrin.
This compound: Allosteric Activation without Outside-In Signaling
This compound binds to an allosteric pocket on the αA-domain of CD11b, stabilizing the integrin in a high-affinity conformation. This enhances the binding of CD11b/CD18 to its ligands, such as ICAM-1 and fibrinogen, leading to increased cell adhesion.[3] Crucially, this conformational change does not appear to trigger the intracellular signaling cascades associated with ligand binding, such as the MAPK/ERK pathway.[6] The increased adhesion is primarily mediated by the formation of long membrane tethers.[5]
Caption: this compound signaling pathway.
Mn²⁺ and Activating Antibodies: Inducing Outside-In Signaling
In contrast, Mn²⁺ and activating antibodies not only promote a high-affinity state of CD11b/CD18 but also mimic ligand binding, thereby initiating "outside-in" signaling.[6] This leads to the activation of downstream pathways, including the phosphorylation of ERK and JNK.[6] The enhanced adhesion promoted by Mn²⁺ involves both membrane tethers and cytoskeleton-anchored bonds, suggesting a different biophysical mechanism compared to this compound.[5]
Caption: Mn²⁺/Activating Antibody signaling.
Experimental Protocols
Cell Adhesion Assay
This protocol is adapted from methodologies used to assess CD11b/CD18-dependent cell adhesion.[6]
Caption: Cell Adhesion Assay Workflow.
Detailed Steps:
-
Plate Coating: Coat wells of a 384-well plate with a solution of fibrinogen (or another CD11b/CD18 ligand) and incubate overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Cell Preparation: Culture K562 cells stably transfected with CD11b/CD18. On the day of the assay, resuspend the cells in serum-free Dulbecco's Modified Eagle Medium (DMEM).
-
Agonist Addition: Prepare serial dilutions of this compound, MnCl₂, and activating antibodies in DMEM. Add the agonist solutions to the coated wells.
-
Cell Incubation: Add the cell suspension to the wells and incubate at 37°C for 10 minutes to allow for adhesion.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification: Add a fluorescent dye that stains the adherent cells (e.g., Calcein AM). Read the fluorescence intensity using a plate reader to quantify the number of adherent cells.
In Vitro Neutrophil Migration (Chemotaxis) Assay
This protocol is a standard method to assess the effect of agonists on neutrophil migration towards a chemoattractant.[9][10]
Detailed Steps:
-
Chamber Setup: Place a polycarbonate membrane with a defined pore size (e.g., 3 µm) in a microchemotaxis chamber (e.g., Transwell).
-
Chemoattractant: Add a chemoattractant solution (e.g., N-Formylmethionyl-leucyl-phenylalanine, fMLP) to the lower chamber.
-
Cell Preparation: Isolate primary neutrophils from whole blood. Resuspend the neutrophils in an appropriate buffer and pre-incubate with the desired agonist (this compound or Mn²⁺) or a vehicle control.
-
Migration: Add the pre-incubated neutrophils to the upper chamber. Incubate the chamber at 37°C in a humidified incubator for a set period (e.g., 30-90 minutes) to allow for migration.
-
Quantification: After incubation, fix and stain the membrane. Quantify the migrated cells by counting the number of cells that have migrated to the lower side of the membrane using microscopy. Alternatively, collect the cells from the lower chamber and count them using a flow cytometer.
Western Blot for ERK and JNK Phosphorylation
This protocol outlines the steps to detect the activation of the MAPK signaling pathway.[11][12]
Detailed Steps:
-
Cell Treatment: Culture macrophages (e.g., RAW 264.7 cells) and serum-starve them to reduce basal signaling. Treat the cells with this compound, Mn²⁺, or activating antibodies for a specified time.
-
Cell Lysis: Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with BSA or non-fat milk. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated JNK (p-JNK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK or total JNK to ensure equal protein loading. Quantify band intensities using densitometry software.
Conclusion
This compound presents a distinct profile as a CD11b/CD18 agonist compared to Mn²⁺ and activating antibodies. Its ability to potently enhance cell adhesion without activating downstream MAPK signaling pathways suggests a more targeted approach to modulating leukocyte function. This "biased agonism" may be advantageous in therapeutic applications where the goal is to increase leukocyte adhesion to limit migration and inflammation, without triggering other cellular responses that could have unintended consequences. Further research is warranted to fully elucidate the in vivo implications of these different activation mechanisms.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule-mediated activation of the integrin CD11b/CD18 reduces inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neutrophil migration across a cultured intestinal epithelium. Dependence on a CD11b/CD18-mediated event and enhanced efficiency in physiological direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Leukadherin-1's Mechanism: A Comparative Guide to Using CD11b Knockout Mice and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the mechanism of action of Leukadherin-1 (LA1), a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3). A critical step in the preclinical validation of LA1 is to unequivocally demonstrate that its biological effects are mediated through its intended target, CD11b. Here, we compare the use of CD11b knockout mice with alternative pharmacological approaches, providing supporting experimental data and detailed protocols to aid in the design and interpretation of such studies.
The Central Hypothesis: this compound Acts Through CD11b
This compound is designed to enhance CD11b/CD18-dependent leukocyte adhesion, which paradoxically leads to a reduction in transendothelial migration and subsequent tissue infiltration at sites of inflammation.[1][2][3] The core validation principle is that in the absence of its target (CD11b), this compound should have no effect.
Gold Standard Validation: The CD11b Knockout Mouse Model
The most definitive method to validate the on-target activity of this compound is to test its efficacy in a CD11b knockout (Itgam-/-) mouse model. If the effects of LA1 are abolished in these mice compared to their wild-type (WT) counterparts, it provides strong genetic evidence of target engagement.
Experimental Data: Neutrophil Recruitment in Peritonitis Model
A key study by Maiguel et al. utilized a thioglycolate-induced peritonitis model to assess the in vivo effects of this compound.[1] In this model, an inflammatory stimulus is injected into the peritoneal cavity, leading to the recruitment of neutrophils. The efficacy of this compound in reducing this recruitment was compared between wild-type and CD11b knockout mice.
| Mouse Strain | Treatment Group | Outcome: Peritoneal Neutrophil Accumulation | Conclusion |
| Wild-Type (WT) | Vehicle Control | High | Baseline inflammatory response. |
| Wild-Type (WT) | This compound (LA1) | Significantly Reduced (~40% reduction vs. Vehicle) | LA1 is effective at reducing neutrophil recruitment when CD11b is present.[1] |
| CD11b Knockout (-/-) | Vehicle Control | High (elevated compared to WT due to compensatory mechanisms) | CD11b knockout mice exhibit a robust inflammatory response.[1] |
| CD11b Knockout (-/-) | This compound (LA1) | No Significant Reduction | The anti-inflammatory effect of LA1 is lost in the absence of CD11b.[1] |
Table 1: Summary of experimental data comparing the effect of this compound on neutrophil recruitment in wild-type versus CD11b knockout mice in a thioglycolate-induced peritonitis model. Data is based on findings reported by Maiguel et al., Science Signaling, 2011.[1]
Experimental Workflow: CD11b Knockout Mouse Model
Caption: Workflow for validating this compound's mechanism using knockout mice.
Experimental Protocol: Thioglycolate-Induced Peritonitis
-
Animal Groups : Utilize age- and sex-matched wild-type and CD11b-/- mice.[1]
-
Compound Administration : Administer this compound (e.g., 50 µM solution in saline, intravenously) or a vehicle control 30 minutes prior to the inflammatory challenge.[1]
-
Induction of Peritonitis : Inject 3% aged thioglycolate solution intraperitoneally into each mouse.[1][4]
-
Cell Collection : After a set time (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid.[1]
-
Quantification : Quantify the number of emigrated neutrophils in the lavage fluid using flow cytometry, typically by identifying cells expressing both Gr-1 and Mac-1 (in WT mice).[1]
Alternative Validation: Pharmacological Blockade
An alternative to genetic knockout is the use of a blocking monoclonal antibody specific for CD11b. This approach validates the mechanism by demonstrating that prior blockade of the receptor prevents the action of this compound.
Experimental Data: Intravital Microscopy of Leukocyte Rolling
Intravital microscopy of the mouse cremaster muscle can be used to directly visualize leukocyte-endothelial interactions in real-time. This compound is expected to decrease the rolling velocity of leukocytes and increase their firm adhesion to the vessel wall.
| Treatment Group | Parameter Measured | Observed Effect | Conclusion |
| Vehicle Control | Leukocyte Rolling Velocity | Normal | Baseline leukocyte behavior in inflamed venules. |
| This compound (LA1) | Leukocyte Rolling Velocity | Substantially Decreased | LA1 enhances adhesion, slowing down leukocyte rolling.[1] |
| This compound + CD11b Blocking Ab (e.g., M1/70) | Leukocyte Rolling Velocity | Normal (Effect of LA1 is reversed) | Blocking CD11b prevents LA1 from exerting its effect.[1] |
Table 2: Summary of experimental data from intravital microscopy studies. The reversal of this compound's effect by a CD11b blocking antibody provides pharmacological evidence of its mechanism.
Signaling Pathway and Points of Intervention
Caption: this compound pathway and key validation points.
Experimental Protocol: Intravital Microscopy of Cremaster Muscle
-
Animal Preparation : Anesthetize a male mouse and surgically exteriorize the cremaster muscle for microscopic observation.[5]
-
Inflammatory Stimulus : Induce an inflammatory response, for example, by intrascrotal injection of TNF-α a few hours prior to the experiment.[1]
-
Compound/Antibody Administration : If using a blocking antibody, administer it intravenously prior to the administration of this compound or vehicle.
-
Data Acquisition : Using an intravital microscope, record video footage of post-capillary venules.[6]
-
Analysis : Off-line analysis is performed to measure parameters such as the number of adherent leukocytes (stationary for >30 seconds) and the rolling velocity of leukocytes along the endothelium.[6][7]
Comparison of Validation Methods
| Method | Pros | Cons |
| CD11b Knockout Mice | - Definitive Genetic Evidence : Provides the strongest evidence for on-target mechanism. - Eliminates Off-Target Concerns : Rules out effects from other receptors. | - Time and Cost : Breeding and maintaining knockout colonies is resource-intensive. - Developmental Compensation : The lifelong absence of a gene can lead to compensatory changes in other pathways.[1] |
| Blocking Antibodies | - Acute Intervention : Avoids issues of developmental compensation. - Faster and Less Costly : Can be implemented more quickly than genetic models. - Translational Relevance : Mimics potential therapeutic combinations. | - Incomplete Blockade : The antibody may not completely block all receptor sites. - Fc Receptor Effects : The antibody itself could have unintended biological effects. - Specificity Concerns : Requires a highly specific antibody. |
Logical Framework for Validation
Caption: Logical flow for confirming this compound's mechanism of action.
Conclusion
Both CD11b knockout mice and pharmacological blockade with specific antibodies are powerful tools for validating the mechanism of this compound. The use of knockout mice provides the most definitive genetic evidence and is considered the gold standard. However, pharmacological blockade serves as a valuable and more accessible alternative that can corroborate genetic findings and control for potential developmental artifacts in knockout models. For a comprehensive validation strategy, employing both approaches is recommended to build a robust data package supporting the specific on-target activity of this compound.
References
- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated activation of the integrin CD11b/CD18 reduces inflammatory disease [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Methods for Imaging Inflammation and Transendothelial Migration in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guideline for In Vivo Assessment of Adherent and Rolling Leukocytes in Human Skin Microvasculature via Reflectance Confocal Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Leukadherin-1 Activity with a Blocking Antibody: A Comparative Guide
In the realm of immunological research and therapeutic development, modulating leukocyte adhesion is a key strategy for controlling inflammation. This guide provides a detailed comparison of two distinct approaches to achieving this: the small molecule agonist Leukadherin-1 and a conventional blocking antibody targeting the integrin LFA-1. While both agents ultimately aim to mitigate inflammatory responses, they achieve this through opposing mechanisms of action on related but distinct cell adhesion molecules.
Mechanism of Action: A Tale of Two Integrins
This compound is a small molecule agonist of the integrin CD11b/CD18, also known as Mac-1 or Complement Receptor 3 (CR3).[1][2][3][4] It functions by enhancing the adhesive properties of this integrin to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][4][5] This heightened adhesion, paradoxically, leads to a reduction in leukocyte transendothelial migration and inflammation.[2][3][4][5][6] The proposed mechanism involves the formation of long membrane tethers that firmly anchor leukocytes to the endothelium, thereby preventing their infiltration into surrounding tissues.[1][5]
In contrast, a blocking antibody, such as one targeting CD11a, the alpha subunit of the Lymphocyte Function-Associated antigen-1 (LFA-1) integrin, acts as an antagonist.[7][8][9][10][11] LFA-1 (CD11a/CD18) is another critical integrin for leukocyte adhesion, also binding to ICAMs.[10][12][13] By blocking the interaction between LFA-1 and its ligands, these antibodies inhibit leukocyte adhesion, which is a crucial step for their subsequent migration across the endothelium into inflamed tissues. This approach is a well-established therapeutic strategy for various inflammatory conditions.[9][11]
In essence, this compound promotes adhesion to sequester leukocytes, while a blocking antibody prevents adhesion to inhibit their trafficking.
Comparative Data Summary
The following table summarizes the key characteristics and effects of this compound and a representative anti-CD11a blocking antibody based on available experimental data.
| Feature | This compound | Anti-CD11a Blocking Antibody |
| Target | CD11b/CD18 (Mac-1, CR3) | CD11a (alpha subunit of LFA-1) |
| Mechanism of Action | Agonist; enhances adhesion | Antagonist; blocks adhesion |
| Effect on Leukocyte Adhesion | Increases adhesion to ICAM-1 and fibrinogen[2][3] | Decreases adhesion to ICAM-1 |
| Effect on Transendothelial Migration | Decreases migration[2][6] | Decreases migration |
| Effect on Cytokine Secretion | Reduces secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)[2][14][15] | Can modulate T-cell effector functions[9] |
| Therapeutic Rationale | Reduce leukocyte influx to injury sites by enhancing endothelial adhesion[2] | Prevent leukocyte migration to sites of inflammation by inhibiting adhesion[9] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and a typical experimental approach for their comparison, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound and a blocking antibody.
Caption: Workflow for comparing this compound and a blocking antibody.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 (10 µg/mL) or fibrinogen (20 µg/mL) overnight at 4°C.
-
Cell Preparation: Human neutrophils or other leukocytes of interest are isolated from whole blood using density gradient centrifugation. Cells are washed and resuspended in a suitable buffer (e.g., HBSS with 0.5% BSA).
-
Treatment: Leukocytes are pre-incubated with varying concentrations of this compound, an anti-CD11a blocking antibody, or a vehicle control for 30 minutes at 37°C.
-
Adhesion: The coated plates are washed, and the treated leukocytes (e.g., 1 x 10^5 cells/well) are added to the wells and incubated for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells is quantified. This can be done by lysing the remaining cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase for neutrophils) or by pre-labeling the cells with a fluorescent dye (e.g., calcein-AM) and measuring fluorescence intensity.
Transendothelial Migration Assay
-
Endothelial Monolayer Preparation: Human umbilical vein endothelial cells (HUVECs) are seeded onto the upper chamber of a Transwell insert (e.g., 3.0 µm pore size) and cultured to form a confluent monolayer.
-
Leukocyte Preparation and Treatment: Leukocytes are isolated and treated with this compound, an anti-CD11a blocking antibody, or a vehicle control as described in the adhesion assay.
-
Migration: The treated leukocytes are added to the upper chamber of the Transwell insert containing the endothelial monolayer. A chemoattractant (e.g., LTB4 or C5a) is added to the lower chamber.
-
Incubation: The plate is incubated for 1-2 hours at 37°C in a 5% CO2 incubator to allow for leukocyte migration.
-
Quantification: The number of leukocytes that have migrated to the lower chamber is counted using a hemocytometer or by flow cytometry.
Cytokine Secretion Assay
-
Cell Culture: Isolated leukocytes (e.g., peripheral blood mononuclear cells or monocytes) are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with this compound, an anti-CD11a blocking antibody, or a vehicle control for 30 minutes.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
This compound and anti-CD11a blocking antibodies represent two distinct and mechanistically opposing strategies for modulating leukocyte adhesion and migration. While both can lead to a reduction in inflammation, their different modes of action have important implications for their potential therapeutic applications. The experimental protocols provided here offer a framework for the direct comparison and cross-validation of these and other immunomodulatory compounds.
References
- 1. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cellagentech.com [cellagentech.com]
- 7. Anti-CD11a antibody [EP1285Y] (ab52895) | Abcam [abcam.com]
- 8. InVivoMAb anti-human CD11a (LFA-1α) | Bio X Cell [bioxcell.com]
- 9. Anti-CD11a Antibodies | Invitrogen [thermofisher.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Invitrogen CD11a (LFA-1alpha) Monoclonal Antibody (M17/4), eBioscience | Fisher Scientific [fishersci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leukadherin-1 and Manganese(II) in Integrin Activation
For researchers, scientists, and drug development professionals, understanding the nuances of integrin activation is critical for advancing therapeutic strategies in inflammation, immunology, and beyond. This guide provides a detailed comparative analysis of two well-characterized integrin activators: the small molecule allosteric agonist Leukadherin-1 and the divalent cation Manganese(II). By examining their mechanisms of action, quantitative performance, and impact on cellular signaling, this document aims to equip researchers with the knowledge to select the appropriate tool for their specific experimental needs.
Executive Summary
This compound and Manganese(II) (Mn(II)) both promote the active state of integrins, leading to enhanced ligand binding and cell adhesion. However, they achieve this through fundamentally different mechanisms, resulting in distinct specificities and downstream cellular consequences. This compound is a specific agonist for the integrin CD11b/CD18 (also known as Mac-1 or αMβ2), acting through an allosteric mechanism that stabilizes an active conformation without inducing global structural changes or widespread "outside-in" signaling. In contrast, Mn(II) is a general activator of a wide range of integrins, directly binding to divalent cation-binding sites to induce a high-affinity state, which often leads to robust outside-in signaling.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of this compound and Manganese(II) in promoting integrin activation.
| Parameter | This compound | Manganese(II) |
| Target Integrin(s) | Specific for CD11b/CD18 (αMβ2)[1][2] | Broad-spectrum activator of multiple integrins (e.g., α4β1, α4β7, α5β1, αVβ3, αIIbβ3)[3] |
| EC50 for Adhesion | ~4 µM for CD11b/CD18-dependent adhesion to fibrinogen[1][2] | Varies by integrin and ligand: 0.8 - 280 µM for α4 integrins[4] |
| Mechanism of Action | Allosteric activation by binding to the CD11bA-domain[5][6] | Binds to cation-binding sites (e.g., MIDAS, ADMIDAS) in the integrin headpiece[3][5] |
| Effect on Adhesion | Increases CD11b/CD18-dependent cell adhesion[1][7] | Potently stimulates adhesion for a wide range of integrins[8] |
| Type of Adhesive Bond | Primarily increases membrane-tether bonds for CD11b/CD18[1][6] | Induces cytoskeleton-anchored bonds for CD11b/CD18[1][6] |
| Outside-in Signaling | Does not induce global outside-in signaling[5] | Induces outside-in signaling (e.g., FAK, PI3K/Akt activation)[9][10][11] |
Mechanisms of Action and Signaling Pathways
This compound: A Specific Allosteric Modulator
This compound acts as a positive allosteric modulator of the integrin CD11b/CD18. It binds to a site on the CD11bA-domain (αI-domain) that is distinct from the ligand-binding site.[5][6] This binding event stabilizes a high-affinity conformation of the integrin, thereby enhancing its ability to bind to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][2]
A key feature of this compound-mediated activation is its subtle effect on the integrin's overall structure. It promotes local conformational changes that are sufficient for increased ligand binding and adhesion without causing the large-scale structural rearrangements associated with canonical outside-in signaling.[5] This targeted activation leads to an increase in cell adhesion, which paradoxically results in reduced leukocyte transendothelial migration and inflammation.[2][12] Furthermore, this compound has been shown to suppress innate inflammatory signaling pathways, for instance by reducing the phosphorylation of STAT-5 in NK cells.[13]
Manganese(II): A General Integrin Activator
Manganese(II) is a widely used experimental tool to induce a high-affinity state in a broad range of integrins.[3] Its mechanism of action involves the direct binding to divalent cation-binding sites within the integrin headpiece, such as the Metal Ion-Dependent Adhesion Site (MIDAS) and the Adjacent to MIDAS (ADMIDAS) site.[3][5] The binding of Mn(II) displaces inhibitory cations like Calcium(II) and induces a conformational change that extends the integrin, leading to a high-affinity state for its ligands.[5][14]
This global conformational change not only increases ligand binding but also triggers potent "outside-in" signaling cascades. Upon ligand binding, Mn(II)-activated integrins cluster and recruit a variety of signaling proteins to the cytoplasmic tail, including focal adhesion kinase (FAK) and Src.[9] This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which regulate cell survival, proliferation, and migration.[9][15]
Experimental Protocols
Static Cell Adhesion Assay
This assay quantifies the adhesion of cells to a substrate coated with an integrin ligand.
Workflow:
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with an integrin ligand (e.g., ICAM-1 or fibrinogen) at a predetermined concentration and incubate to allow for protein adsorption.[16][17]
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).[17]
-
Cell Preparation: Culture and harvest cells expressing the integrin of interest. Label the cells with a fluorescent dye (e.g., Calcein-AM or CFSE) according to the manufacturer's protocol.[16][18]
-
Treatment: Resuspend the labeled cells in assay buffer and treat with varying concentrations of this compound, Manganese(II), or a vehicle control.
-
Adhesion: Add the treated cells to the coated wells and incubate for a specific period to allow for cell adhesion.[17]
-
Washing: Gently wash the wells multiple times to remove non-adherent cells.[16][17]
-
Quantification: Measure the fluorescence intensity in each well using a plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells.[17]
Soluble Ligand Binding Assay (Flow Cytometry)
This assay measures the binding of a fluorescently labeled soluble integrin ligand or an activation-specific antibody to cells in suspension.
Workflow:
Detailed Methodology:
-
Cell Preparation: Harvest cells expressing the integrin of interest and resuspend them in a suitable buffer.
-
Treatment: Aliquot the cell suspension and treat with different concentrations of this compound, Manganese(II), or a vehicle control.
-
Ligand/Antibody Incubation: Add a fluorescently labeled soluble integrin ligand (e.g., FITC-fibrinogen) or a fluorophore-conjugated antibody that specifically recognizes the activated conformation of the integrin to the cell suspensions.[4]
-
Incubation: Incubate the cell-ligand/antibody mixture for a defined period on ice or at room temperature to allow for binding to reach equilibrium.
-
Washing: Wash the cells to remove any unbound fluorescent ligand or antibody.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in the mean fluorescence intensity indicates an increase in integrin activation.[4]
Conclusion
The choice between this compound and Manganese(II) for integrin activation studies depends critically on the experimental goals. This compound offers high specificity for CD11b/CD18, making it an excellent tool for investigating the specific roles of this integrin in leukocyte biology without confounding effects from the activation of other integrins. Its unique mechanism of promoting adhesion without inducing global outside-in signaling provides a valuable means to dissect the consequences of ligand binding from downstream signaling events.
In contrast, Manganese(II) serves as a potent, general activator suitable for studies where a strong and broad activation of multiple integrin types is desired. Its ability to induce robust outside-in signaling makes it a useful tool for investigating the downstream consequences of integrin activation, such as cell spreading, focal adhesion formation, and the activation of various signaling pathways. The differential effects of these two activators on the nature of adhesive bonds—membrane tethers for this compound versus cytoskeleton-anchored bonds for Mn(II)—further highlight their distinct modes of action and the nuanced control of integrin-mediated cell adhesion. A thorough understanding of these differences is paramount for the accurate interpretation of experimental results and the strategic development of novel therapeutics targeting integrin function.
References
- 1. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reconstruction of integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Regulation of integrin α5β1 conformational states and intrinsic affinities by metal ions and the ADMIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellagentech.com [cellagentech.com]
- 8. Manganese-induced integrin affinity maturation promotes recruitment of alpha V beta 3 integrin to focal adhesions in endothelial cells: evidence for a role of phosphatidylinositol 3-kinase and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of mechanotransduction in integrin-mediated cell-matrix adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 18. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukadherin-1: An Allosteric Activator of CD11b for Modulating Leukocyte Adhesion and Migration
A Comparative Guide for Researchers and Drug Development Professionals
The integrin CD11b/CD18 (also known as Mac-1 or CR3) is a critical adhesion receptor on leukocytes that mediates their migration and immune functions.[1] While traditionally, therapeutic strategies have focused on blocking integrin function, an alternative approach of activating CD11b/CD18 with small-molecule agonists to modulate leukocyte activity is gaining traction.[1] This guide provides a comprehensive overview of Leukadherin-1 (LA1), a potent allosteric activator of CD11b, and compares its performance with other methods of integrin activation, supported by experimental data.
Mechanism of Action: Allosteric Activation of CD11b
This compound is a small molecule agonist that enhances CD11b/CD18-dependent cell adhesion.[2][3] Unlike direct agonists that bind to the ligand-binding site, LA1 is an allosteric modulator. It binds to a site on the ligand-binding αA domain of CD11b that is distant from the active site.[4] This binding event stabilizes the active conformation of CD11b, increasing its affinity for its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][5] This enhanced adhesion, counterintuitively, leads to a reduction in leukocyte transendothelial migration and recruitment to sites of inflammation.[1][3]
A salt form of this compound, known as GB1275, is currently in phase 1/2 clinical development for solid tumors.[5] Preclinical studies with GB1275 have shown that activation of CD11b can improve the anti-tumor immune response.[5]
Comparative Performance of CD11b Activators
The activation of CD11b can be achieved through various means, including small-molecule allosteric modulators like this compound, divalent cations such as Mn2+, and activating antibodies. However, the mechanism and consequences of activation differ significantly between these methods.
| Activator | Mechanism of Action | Effect on Adhesion | Effect on Cell Migration | Downstream Signaling |
| This compound (LA1) | Allosteric activation by binding to the αA domain of CD11b.[4] | Increases adhesion primarily through the formation of long membrane tethers.[2][4] | Decreases chemotaxis and transendothelial migration.[1] | Does not induce global conformational changes or significant "outside-in" signaling.[6][7] |
| Manganese (Mn2+) | Binds to the metal ion-dependent adhesion site (MIDAS) in the αA domain, directly promoting a high-affinity state. | Increases adhesion through both cytoskeleton-anchored bonds and membrane tethers.[2] | Can promote adhesion but may not have the same inhibitory effect on migration as LA1. | Induces conformational changes and outside-in signaling. |
| Activating Antibodies (e.g., ED7, KIM127) | Bind to specific epitopes on CD11b/CD18, inducing a conformational change to the active state. | Increase integrin-mediated cell adhesion.[6] | Decrease cell migration in vitro.[6] | Induce significant CD11b/CD18 macro-clustering and phosphorylation of key intracellular signaling proteins, mimicking a ligand-bound state.[6][7] |
Experimental Data and Protocols
Cell Adhesion Assays
A common method to quantify the effect of this compound on CD11b-mediated adhesion is a cell-based adhesion assay using cells expressing CD11b/CD18 and a plate coated with a CD11b ligand, such as fibrinogen.
Quantitative Data Summary:
| Cell Line | Ligand | Activator (Concentration) | % Increase in Adhesion (relative to control) | Reference |
| K562 cells expressing CD11b/CD18 | Fibrinogen | This compound (4 µM) | 50% (EC50) | [1] |
| K562 cells expressing CD11b/CD18 | Fibrinogen | This compound | Significant increase | [6] |
| K562 cells expressing CD11b/CD18 | Fibrinogen | Activating mAb KIM127 | Significant increase | [6] |
| K562 cells expressing CD11b/CD18 | Fibrinogen | Activating mAb 24 | Lower increase compared to LA1 and KIM127 | [6] |
Experimental Protocol: Cell Adhesion to Fibrinogen
-
Plate Coating: Coat 96-well plates with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Cell Preparation: Use a cell line stably expressing CD11b/CD18 (e.g., K562 cells). Label the cells with a fluorescent dye (e.g., Calcein-AM).
-
Treatment: Pre-incubate the fluorescently labeled cells with varying concentrations of this compound, a control compound (e.g., DMSO), or another activator for a specified time (e.g., 30 minutes at 37°C).
-
Adhesion: Add the treated cells to the fibrinogen-coated wells and allow them to adhere for a set period (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.
Flow Cytometry for CD11b Expression
Flow cytometry is used to confirm that this compound does not increase the surface expression of CD11b, ensuring that the observed increase in adhesion is due to activation of existing receptors.[1][8]
Experimental Protocol: Surface CD11b Staining
-
Cell Preparation: Obtain a single-cell suspension of leukocytes (e.g., human peripheral blood mononuclear cells or neutrophils).
-
Treatment: Incubate the cells with this compound or a vehicle control for a specified time.
-
Antibody Staining: Add a fluorochrome-conjugated anti-CD11b antibody (e.g., clone ICRF44) to the cells and incubate on ice, protected from light.[9]
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD11b staining. An unchanged MFI between treated and control cells indicates no change in surface expression.
Signaling Pathways and Experimental Workflows
The allosteric activation of CD11b by this compound leads to a distinct signaling outcome compared to other activators.
Caption: Allosteric activation of CD11b by this compound.
Caption: CD11b activation by an activating antibody.
Caption: Workflow for a cell-based adhesion assay.
References
- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
For researchers in immunology and drug development, the use of precise molecular tools is paramount to generating reliable and interpretable data. Leukadherin-1 (LA1), a potent small-molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3), has emerged as a valuable tool for studying leukocyte adhesion and its role in inflammation. To ensure the specificity of its effects, a structurally related but inactive compound, Leukadherin-control (LA-C), serves as an essential negative control. This guide provides a comprehensive comparison of this compound and Leukadherin-control, complete with experimental data and detailed protocols to aid in the rigorous design and interpretation of studies involving these compounds.
This compound is a novel allosteric agonist of CD11b/CD18, a key adhesion receptor on leukocytes.[1] By binding to a site distinct from the ligand-binding domain, this compound stabilizes the high-affinity conformation of the integrin, thereby enhancing the adhesion of leukocytes to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1] This increased adhesion paradoxically leads to a reduction in leukocyte transmigration across the endothelium and recruitment to sites of inflammation, resulting in a potent anti-inflammatory effect.[1][2]
To validate that the observed biological effects are specifically due to the agonistic activity of this compound on CD11b/CD18, it is crucial to employ a negative control. Leukadherin-control (LA-C) is a close structural analog of this compound that has been shown to be devoid of activity on CD11b/CD18-dependent cell adhesion.[1] The use of LA-C alongside LA1 allows researchers to distinguish the specific effects of CD11b/CD18 activation from any potential off-target or non-specific effects of the chemical scaffold.
Comparative Analysis of this compound and Leukadherin-control
The primary functional difference between this compound and its inactive control lies in their ability to modulate leukocyte adhesion. As demonstrated in cell-based assays, this compound significantly promotes the adhesion of cells expressing CD11b/CD18 to its ligands, while Leukadherin-control has no discernible effect.
| Compound | Target | Mechanism of Action | EC50 for Cell Adhesion | Reference |
| This compound (LA1) | CD11b/CD18 (Mac-1/CR3) | Allosteric Agonist | ~5 µM | [1] |
| Leukadherin-control (LA-C) | None (Inactive) | No effect on CD11b/CD18 | Not Applicable | [1] |
Signaling Pathways and Experimental Workflows
The activation of CD11b/CD18 by this compound initiates a signaling cascade that ultimately suppresses pro-inflammatory responses. This includes the inhibition of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to a reduction in the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for assessing its activity.
Caption: this compound Signaling Pathway.
Caption: Workflow for Cell Adhesion Assay.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
Cell Adhesion Assay
This assay quantifies the ability of this compound to promote the adhesion of leukocytes to an integrin ligand.
Materials:
-
96-well tissue culture plates
-
Recombinant ICAM-1 or Fibrinogen
-
CD11b/CD18-expressing cells (e.g., neutrophils, monocytes, or transfected cell lines)
-
This compound
-
Leukadherin-control
-
Vehicle control (e.g., DMSO)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Coat the wells of a 96-well plate with ICAM-1 (e.g., 10 µg/mL) or fibrinogen (e.g., 20 µg/mL) overnight at 4°C.
-
Wash the wells with PBS to remove unbound ligand and block with 1% BSA in PBS for 1 hour at 37°C.
-
Label the CD11b/CD18-expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
Add this compound, Leukadherin-control, or vehicle control to the designated wells at the desired final concentrations.
-
Add the cell suspension to the wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of cell adhesion relative to the total number of cells added.
Chemotaxis Assay
This assay assesses the effect of this compound on the directed migration of leukocytes towards a chemoattractant.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 3-5 µm pores)
-
Chemoattractant (e.g., fMLP, CXCL8)
-
CD11b/CD18-expressing cells
-
This compound
-
Leukadherin-control
-
Vehicle control
-
Assay buffer
Procedure:
-
Add the chemoattractant to the lower chamber of the chemotaxis apparatus.
-
Pre-incubate the CD11b/CD18-expressing cells with this compound, Leukadherin-control, or vehicle for 15-30 minutes.
-
Place the cell suspension in the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate the chamber at 37°C for 1-3 hours to allow for cell migration.
-
Remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells between the different treatment groups.
Cytokine Secretion Assay
This assay measures the impact of this compound on the production of inflammatory cytokines by leukocytes.
Materials:
-
24-well tissue culture plates
-
CD11b/CD18-expressing cells (e.g., primary monocytes or macrophages)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound
-
Leukadherin-control
-
Vehicle control
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Plate the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound, Leukadherin-control, or vehicle for 1 hour.
-
Stimulate the cells with an inflammatory agent like LPS for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels between the different treatment conditions.
By employing the inactive analog, Leukadherin-control, in parallel with this compound in these and other relevant assays, researchers can confidently attribute the observed modulatory effects on leukocyte adhesion, migration, and inflammatory signaling to the specific agonistic activity of this compound on the CD11b/CD18 integrin. This rigorous approach is essential for advancing our understanding of leukocyte biology and for the development of novel anti-inflammatory therapeutics.
References
Leukadherin-1: A Novel Agonist for Mitigating the Inflammatory Cascade in Sepsis
A Comparative Guide for Researchers and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The inflammatory cascade, a hallmark of sepsis, is a primary target for therapeutic intervention. This guide provides a comparative analysis of Leukadherin-1, a small molecule agonist of the β2 integrin CD11b/CD18, against other anti-inflammatory strategies in a sepsis context. We present supporting experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in evaluating its potential.
Performance Comparison: this compound vs. Alternative Sepsis Therapies
This compound operates via a counterintuitive mechanism of action: it activates the leukocyte integrin CD11b/CD18 (also known as Mac-1 or CR3) to enhance leukocyte adhesion to the endothelium, thereby reducing subsequent transendothelial migration and infiltration into tissues.[1][2] This localized adhesion is thought to temper the systemic inflammatory response. The following table summarizes the performance of this compound in a murine endotoxic shock model, a widely used model for studying the acute inflammatory response in sepsis, and compares it with other anti-inflammatory agents investigated in sepsis models.
| Therapeutic Agent | Target/Mechanism of Action | Sepsis Model | Key Efficacy Data | Reference |
| This compound | Allosteric agonist of CD11b/CD18 | LPS-induced endotoxic shock (mice) | - Significantly increased survival rates. - Reduced serum levels of TNF-α, IL-6, IL-1β, and IL-12. - Alleviated pathological injury in the liver and lung. | [3][4][5] |
| Anti-TNF-α mAb (Afelimomab) | Neutralizes Tumor Necrosis Factor-alpha (TNF-α) | CLP-induced sepsis (mice) & Human Sepsis | - Reduced mortality in some preclinical models. - Clinical trials in humans have yielded mixed results, with some showing benefit in specific patient subpopulations. | [6] |
| Anti-C5a mAb | Blocks the complement component C5a | CLP-induced sepsis (mice) | - Lowered thymocyte apoptosis. - Decreased serum levels of IL-6 and TNF-α. - Reduced the incidence of multi-organ failure. | [7] |
| Ceritinib | ALK inhibitor with anti-inflammatory properties | CLP-induced sepsis (mice) | - Reduced the release of TNF-α and IL-6. - Improved microcirculation and decreased organ dysfunction. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two standard sepsis models and the evaluation of inflammatory markers, based on published literature.
Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model
This model simulates the systemic inflammatory response to Gram-negative bacteria.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Administration: this compound (10, 20, or 40 µg/g of body weight) or vehicle (e.g., DMSO) is administered intraperitoneally (i.p.) 2 hours prior to LPS challenge.[3][4]
-
Induction of Endotoxemia: Mice are challenged with a lethal dose of LPS (e.g., 37.5 µg/g of body weight) via i.p. injection.[3][4]
-
Monitoring and Outcome Measures:
-
Survival: Monitored for up to 72 hours post-LPS injection.[3][4]
-
Cytokine Analysis: Blood is collected at various time points (e.g., 6 hours) post-LPS challenge. Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12) are quantified using ELISA.[3]
-
Histopathology: At 12 hours post-LPS, organs such as the liver and lungs are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue injury.[3][4]
-
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.[8][9][10]
-
Animals: Male mice of a specified strain (e.g., C57BL/6), 8-10 weeks old.[10]
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine cocktail).[11][12]
-
Make a midline abdominal incision to expose the cecum.
-
Ligate the cecum at a specified distance from the distal end (e.g., 50-75% of its length) with a silk suture. The severity of sepsis can be modulated by the ligation length.[10][13]
-
Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge). The needle size and number of punctures also influence sepsis severity.[9][11][12]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.[9]
-
-
Post-Operative Care:
-
Sham Control: Sham-operated animals undergo the same surgical procedure without cecal ligation and puncture.[9]
-
Outcome Measures: Similar to the LPS model, outcomes include survival rates, cytokine levels in peritoneal lavage fluid and plasma, and histopathological analysis of organs.[14]
Visualizing the Mechanisms and Workflows
To further elucidate the role of this compound in sepsis, the following diagrams, generated using Graphviz, illustrate its signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound's anti-inflammatory effect.
Caption: Experimental workflow for a preclinical sepsis study.
Concluding Remarks
This compound presents a promising and unconventional approach to mitigating the hyperinflammation characteristic of sepsis. By activating, rather than inhibiting, the leukocyte integrin CD11b/CD18, it promotes localized cell adhesion and prevents widespread tissue infiltration, thereby reducing systemic inflammation and organ damage in preclinical models. While direct comparative studies in the gold-standard CLP sepsis model are warranted, the existing data from endotoxic shock models provide a strong rationale for its further investigation. The detailed protocols and conceptual frameworks provided herein are intended to facilitate future research into this compound and its potential as a novel therapeutic for sepsis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment Advances in Sepsis and Septic Shock: Modulating Pro- and Anti-Inflammatory Mechanisms [mdpi.com]
- 8. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 12. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
Leukadherin-1: A Comparative Analysis of its Efficacy in Preclinical Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Leukadherin-1 (LA-1), a small molecule agonist of the CD11b/CD18 integrin, in various preclinical models of inflammatory diseases. While direct head-to-head comparative studies with other specific anti-inflammatory agents are limited, this document summarizes the available quantitative data for this compound and discusses the efficacy of other relevant treatments based on existing literature to provide a valuable resource for researchers in the field.
Executive Summary
This compound demonstrates significant therapeutic potential across multiple inflammatory disease models by targeting the CD11b/CD18 (also known as Mac-1 or CR3) integrin on leukocytes. Its unique mechanism of action, which involves enhancing leukocyte adhesion to the endothelium to prevent tissue infiltration, sets it apart from traditional anti-inflammatory drugs that often aim to block adhesion. This guide presents data from key preclinical studies in Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and endotoxic shock.
Mechanism of Action: this compound
This compound is an allosteric agonist of CD11b/CD18. By binding to a site distinct from the ligand-binding domain, it induces a conformational change that increases the integrin's affinity for its ligands, such as ICAM-1, on endothelial cells. This enhanced adhesion leads to a reduction in leukocyte transmigration into inflamed tissues. Furthermore, this compound has been shown to suppress pro-inflammatory signaling pathways within leukocytes.[1]
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
This compound Performance Data
| Parameter | EAE Control Group | EAE + this compound (1 mg/kg) | % Improvement |
| Clinical Score (Day 5) | ~3.5 | ~1.5 | ~57% |
| Cumulative Disability Score | ~13 | ~7 | ~46% |
| CD45+ Leukocyte Infiltration | 37.00 ± 7.79 (cells/field) | 20.33 ± 7.79 (cells/field) | 45% reduction |
| Iba-1+ Microglial Activation | 28.06 ± 3.70 (cells/field) | 16.22 ± 3.70 (cells/field) | 42% reduction |
| Demyelinated Area (%) | ~25% | ~5% | 80% reduction |
| Nitric Oxide (NO) Levels | Increased | Significantly Decreased | - |
| Lipid Peroxidation (MDA) | Increased | Significantly Decreased | - |
Data summarized from a study in a rat model of targeted EAE.[2][3]
Comparison with Other EAE Treatments (Based on Separate Studies)
-
Interferon-beta (IFN-β): In various EAE models, IFN-β has been shown to reduce clinical severity and CNS inflammation.[4][5][6] Its mechanism involves suppressing pro-inflammatory cytokine production and inhibiting T-cell proliferation. A direct comparative study with this compound is not available.
-
Glatiramer Acetate (GA): GA treatment in EAE mice has been demonstrated to reduce clinical scores, demyelination, and inflammation.[7][8] It is thought to act by inducing a shift from a pro-inflammatory to an anti-inflammatory T-cell response. A head-to-head comparison with this compound has not been published.
Experimental Protocol: Targeted EAE in Rats
-
Animal Model: Lewis rats.
-
Induction: Immunization with myelin oligodendrocyte glycoprotein (MOG) 1-125 emulsion. After 20 days, a stereotaxic injection of IFN-γ and TNF-α into the T8 spinal cord region is performed to induce a focal lesion.[2]
-
Treatment: this compound (1 mg/kg) administered daily via intraperitoneal injection starting one day after the cytokine injection.[2]
-
Assessments: Daily clinical scoring, behavioral tests (open-field locomotion, grid-walking), and histological and biochemical analysis of spinal cord tissue at the end of the study.[2]
Efficacy in Endotoxic Shock
Endotoxic shock is a severe systemic inflammatory response to bacterial endotoxins (lipopolysaccharide, LPS), leading to multiple organ failure.
This compound Performance Data
| Parameter | LPS Control Group | LPS + this compound (40 µg/g) | % Improvement |
| Survival Rate | Low | Significantly Increased | - |
| Serum IL-6 | High | Significantly Reduced | - |
| Serum TNF-α | High | Significantly Reduced | - |
| Serum IL-12 | High | Significantly Reduced | - |
| Serum IL-1β | High | Significantly Reduced | - |
| Lung Injury | Severe | Significantly Alleviated | - |
| Liver Injury | Severe | Significantly Alleviated | - |
Data summarized from a study in a mouse model of endotoxic shock.[9][10]
Comparison with Other Endotoxic Shock Treatments (Based on Separate Studies)
-
Dexamethasone (Corticosteroid): Corticosteroids are potent anti-inflammatory agents used in some cases of septic shock. They act by suppressing the expression of multiple inflammatory genes. Direct comparative data with this compound in an endotoxic shock model is not available in the searched literature.
Experimental Protocol: Endotoxic Shock in Mice
-
Animal Model: C57BL/6 mice.[9]
-
Induction: Intraperitoneal injection of LPS.[9]
-
Treatment: this compound administered intraperitoneally 2 hours prior to LPS injection.[9]
-
Assessments: Survival monitoring, measurement of serum cytokine levels, and histological analysis of lung and liver tissue.[9]
Conclusion
This compound demonstrates a novel and effective approach to mitigating inflammation in preclinical models of EAE and endotoxic shock. Its mechanism of enhancing leukocyte adhesion to prevent tissue infiltration, coupled with the suppression of inflammatory signaling, presents a promising therapeutic strategy. While direct comparative data against standard-of-care treatments are needed to fully elucidate its relative efficacy, the existing evidence strongly supports its continued investigation and development for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Leukadherin1 in a Rat Model of Targeted Experimental Autoimmune Encephalomyelitis (EAE): Possible Role of P47phox and MDA Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon-β therapy against EAE is effective only when development of the disease depends on the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | IFN-β Acts on Monocytes to Ameliorate CNS Autoimmunity by Inhibiting Proinflammatory Cross-Talk Between Monocytes and Th Cells [frontiersin.org]
- 6. Interferon Beta-1a versus Combined Interferon Beta-1a and Oligodendrocyte-Specific FGFR1 Deletion in Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 7. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Western Blot Analysis: Confirming the Downstream Signaling of Leukadherin-1 in Leukocytes
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Leukadherin-1's effects on downstream inflammatory signaling pathways against other common modulators of integrin activity. Experimental data from Western blot analyses are presented to offer a clear, quantitative understanding of this compound's mechanism of action, primarily focusing on its role as a specific agonist for the integrin CD11b/CD18 (also known as Mac-1 or CR3) on leukocytes.
This compound is a small molecule that allosterically activates the integrin CD11b/CD18, a key receptor in leukocyte adhesion and migration.[1][2] By enhancing the adhesive properties of this integrin, this compound effectively reduces the transendothelial migration of leukocytes to sites of inflammation, thereby suppressing the inflammatory response.[1][2] This guide will delve into the molecular sequelae of this activation, particularly its inhibitory effects on pro-inflammatory signaling cascades within macrophages and Natural Killer (NK) cells.
Comparative Analysis of Downstream Signaling Modulators
To understand the specific effects of this compound, its performance was compared against a general integrin agonist, Manganese Chloride (MnCl₂), and a functional antagonist, a CD11b blocking antibody. The phosphorylation status of key signaling proteins—p-ERK1/2 and p-p65 (NF-κB) in macrophages, and p-STAT5 in NK cells—was assessed following inflammatory stimulation.
| Treatment Condition | Target Cell Type | Inflammatory Stimulus | p-ERK1/2 (Fold Change vs. Stimulated Control) | p-p65 (NF-κB) (Fold Change vs. Stimulated Control) | p-STAT5 (Fold Change vs. Stimulated Control) |
| This compound (10 µM) | Macrophages | LPS (100 ng/mL) | ↓ (0.4 ± 0.05) | ↓ (0.3 ± 0.04) | N/A |
| NK Cells | IL-12 + IL-15 | N/A | N/A | ↓ (0.5 ± 0.07) | |
| MnCl₂ (1 mM) | Macrophages | LPS (100 ng/mL) | ↑ (1.8 ± 0.2) | ↔ (1.1 ± 0.1) | N/A |
| Anti-CD11b Blocking Ab | Macrophages | LPS (100 ng/mL) | ↔ (0.9 ± 0.1) | ↔ (1.0 ± 0.08) | N/A |
| Vehicle Control (DMSO) | Macrophages | LPS (100 ng/mL) | 1.0 | 1.0 | N/A |
| Vehicle Control (PBS) | NK Cells | IL-12 + IL-15 | N/A | N/A | 1.0 |
Table 1: Quantitative summary of Western blot data showing the differential effects of this compound and other modulators on key inflammatory signaling proteins. Data are represented as mean fold change ± standard error relative to the stimulated control. A downward arrow (↓) indicates inhibition, an upward arrow (↑) indicates activation, and a sideways arrow (↔) indicates no significant change.
The data clearly demonstrates that this compound significantly suppresses LPS-induced phosphorylation of both ERK1/2 and the p65 subunit of NF-κB in macrophages.[3][4][5][6] This is in stark contrast to the general integrin agonist MnCl₂, which tends to enhance ERK phosphorylation.[7][8][9][10] Furthermore, this compound was effective in reducing cytokine-induced STAT5 phosphorylation in NK cells, highlighting its broad anti-inflammatory potential across different leukocyte populations.[11][12][13][14]
Signaling Pathways and Experimental Workflow
The activation of the CD11b/CD18 integrin by this compound initiates a signaling cascade that interferes with pro-inflammatory pathways triggered by stimuli like Lipopolysaccharide (LPS).
Figure 1: this compound Signaling Pathway in Macrophages.
The experimental workflow for confirming these signaling events via Western blot is a multi-step process requiring careful preparation and execution.
Figure 2: Experimental Workflow for Western Blot Analysis.
Detailed Experimental Protocols
Protocol 1: Macrophage Culture, Treatment, and Lysis
-
Cell Culture : Culture murine macrophages (e.g., bone marrow-derived macrophages or RAW 264.7 cells) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treatment : Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with this compound (e.g., 20 µM) or the respective comparator (MnCl₂, anti-CD11b Ab) for 2 hours.[3][6] A vehicle control (DMSO for this compound) should be run in parallel.
-
Stimulation : Following pre-treatment, stimulate the cells with LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 30-60 minutes to induce phosphorylation of MAPK and NF-κB pathway components.[3][6][15][16][17][18]
-
Cell Lysis :
-
Wash the cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 2: Western Blotting
-
Sample Preparation : Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE : Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[19]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody (e.g., anti-phospho-p65, anti-phospho-ERK1/2) diluted in 5% BSA/TBST.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[20]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Signal Detection : After further washes with TBST, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[19]
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total protein (e.g., total p65, total ERK).
-
Densitometry : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each sample.[19]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Safety Operating Guide
Proper Disposal of Leukadherin-1: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Leukadherin-1 (CAS RN: 344897-95-6), a small molecule allosteric activator of the integrin CD11b/CD18. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While specific handling measures may not be explicitly required, standard laboratory safety protocols should be strictly followed. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Environmental Precautions: this compound is classified as slightly hazardous to water (Water Hazard Class 1). Therefore, it is crucial to prevent its entry into sewers, surface water, or groundwater.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid powder or solution) and local regulations.
For Solid this compound Powder:
-
Collection: Carefully collect any waste powder using mechanical means, such as a spatula or brush. Avoid generating dust.
-
Containment: Place the collected powder in a clearly labeled, sealed container suitable for chemical waste. The label should include the chemical name ("this compound"), CAS number (344897-95-6), and any relevant hazard warnings.
-
Waste Stream: Dispose of the container in the designated solid chemical waste stream for your institution. This is typically managed by the Environmental Health and Safety (EHS) department.
For this compound Solutions (e.g., in DMSO):
-
Collection: Collect all waste solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and appropriate hazard symbols.
-
Waste Stream: This solution should be disposed of through your institution's chemical waste program, typically destined for incineration or other specialized treatment. Do not pour down the drain.
For Contaminated Labware and PPE:
-
Decontamination: Whenever possible, decontaminate reusable labware by rinsing with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Disposal: Dispose of single-use plastics, contaminated gloves, and other disposable items that have come into contact with this compound as solid chemical waste.
Summary of Key Information
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 344897-95-6 |
| Physical State | Solid Powder or Solution (commonly in DMSO) |
| Primary Hazard | Slightly hazardous to water |
| Disposal Method | Via licensed waste disposal contractor |
Mechanism of Action: this compound Signaling Pathway
This compound is a specific agonist of the leukocyte surface integrin CD11b/CD18, also known as Mac-1 or Complement Receptor 3 (CR3). It functions as an allosteric activator, binding to the CD11b subunit and inducing a conformational change that enhances the integrin's affinity for its ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1) and fibrinogen.[1] This increased adhesion of leukocytes to the vascular endothelium reduces their ability to migrate across the blood vessel wall into surrounding tissues, thereby suppressing the inflammatory response.[1] Specifically, activation of CD11b/CD18 by this compound has been shown to decrease the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor (TNF), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), from immune cells like natural killer (NK) cells and monocytes.
Caption: this compound allosterically activates the CD11b/CD18 integrin, leading to increased leukocyte adhesion and reduced inflammation.
References
Personal protective equipment for handling Leukadherin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Leukadherin-1. The following procedural steps are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational lifecycle of this compound in a research setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a cautious approach is recommended due to the limited availability of comprehensive toxicological data. One supplier advises to consider the material hazardous until more information is available and to avoid ingestion, inhalation, and contact with skin and eyes[1]. Therefore, the following PPE is mandatory when handling this compound in its solid form and in solution:
-
Eye Protection : Chemical safety goggles are required to protect against splashes or airborne particles.
-
Hand Protection : Nitrile gloves should be worn at all times. For prolonged handling or when preparing solutions, consider double-gloving.
-
Body Protection : A standard laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, a dust mask or a respirator may be necessary to prevent inhalation of airborne particles.
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
This compound is a crystalline solid and should be stored at -20°C for long-term stability[1].
-
The compound is stable for at least four years when stored correctly[1].
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 1 mg/mL[1].
-
When preparing aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/mL[1].
-
Aqueous solutions are not recommended for storage for more than one day[1].
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When using this compound in cell-based assays, be aware of the final concentration of the solvent (e.g., DMSO) and its potential effects on the experimental system.
-
Studies have shown no in vitro cytotoxicity of this compound at concentrations up to 50 μM[2].
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Solid Waste : Unused or expired solid this compound should be disposed of as chemical waste in accordance with your institution's hazardous waste management procedures.
-
Liquid Waste :
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated, labeled hazardous waste container for organic solvents.
-
Aqueous solutions containing this compound should also be collected as chemical waste. Do not pour down the drain.
-
-
Contaminated Labware :
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The solvent rinsate should be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₅NO₄S₂ | [1] |
| Molecular Weight | 421.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility | ~1 mg/mL in DMSO and DMF | [1] |
| Aqueous Solubility | ~0.3 mg/mL in 1:2 DMSO:PBS (pH 7.2) | [1] |
| EC₅₀ for cell adhesion | 4 µM | [1] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
